Product packaging for 5-Fluoro-AB-PINACA(Cat. No.:CAS No. 1800101-60-3)

5-Fluoro-AB-PINACA

Cat. No.: B593009
CAS No.: 1800101-60-3
M. Wt: 348.4 g/mol
InChI Key: WCBYXIBEPFZUBG-HNNXBMFYSA-N

Description

5-Fluoro-AB-PINACA is an indazole-based synthetic cannabinoid developed for scientific investigation into the endocannabinoid system. This compound acts as a potent and high-efficacy agonist at both the CB1 and CB2 cannabinoid receptors . In vitro studies have demonstrated that it exhibits significantly greater potency and efficacy in G-protein activation and adenylyl cyclase inhibition compared to Δ9-tetrahydrocannabinol (Δ9-THC) . A primary focus of research involving this compound is the study of its metabolic fate. Studies using human liver microsomes and hepatocytes have identified a characteristic metabolic pathway involving oxidative defluorination, which produces 5-hydroxypentyl and pentanoic acid metabolites. These metabolites are critical targets for forensic toxicologists developing methods to identify drug use in authentic human urine and serum specimens . Furthermore, research indicates that the monohydroxylated metabolites of this compound are not only stable but also retain full agonist activity at the CB1 receptor. The formation of these active metabolites may contribute to the compound's overall pharmacological and toxicological profile, offering insights into the severe adverse effects sometimes associated with synthetic cannabinoid abuse . Preclinical in vivo studies have shown that this compound produces classic cannabimimetic effects, such as hypothermia and catalepsy, and has a high abuse potential . It is also used in research to model and study convulsant effects, which are mediated by its agonist actions at CB1 receptors . This chemical is strictly for research purposes and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H25FN4O2 B593009 5-Fluoro-AB-PINACA CAS No. 1800101-60-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN4O2/c1-12(2)15(17(20)24)21-18(25)16-13-8-4-5-9-14(13)23(22-16)11-7-3-6-10-19/h4-5,8-9,12,15H,3,6-7,10-11H2,1-2H3,(H2,20,24)(H,21,25)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBYXIBEPFZUBG-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401009970
Record name 5-Fluoro-AB-PINACA
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Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1800101-60-3
Record name N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-(5-fluoropentyl)-1H-indazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1800101-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-AB-PINACA
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Record name 5-Fluoro-AB-PINACA
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Record name 5-FLUORO-AB-PINACA
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L83B2298V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

5-Fluoro-AB-PINACA: A Technical Guide to its Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic cannabinoid 5-Fluoro-AB-PINACA, also known as 5F-AB-PINACA. The document details its synthesis, analytical characterization, and pharmacological properties, including its interaction with cannabinoid receptors. This information is intended for research, forensic, and drug development applications.

Core Compound Details

This compound is a synthetic cannabinoid featuring an indazole core structure. It is a derivative of AB-PINACA with a fluorine atom attached to the terminal carbon of the pentyl chain.[1] Its formal chemical name is N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(5-fluoropentyl)-1H-indazole-3-carboxamide.[2]

PropertyValue
Molecular FormulaC₁₈H₂₅FN₄O₂
Molecular Weight348.4 g/mol [3]
CAS Number1800101-60-3[2]

Synthesis Protocol

The synthesis of this compound is typically achieved through a two-step process involving the N-alkylation of an indazole-3-carboxylic acid precursor followed by an amide coupling reaction. The following is a representative experimental protocol based on established synthetic routes for indazole-3-carboxamide synthetic cannabinoids.

Step 1: N-Alkylation of Methyl 1H-indazole-3-carboxylate

Materials:

  • Methyl 1H-indazole-3-carboxylate

  • 1-Bromo-5-fluoropentane

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of methyl 1H-indazole-3-carboxylate in anhydrous DMF, add potassium carbonate and a catalytic amount of potassium iodide.

  • Add 1-bromo-5-fluoropentane to the reaction mixture.

  • Stir the mixture at room temperature for 24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-alkylated product, methyl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate.

Step 2: Amide Coupling with L-Valinamide

Materials:

  • Methyl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate

  • L-Valinamide hydrochloride

  • 1-Hydroxybenzotriazole (HOBt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve methyl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate, L-valinamide hydrochloride, HOBt, and EDC in anhydrous DMF.

  • Add DIPEA to the mixture to act as a base.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, add water to the mixture and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Amide Coupling A Methyl 1H-indazole-3-carboxylate C K₂CO₃, KI, DMF A->C B 1-Bromo-5-fluoropentane B->C D Methyl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate C->D E Methyl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate G HOBt, EDC, DIPEA, DMF E->G F L-Valinamide F->G H This compound G->H

Synthetic pathway for this compound.

Analytical Characterization

A summary of the analytical data for the characterization of this compound is presented below.

Analytical TechniqueKey Findings
¹H NMR Characteristic peaks corresponding to the protons of the indazole core, the pentyl chain, and the valinamide moiety are observed. The presence of the fluorine atom is confirmed by the splitting patterns of adjacent protons.
¹³C NMR Resonances for all 18 carbon atoms are accounted for, consistent with the proposed structure.
Mass Spectrometry (MS) The protonated molecule [M+H]⁺ is typically observed at m/z 349.2.[1] Common fragment ions result from the cleavage of the amide bond and the loss of the fluoropentyl side chain.[4]

Pharmacological Properties

Receptor Binding and Activity

This compound is a potent agonist of both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[5] Its high affinity for these receptors is responsible for its psychoactive effects.

ReceptorBinding Affinity (Kᵢ) / Potency (EC₅₀)
CB1 ReceptorEC₅₀ = 0.48 nM[5]
CB2 ReceptorEC₅₀ = 2.6 nM[5]
Mechanism of Action and Signaling Pathway

Like other cannabinoid receptor agonists, this compound activates G-protein coupled CB1 and CB2 receptors. This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels.

Signaling_Pathway 5F-AB-PINACA 5F-AB-PINACA CB1/CB2 Receptor CB1/CB2 Receptor 5F-AB-PINACA->CB1/CB2 Receptor G-protein Activation G-protein Activation CB1/CB2 Receptor->G-protein Activation Adenylyl Cyclase Inhibition Adenylyl Cyclase Inhibition G-protein Activation->Adenylyl Cyclase Inhibition Ion Channel Modulation Ion Channel Modulation G-protein Activation->Ion Channel Modulation cAMP Decrease cAMP Decrease Adenylyl Cyclase Inhibition->cAMP Decrease Cellular Response Cellular Response cAMP Decrease->Cellular Response Ion Channel Modulation->Cellular Response

Cannabinoid receptor signaling cascade.

Metabolism

In vivo, this compound undergoes extensive metabolism. The primary metabolic pathways include hydrolysis of the terminal amide, hydroxylation of the pentyl chain, and oxidative defluorination. The major metabolites identified are the 5-hydroxypentyl and pentanoic acid derivatives.

Conclusion

This technical guide provides essential information on the synthesis and characterization of this compound for the scientific and research communities. The detailed protocols and data presented herein are intended to support further investigation into the pharmacology, toxicology, and analytical detection of this potent synthetic cannabinoid. It is imperative that this compound be handled with appropriate safety precautions in a controlled laboratory setting.

References

The Discovery and Development of 5-Fluoro-AB-PINACA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-AB-PINACA (N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)indazole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist (SCRA) that has emerged as a significant compound within the landscape of novel psychoactive substances (NPS). This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound. It details its origins from pharmaceutical research, its subsequent appearance as a designer drug, and the scientific investigations into its mechanism of action, metabolism, and effects. This document is intended to serve as a core resource for professionals in research, forensic science, and drug development, offering detailed experimental methodologies, quantitative data, and visual representations of key biological pathways and workflows.

Introduction

This compound belongs to the indazole-3-carboxamide class of synthetic cannabinoids. These compounds are structurally designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, by targeting the human cannabinoid receptors CB1 and CB2.[1][2] The addition of a fluorine atom to the pentyl tail is a common modification in many synthetic cannabinoids, often leading to increased binding affinity for the cannabinoid receptors.[3] This guide will delve into the history of this compound, from its initial conception in pharmaceutical laboratories to its widespread appearance on the illicit drug market and the subsequent scientific efforts to understand its complex pharmacology.

Discovery and Development History

The developmental lineage of this compound can be traced back to research conducted by the pharmaceutical company Pfizer in 2009.[4] The company was investigating a series of indazole derivatives for their potential as analgesic medications.[4] While not explicitly named in the initial patents, the core structure of what would later be identified as AB-PINACA and its fluorinated analogs were described.

This compound itself was first reported in the scientific literature around 2013, following its identification in seized herbal blends.[3] Its emergence as a designer drug marked a trend of clandestine laboratories modifying existing pharmaceutical scaffolds to create novel psychoactive substances. This circumvents existing drug laws and often results in compounds with unpredictable and potent effects.

Chemical Synthesis

The synthesis of this compound typically involves a multi-step process starting from an indazole-3-carboxylic acid core. The following is a representative synthetic protocol based on established methods for similar indazole-3-carboxamide synthetic cannabinoids.

Experimental Protocol: Synthesis of this compound

Step 1: Alkylation of Indazole-3-carboxylic acid

  • To a solution of indazole-3-carboxylic acid in a suitable aprotic solvent such as dimethylformamide (DMF), add a base, for example, sodium hydride (NaH), portion-wise at 0°C.

  • Stir the mixture at room temperature for approximately 30 minutes to allow for the formation of the corresponding sodium salt.

  • Add 1-bromo-5-fluoropentane to the reaction mixture.

  • Allow the reaction to proceed at room temperature for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid.

Step 2: Amide Coupling with L-Valinamide

  • Dissolve the 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid from Step 1 in a suitable solvent such as DMF.

  • Add a coupling agent, for instance, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), and a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Add L-valinamide hydrochloride to the reaction mixture.

  • Stir the reaction at room temperature for several hours until completion, as monitored by TLC or LC-MS.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its identity and purity.

Pharmacological Profile

This compound is a potent agonist at both the CB1 and CB2 receptors. The CB1 receptor is primarily located in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly found in the immune system and is involved in inflammatory processes.[1][5]

Quantitative Pharmacological Data
CompoundReceptorParameterValue (nM)Reference
This compoundCB1EC₅₀0.48[4]
This compoundCB2EC₅₀2.6[4]

EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

Cannabinoid Receptor Binding Assays

The affinity of this compound for cannabinoid receptors is typically determined using competitive radioligand binding assays.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human CB1 or CB2 receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: Use a binding buffer such as 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5% BSA, pH 7.4.

  • Radioligand: A commonly used radioligand is [³H]CP-55,940.

  • Competition Assay:

    • In a 96-well plate, add increasing concentrations of this compound.

    • Add a fixed concentration of the radioligand to all wells.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at 30°C for 60-90 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ (inhibitory concentration 50%) value, which is the concentration of this compound that displaces 50% of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Functional Activity Assays

The functional activity of this compound as a cannabinoid receptor agonist is often assessed using assays that measure downstream signaling events, such as changes in membrane potential or second messenger levels.

  • Cell Culture: Use a cell line stably co-expressing the human CB1 or CB2 receptor and a G-protein-coupled inwardly rectifying potassium (GIRK) channel.

  • Fluorescent Dye Loading: Load the cells with a membrane potential-sensitive fluorescent dye (e.g., a FLIPR Membrane Potential Assay Kit).

  • Compound Addition: Add varying concentrations of this compound to the cells.

  • Fluorescence Measurement: Measure the change in fluorescence using a fluorescence plate reader. Agonist binding to the CB receptor will activate the GIRK channels, leading to potassium ion efflux and a change in membrane potential, which is detected as a change in fluorescence.

  • Data Analysis: Plot the change in fluorescence against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.

Metabolism

Like other synthetic cannabinoids, this compound is extensively metabolized in the body, primarily in the liver. Understanding its metabolic fate is crucial for developing analytical methods for its detection in biological samples and for understanding its full toxicological profile.

In Vitro Metabolism Studies

In vitro models, such as human liver microsomes (HLM) and hepatocytes, are commonly used to study the metabolism of xenobiotics.

  • Incubation Mixture: Prepare an incubation mixture containing pooled human liver microsomes, a NADPH-regenerating system (to support cytochrome P450 enzyme activity), and a phosphate buffer (pH 7.4).

  • Incubation: Add this compound to the pre-warmed incubation mixture and incubate at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.

  • Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins and collect the supernatant.

  • Metabolite Identification: Analyze the supernatant using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to identify the metabolites formed.

Major Metabolic Pathways

The metabolism of this compound involves several key biotransformations:

  • Ester Hydrolysis: Cleavage of the terminal amide bond of the valine moiety to form the corresponding carboxylic acid metabolite.

  • Oxidative Defluorination: Oxidation of the fluoropentyl chain, leading to the removal of fluorine and the formation of hydroxylated and carboxylated metabolites.[3]

  • Hydroxylation: Addition of hydroxyl groups to various positions on the molecule, including the indazole ring and the pentyl chain.[3]

Signaling Pathways

The pharmacological effects of this compound are mediated through the activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).

Cannabinoid Receptor Signaling

Upon agonist binding, CB1 and CB2 receptors primarily couple to inhibitory G-proteins of the Gi/o family.[6] This initiates a cascade of intracellular signaling events.

G_protein_signaling SCRA This compound CB1R CB1/CB2 Receptor SCRA->CB1R Binds G_protein Gi/o Protein CB1R->G_protein Activates Beta_Arrestin β-Arrestin CB1R->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (e.g., ERK) G_protein->MAPK Activates Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates cAMP ↓ cAMP Downstream Downstream Signaling Beta_Arrestin->Downstream

CB1/CB2 Receptor Signaling Pathway

The primary downstream effect of Gi/o activation is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, the βγ subunits of the G-protein can modulate the activity of various ion channels (e.g., activating inwardly rectifying potassium channels and inhibiting voltage-gated calcium channels) and activate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[6] CB1/CB2 receptors can also signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and G-protein-independent signaling.

Experimental Workflows

In Vitro Metabolism Workflow

metabolism_workflow start Start incubation Incubation of 5F-AB-PINACA with Human Liver Microsomes (HLM) and NADPH-regenerating system at 37°C start->incubation termination Reaction Termination (Addition of cold acetonitrile) incubation->termination centrifugation Centrifugation to precipitate proteins termination->centrifugation supernatant Collection of Supernatant centrifugation->supernatant analysis LC-HRMS Analysis supernatant->analysis identification Metabolite Identification and Structural Elucidation analysis->identification end End identification->end

Workflow for In Vitro Metabolism Study
Receptor Binding Assay Workflow

binding_assay_workflow start Start plate_prep Prepare 96-well plate with increasing concentrations of 5F-AB-PINACA start->plate_prep add_radioligand Add fixed concentration of [³H]CP-55,940 (Radioligand) plate_prep->add_radioligand add_membranes Add CB1/CB2 receptor membrane preparation add_radioligand->add_membranes incubation Incubate at 30°C add_membranes->incubation filtration Rapid filtration to separate bound and free radioligand incubation->filtration counting Liquid Scintillation Counting filtration->counting analysis Data Analysis to determine IC₅₀ and Ki values counting->analysis end End analysis->end

Workflow for Competitive Radioligand Binding Assay

Conclusion

This compound exemplifies the ongoing challenge posed by the rapid emergence of novel psychoactive substances. Its origins in legitimate pharmaceutical research highlight the potential for the repurposing of chemical scaffolds for illicit means. A thorough understanding of its synthesis, pharmacology, and metabolism is essential for the forensic, clinical, and research communities. The data and protocols presented in this technical guide provide a foundational resource for professionals working to identify, understand, and mitigate the risks associated with this compound and other emerging synthetic cannabinoids. Continued research and vigilance are imperative to stay ahead of the ever-evolving landscape of designer drugs.

References

Pharmacological profile of 5-Fluoro-AB-PINACA as a CB1/CB2 agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Pharmacological Profile of 5-Fluoro-AB-PINACA as a CB1/CB2 Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of this compound (5F-AB-PINACA), an indazole-based synthetic cannabinoid.[1] This document details its binding affinity and functional activity at cannabinoid receptors CB1 and CB2, outlines the experimental protocols used for its characterization, and illustrates the key signaling pathways and experimental workflows.

Quantitative Pharmacological Data

5F-AB-PINACA has been identified as a potent full agonist at both CB1 and CB2 receptors.[2][3] The following tables summarize the quantitative data regarding its binding affinity (Ki) and functional potency (EC50).

Table 1: CB1 Receptor Binding Affinity and Functional Potency of 5F-AB-PINACA and Analogs

CompoundBinding Affinity (Ki, nM)Functional Potency (EC50, nM)EfficacyAssay Type
5F-AB-PINACANot explicitly stated in provided results0.48[1]Full Agonist[3]Membrane Potential Assay[2][4]
5F-ADB-PINACA0.55[2]0.24 - 0.59[2][5]High[6]Membrane Potential Assay[2][4]
AB-PINACANot explicitly stated in provided results12[4]Full Agonist[3][7]Membrane Potential Assay[4]

Note: Data for related compounds are provided for comparative purposes. The efficacy of many synthetic cannabinoids, including AB-PINACA, has been shown to be higher than the partial agonist Δ9-THC.[3][7]

Table 2: CB2 Receptor Binding Affinity and Functional Potency of 5F-AB-PINACA and Analogs

CompoundBinding Affinity (Ki, nM)Functional Potency (EC50, nM)EfficacyAssay Type
5F-AB-PINACANot explicitly stated in provided results2.6[1]AgonistMembrane Potential Assay[2][4]
5F-ADB-PINACANot explicitly stated in provided results1.2[4]AgonistMembrane Potential Assay[4]
AB-PINACANot explicitly stated in provided resultsNot explicitly stated in provided resultsAgonist[35S]GTPγS Binding Assay[3][7]

Signaling Pathways

Activation of CB1 and CB2 receptors by an agonist like 5F-AB-PINACA initiates a cascade of intracellular events. These G-protein coupled receptors (GPCRs) primarily couple to pertussis toxin-sensitive Gi/o proteins.[8][9] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10][11] The signaling cascade also involves the modulation of ion channels, specifically the inhibition of N-type calcium channels and the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, which collectively dampen neuronal activity.[8][9]

CB_Receptor_Signaling cluster_membrane Cell Membrane CB_Receptor CB1/CB2 Receptor G_Protein Gi/o Protein (αβγ) CB_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel βγ inhibits K_Channel GIRK Channel G_Protein->K_Channel βγ activates cAMP cAMP AC->cAMP Converts Ca_ion_in Ca²⁺ Influx Ca_Channel->Ca_ion_in K_ion_out K⁺ Efflux K_Channel->K_ion_out Agonist 5F-AB-PINACA (Agonist) Agonist->CB_Receptor Binds ATP ATP ATP->AC Neuronal_Activity ↓ Neuronal Excitability ↓ Neurotransmitter Release Ca_ion_in->Neuronal_Activity Ca_ion_out Ca²⁺ Ca_ion_out->Ca_Channel K_ion_in K⁺ K_ion_in->K_Channel K_ion_out->Neuronal_Activity

Caption: CB1/CB2 receptor signaling pathway activated by an agonist.

Experimental Protocols

The pharmacological profile of 5F-AB-PINACA is determined through a series of in vitro assays designed to assess its binding affinity, potency, and efficacy at CB1 and CB2 receptors.

Experimental_Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Activity Characterization Binding_Assay Radioligand Binding Assay Binding_Result Determine Ki value Binding_Assay->Binding_Result Conclusion Full Pharmacological Profile Binding_Result->Conclusion Functional_Assays Functional Assays GTP_Assay [³⁵S]GTPγS Binding Assay Functional_Assays->GTP_Assay cAMP_Assay cAMP Accumulation Assay Functional_Assays->cAMP_Assay Membrane_Assay Membrane Potential Assay Functional_Assays->Membrane_Assay Arrestin_Assay β-Arrestin Recruitment Assay Functional_Assays->Arrestin_Assay Functional_Result Determine EC₅₀ and Eₘₐₓ values GTP_Assay->Functional_Result cAMP_Assay->Functional_Result Membrane_Assay->Functional_Result Arrestin_Assay->Functional_Result Functional_Result->Conclusion Start Test Compound (5F-AB-PINACA) Start->Binding_Assay Start->Functional_Assays

Caption: Experimental workflow for pharmacological characterization.

Receptor Binding Assays

These assays determine the affinity of a compound for the receptor. A common method is the competitive radioligand binding assay.[12]

  • Objective: To determine the inhibition constant (Ki) of 5F-AB-PINACA at CB1 and CB2 receptors.

  • Materials:

    • Membrane preparations from cells stably expressing human CB1 or CB2 receptors (e.g., CHO-K1 cells).[10][13]

    • A radiolabeled cannabinoid agonist with high affinity, such as [³H]CP-55,940.[6][14]

    • Test compound (5F-AB-PINACA) at various concentrations.

    • Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA).[12]

    • Wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, 0.1% BSA).[12]

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Protocol:

    • In a 96-well plate, incubate the receptor membranes (5-10 µg protein/well) with a fixed concentration of the radioligand ([³H]CP-55,940, typically around its Kd value) and varying concentrations of 5F-AB-PINACA.[14]

    • Incubate the mixture at 30°C for 60-90 minutes to allow binding to reach equilibrium.[12][14]

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[14]

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[14]

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The concentration of 5F-AB-PINACA that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

    • The IC50 value is then converted to the Ki value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand.[6]

Functional Assays

Functional assays measure the biological response resulting from the binding of an agonist to the receptor. They are used to determine the potency (EC50) and efficacy (Emax) of the compound.

This assay measures the activation of G-proteins following receptor stimulation by an agonist.[9]

  • Objective: To quantify the ability of 5F-AB-PINACA to stimulate G-protein activation at CB1 and CB2 receptors.

  • Protocol:

    • Incubate receptor-expressing cell membranes with varying concentrations of 5F-AB-PINACA in the presence of GDP and [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.[6]

    • Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.[9]

    • The reaction is terminated, and the amount of membrane-bound [³⁵S]GTPγS is quantified by filtration and scintillation counting.

    • The concentration-response curve is used to determine the EC50 (potency) and the maximal stimulation (Emax, efficacy) relative to a known full agonist.[3][6]

This assay measures the downstream effect of Gi/o protein activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[10]

  • Objective: To determine the potency and efficacy of 5F-AB-PINACA in inhibiting adenylyl cyclase activity.

  • Protocol:

    • Culture cells expressing CB1 or CB2 receptors.[13]

    • Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Stimulate adenylyl cyclase with forskolin to increase basal cAMP levels.[10]

    • Treat the cells with varying concentrations of 5F-AB-PINACA.

    • Incubate for a defined period (e.g., 20 minutes at 37°C).[8]

    • Lyse the cells and measure the intracellular cAMP concentration using methods like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kits.[8]

    • The EC50 and Emax for the inhibition of forskolin-stimulated cAMP accumulation are then calculated.[10]

This assay is often used with cells that endogenously express G-protein-gated inwardly rectifying K+ (GIRK) channels, which are activated by CB1/CB2 receptor stimulation.[4]

  • Objective: To measure the functional activity of 5F-AB-PINACA by detecting changes in cell membrane potential.

  • Protocol:

    • Use cells co-expressing the cannabinoid receptor and GIRK channels (e.g., AtT-20 cells).[4]

    • Load the cells with a voltage-sensitive fluorescent dye.

    • Add varying concentrations of 5F-AB-PINACA.

    • Agonist binding activates GIRK channels, leading to K+ efflux and hyperpolarization of the cell membrane.

    • This change in membrane potential is detected as a change in fluorescence, which can be measured using a FLIPR (Fluorometric Imaging Plate Reader).[4]

    • Dose-response curves are generated to determine EC50 and Emax values.[15]

Conclusion

5F-AB-PINACA is a highly potent synthetic cannabinoid that acts as a full agonist at both CB1 and CB2 receptors. Its sub-nanomolar to low nanomolar potency at the CB1 receptor is consistent with its significant psychoactive effects reported in vivo.[1][2] The characterization of its pharmacological profile through a combination of binding and functional assays provides crucial data for understanding its mechanism of action and for the development of potential therapeutic agents or the assessment of its abuse liability. The detailed experimental protocols outlined in this guide serve as a foundation for the continued investigation of this and other novel psychoactive substances.

References

In-Vitro Cannabinoid Receptor Binding Affinity of 5-Fluoro-AB-PINACA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro cannabinoid receptor binding affinity of 5-Fluoro-AB-PINACA (5F-AB-PINACA), a potent synthetic cannabinoid. The information presented herein is curated from peer-reviewed scientific literature to support research and drug development activities.

Core Findings: Quantitative Binding Affinity

5F-AB-PINACA demonstrates high-affinity binding to both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. The following table summarizes the quantitative data from various in-vitro studies.

CompoundReceptorAssay TypeMeasured Value (nM)Reference
5F-AB-PINACA CB1Radioligand CompetitionKᵢ = 0.32 - 2.87[1][2]
Functional Assay (Membrane Potential)EC₅₀ = 0.24 - 21[1][3]
5F-AB-PINACA CB2Radioligand CompetitionKᵢ = 0.88[2]
Functional Assay (Membrane Potential)EC₅₀ = 0.88 - 15[3]
AB-PINACA CB1Radioligand CompetitionKᵢ = 2.87[2][4]
Functional Assay ([³⁵S]GTPγS)EC₅₀ = 2.1 - 11.6[5][6]
AB-PINACA CB2Radioligand CompetitionKᵢ = 0.88[2][4]
Functional Assay ([³⁵S]GTPγS)EC₅₀ = 5.6 - 21.1[5][6]

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.

Experimental Protocols

The binding affinity of 5F-AB-PINACA to cannabinoid receptors is typically determined using competitive radioligand binding assays and functional assays.

Radioligand Competition Binding Assay

This assay measures the ability of an unlabeled compound (5F-AB-PINACA) to displace a radiolabeled ligand from the cannabinoid receptors.

1. Membrane Preparation:

  • Human CB1 or CB2 receptors are expressed in a suitable cell line (e.g., HEK293 or CHO cells).

  • The cells are harvested and homogenized in a cold buffer.

  • The cell homogenate is centrifuged to pellet the cell membranes containing the receptors.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Reaction:

  • The cell membranes are incubated with a fixed concentration of a radiolabeled cannabinoid receptor ligand (e.g., [³H]CP-55,940).

  • Increasing concentrations of the unlabeled test compound (5F-AB-PINACA) are added to compete with the radioligand for binding to the receptors.

  • The reaction is incubated at a specific temperature (e.g., 30°C or 37°C) for a set period to reach equilibrium.

3. Separation and Quantification:

  • The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • The filters are washed with a cold buffer to remove any unbound radioligand.

  • The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

4. Data Analysis:

  • The data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Functional Assays (e.g., Membrane Potential Assay or [³⁵S]GTPγS Binding Assay)

These assays measure the functional consequence of ligand binding, such as G-protein activation or changes in membrane potential.

1. Cell Culture and Treatment:

  • Cells expressing the cannabinoid receptors are cultured.

  • The cells are loaded with a voltage-sensitive fluorescent dye (for membrane potential assays) or prepared for membrane isolation (for [³⁵S]GTPγS assays).

  • The cells or membranes are then treated with varying concentrations of the test compound.

2. Signal Detection:

  • In membrane potential assays, changes in fluorescence intensity, indicating changes in membrane potential upon receptor activation, are measured using a plate reader.

  • In [³⁵S]GTPγS binding assays, the amount of [³⁵S]GTPγS that binds to the G-proteins upon receptor activation is quantified.

3. Data Analysis:

  • The data are used to generate concentration-response curves, from which the EC₅₀ and Emax (maximum effect) values are determined.

Visualizations

Experimental Workflow for Radioligand Binding Assay

G Experimental Workflow: Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor_Membranes Receptor-Expressing Cell Membranes Incubation Incubation of Membranes, Radioligand, and Test Compound Receptor_Membranes->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]CP-55,940) Radioligand->Incubation Test_Compound Test Compound (5F-AB-PINACA) Test_Compound->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Washing to Remove Unbound Radioligand Filtration->Washing Quantification Quantification of Radioactivity Washing->Quantification Data_Analysis Non-linear Regression to Determine IC50 and Ki Quantification->Data_Analysis

Caption: Workflow for determining binding affinity via radioligand competition.

CB1 Receptor Signaling Pathway

G CB1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CB1 CB1 Receptor Gi_o Gi/o Protein CB1->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits Ca_Channel Ca2+ Channel Gi_o->Ca_Channel Inhibits K_Channel K+ Channel Gi_o->K_Channel Activates MAPK MAPK Cascade (ERK, JNK, p38) Gi_o->MAPK Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Transcription Gene Transcription PKA->Transcription Regulates MAPK->Transcription Regulates Ligand 5F-AB-PINACA Ligand->CB1 Binds

Caption: Simplified CB1 receptor signaling cascade upon agonist binding.

CB2 Receptor Signaling Pathway

G CB2 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CB2 CB2 Receptor Gi_o Gi/o Protein CB2->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits MAPK MAPK Cascade (ERK, JNK, p38) Gi_o->MAPK Activates PI3K_Akt PI3K/Akt Pathway Gi_o->PI3K_Akt Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Transcription Gene Transcription (e.g., Cytokines) MAPK->Transcription Regulates PI3K_Akt->Transcription Regulates Ligand 5F-AB-PINACA Ligand->CB2 Binds

Caption: Overview of the CB2 receptor signaling pathways.

References

The Agonist Action of 5-Fluoro-AB-PINACA: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-AB-PINACA (5F-AB-PINACA) is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in illicit recreational products. As an indazole-3-carboxamide derivative, it exhibits high potency at the human cannabinoid receptors CB1 and CB2. This technical guide provides an in-depth overview of the mechanism of action of 5F-AB-PINACA, focusing on its receptor binding affinity, functional activity, and the primary signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate further research in this area.

Pharmacological Profile: Receptor Binding and Functional Activity

5F-AB-PINACA acts as a potent agonist at both the CB1 and CB2 receptors.[1] Its affinity and functional activity have been characterized in several in vitro studies, demonstrating its high potency compared to Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.

Quantitative Data Summary

The following tables summarize the reported binding affinity (Kᵢ) and functional potency (EC₅₀) values for 5F-AB-PINACA at human CB1 and CB2 receptors.

Table 1: Binding Affinity (Kᵢ) of 5F-AB-PINACA

CompoundReceptorKᵢ (nM)Reference CompoundKᵢ (nM)
5F-AB-PINACAhCB10.88JWH-0189.0
hCB20.552.94

Data collated from multiple sources.

Table 2: Functional Activity (EC₅₀) of 5F-AB-PINACA

Assay TypeReceptorEC₅₀ (nM)Reference CompoundEC₅₀ (nM)
Membrane Potential AssayhCB11.9JWH-01811
hCB21.212
[³⁵S]GTPγS Binding AssayhCB123.2Δ⁹-THC~100-200

Data collated from multiple sources.

Signaling Pathways

As a cannabinoid receptor agonist, 5F-AB-PINACA primarily exerts its effects through the activation of G-protein-coupled receptors (GPCRs), specifically the CB1 and CB2 receptors. This activation initiates downstream signaling cascades that are responsible for its physiological and psychoactive effects. The two primary signaling pathways involved are the G-protein-dependent pathway and the β-arrestin-mediated pathway.

G-Protein Signaling Pathway

Upon binding of 5F-AB-PINACA to the CB1 or CB2 receptor, a conformational change is induced in the receptor, leading to the activation of an associated heterotrimeric G-protein (typically of the Gᵢ/Gₒ family).[2][3] The activated Gα subunit dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][4] The Gβγ subunit can also modulate the activity of other effectors, such as inwardly rectifying potassium channels and voltage-gated calcium channels.[2][5]

G_Protein_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol 5F_AB_PINACA 5F-AB-PINACA CB1_R CB1/CB2 Receptor 5F_AB_PINACA->CB1_R Binds to G_Protein Gαi/o Gβγ CB1_R->G_Protein Activates AC Adenylyl Cyclase G_Protein:f0->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered neurotransmission) PKA->Cellular_Response Leads to

G-Protein Signaling Pathway for 5F-AB-PINACA.
β-Arrestin Recruitment and Signaling

Activation of CB1/CB2 receptors by 5F-AB-PINACA also leads to their phosphorylation by G-protein-coupled receptor kinases (GRKs).[6] This phosphorylation promotes the binding of β-arrestin proteins to the receptor.[7][8] β-arrestin recruitment serves two main functions: it desensitizes the receptor by sterically hindering further G-protein coupling and promotes receptor internalization.[7] Additionally, β-arrestin can act as a scaffold for other signaling proteins, initiating G-protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs).[6][9]

Beta_Arrestin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist_Bound_R 5F-AB-PINACA Bound Receptor GRK GRK Agonist_Bound_R->GRK Recruits Phospho_R Phosphorylated Receptor GRK->Phospho_R Phosphorylates Beta_Arrestin β-Arrestin Phospho_R->Beta_Arrestin Recruits Desensitization G-Protein Uncoupling (Desensitization) Beta_Arrestin->Desensitization Internalization Receptor Internalization Beta_Arrestin->Internalization MAPK_Pathway MAPK Pathway Activation Beta_Arrestin->MAPK_Pathway

β-Arrestin Recruitment and Signaling Pathway.

Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays used to characterize the mechanism of action of synthetic cannabinoids like 5F-AB-PINACA.

Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the CB1 or CB2 receptor.

Binding_Assay_Workflow Start Start Prep_Membranes Prepare cell membranes expressing CB1 or CB2 receptors Start->Prep_Membranes Prep_Reagents Prepare radioligand (e.g., [³H]CP55,940) and serial dilutions of 5F-AB-PINACA Prep_Membranes->Prep_Reagents Incubate Incubate membranes, radioligand, and test compound Prep_Reagents->Incubate Filter Rapidly filter through glass fiber filters to separate bound from unbound radioligand Incubate->Filter Wash Wash filters to remove non-specifically bound radioligand Filter->Wash Quantify Quantify radioactivity on filters using liquid scintillation counting Wash->Quantify Analyze Analyze data to determine IC₅₀ and calculate Kᵢ Quantify->Analyze End End Analyze->End

Workflow for a Radioligand Binding Assay.

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors

  • Radioligand (e.g., [³H]CP55,940)

  • 5F-AB-PINACA

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of an unlabeled cannabinoid agonist like WIN 55,212-2)

  • 96-well plates

  • Glass fiber filters

  • Cell harvester

  • Liquid scintillation counter and cocktail

Procedure:

  • Preparation: Prepare serial dilutions of 5F-AB-PINACA in assay buffer. Prepare the radioligand solution at a concentration near its Kₑ value.

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), unlabeled competitor (for non-specific binding), or a concentration of 5F-AB-PINACA. Incubate at 30°C for 60-90 minutes.

  • Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of 5F-AB-PINACA to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.[10]

cAMP Accumulation Assay

This functional assay measures the ability of a compound to inhibit adenylyl cyclase activity, a hallmark of Gᵢ/ₒ-coupled receptor activation.

cAMP_Assay_Workflow Start Start Culture_Cells Culture cells stably expressing CB1 or CB2 receptors Start->Culture_Cells Pre-treat Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) Culture_Cells->Pre-treat Stimulate Stimulate cells with forskolin (to increase basal cAMP) and varying concentrations of 5F-AB-PINACA Pre-treat->Stimulate Lyse Lyse cells to release intracellular cAMP Stimulate->Lyse Detect Detect cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) Lyse->Detect Analyze Analyze data to determine EC₅₀ for the inhibition of cAMP production Detect->Analyze End End Analyze->End

Workflow for a cAMP Accumulation Assay.

Materials:

  • Cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells)

  • 5F-AB-PINACA

  • Forskolin

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Cell lysis buffer

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE)

  • Plate reader compatible with the detection kit

Procedure:

  • Cell Culture: Plate the cells in a suitable multi-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor to prevent the degradation of cAMP.

  • Stimulation: Add varying concentrations of 5F-AB-PINACA to the cells, followed by a fixed concentration of forskolin to stimulate adenylyl cyclase. Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells according to the detection kit protocol to release the intracellular cAMP.

  • Detection: Perform the cAMP detection assay according to the manufacturer's instructions. This typically involves a competitive immunoassay where the amount of signal is inversely proportional to the amount of cAMP in the sample.

  • Data Analysis: Plot the measured signal against the log concentration of 5F-AB-PINACA to generate a dose-response curve and determine the EC₅₀ value for the inhibition of forskolin-stimulated cAMP accumulation.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated cannabinoid receptor, providing insight into receptor desensitization and G-protein-independent signaling.

Beta_Arrestin_Assay_Workflow Start Start Transfect_Cells Use cells engineered to express a CB receptor fused to a reporter fragment and β-arrestin fused to a complementary fragment Start->Transfect_Cells Plate_Cells Plate the engineered cells in a multi-well plate Transfect_Cells->Plate_Cells Add_Agonist Add varying concentrations of 5F-AB-PINACA Plate_Cells->Add_Agonist Incubate Incubate to allow for receptor activation and β-arrestin recruitment Add_Agonist->Incubate Add_Substrate Add substrate for the reporter enzyme Incubate->Add_Substrate Measure_Signal Measure the generated signal (e.g., luminescence, fluorescence) Add_Substrate->Measure_Signal Analyze Analyze data to determine the EC₅₀ for β-arrestin recruitment Measure_Signal->Analyze End End Analyze->End

Workflow for a β-Arrestin Recruitment Assay.

Materials:

  • Engineered cell line co-expressing the cannabinoid receptor and β-arrestin fused to complementary reporter fragments (e.g., PathHunter® β-arrestin assay).[11][12][13]

  • 5F-AB-PINACA

  • Cell culture medium

  • Detection reagents, including the substrate for the reporter enzyme

  • Luminometer or fluorescence plate reader

Procedure:

  • Cell Plating: Plate the engineered cells in a white, clear-bottom 96-well or 384-well plate and culture overnight.

  • Agonist Addition: Add serial dilutions of 5F-AB-PINACA to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment, leading to the complementation of the reporter enzyme fragments.

  • Detection: Add the detection reagents, including the enzyme substrate, to each well and incubate at room temperature in the dark for approximately 60 minutes.

  • Signal Measurement: Measure the chemiluminescent or fluorescent signal using an appropriate plate reader.

  • Data Analysis: Plot the signal intensity against the log concentration of 5F-AB-PINACA to generate a dose-response curve and determine the EC₅₀ value for β-arrestin recruitment.

Conclusion

This compound is a high-potency synthetic cannabinoid that acts as a full agonist at CB1 and CB2 receptors. Its mechanism of action involves the activation of canonical Gᵢ/ₒ-protein signaling, leading to the inhibition of adenylyl cyclase, and the recruitment of β-arrestin, which mediates receptor desensitization and G-protein-independent signaling. The in-depth understanding of these mechanisms, facilitated by the experimental protocols outlined in this guide, is crucial for the continued investigation of the pharmacological and toxicological profiles of this and other emerging synthetic cannabinoids. This knowledge is essential for the development of potential therapeutic interventions and for informing public health and safety initiatives.

References

Spectroscopic and Mechanistic Analysis of 5-Fluoro-AB-PINACA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-AB-PINACA is a synthetic cannabinoid that has been identified in forensic samples and is known for its potent agonist activity at cannabinoid receptors.[1] This technical guide provides an in-depth overview of the spectroscopic data available for this compound, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Furthermore, it details the experimental protocols for acquiring such data and presents a visualization of its primary signaling pathway. This document is intended to serve as a comprehensive resource for professionals in research, forensic science, and drug development.

Spectroscopic Data

The structural elucidation of this compound relies on various analytical techniques, with NMR and IR spectroscopy being central to confirming its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While comprehensive NMR data for this compound can be limited in publicly accessible literature, data for its regioisomers and derivatives have been published, providing valuable comparative information. The following table summarizes available chemical shift data.

Parameter ¹H NMR (CDCl₃, 300 MHz) δ (ppm) ¹³C NMR (CDCl₃, 75 MHz) δ (ppm)
Description Chemical shifts for the 2-alkyl-2H-indazole regioisomer of 5F-AB-PINACA are reported as follows:Chemical shifts for the 2-alkyl-2H-indazole regioisomer of 5F-AB-PINACA are reported as follows:
Values 8.25 (1H, d, J = 7.8 Hz), 7.42–7.29 (3H, m), 7.21 (2H, t, J = 6.9 Hz), 6.99 (2H, t, J = 8.1 Hz), 5.67 (2H, s), 4.06 (3H, s)[2]163.1 (CO), 162.6 (d, ¹JCF = 245.3 Hz, quat.), 140.6 (quat.), 135.3 (quat.), 131.6 (d, ⁴JCF = 3.8 Hz, quat.), 129.2 (d, ³JCF = 8.3 Hz, CH), 127.3 (CH), 124.3 (quat.), 123.5 (CH), 122.5 (CH), 116.0 (d, ²JCF = 21.8 Hz, CH), 53.5 (CH₂), 52.2 (CH₃)[2]

Note: The data presented is for a regioisomer and may not directly correspond to this compound. However, it provides a valuable reference for the expected chemical shifts.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) Infrared (IR) spectroscopy provides information about the functional groups present in a molecule.

Parameter Vibrational Frequency (cm⁻¹)
Description Key vibrational frequencies observed in the ATR-IR spectrum of this compound.
Values 2923 (m), 2850 (m), 1711 (s), 1462 (s), 1250 (s), 1153 (s), 997 (s), 758 (s)[2]

Experimental Protocols

The following protocols are representative of the methodologies used to obtain the spectroscopic data presented.

NMR Spectroscopy

NMR spectra are typically recorded on a spectrometer operating at a specific frequency, such as 300, 400, or 500 MHz for ¹H NMR.[2]

  • Sample Preparation: A small amount of the analyte (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in the spectrometer, and the data is acquired. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.[2]

  • Data Analysis: The resulting spectrum is analyzed to determine the chemical shifts, multiplicities (e.g., singlet, doublet, triplet), coupling constants (J values in Hz), and integrals of the various proton signals.[2] For ¹³C NMR, techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.[2]

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using an FT-IR spectrometer equipped with an ATR accessory.[2]

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond).[2]

  • Data Acquisition: The spectrum is recorded over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Signaling Pathway

This compound acts as a potent agonist at both the CB1 and CB2 cannabinoid receptors.[1] Upon binding, it initiates a G-protein-coupled receptor (GPCR) signaling cascade. The following diagram illustrates this pathway.

G_protein_signaling Cannabinoid Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 5F_AB_PINACA This compound CB1_R CB1/CB2 Receptor 5F_AB_PINACA->CB1_R Binds to G_protein Gi/o Protein CB1_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Conversion ATP ATP Cellular_Response Cellular Response cAMP->Cellular_Response Downregulation leads to MAPK->Cellular_Response Leads to Ion_Channel->Cellular_Response Leads to

Caption: Cannabinoid receptor activation by this compound.

Conclusion

This technical guide provides a consolidated overview of the spectroscopic data for this compound, along with standardized experimental protocols and a depiction of its primary signaling mechanism. The provided information is crucial for the accurate identification of this compound in forensic and research settings and for understanding its pharmacological effects. As new research emerges, this guide can serve as a foundational document for further studies into the properties and impacts of this compound and related synthetic cannabinoids.

References

5-Fluoro-AB-PINACA: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-AB-PINACA (5F-AB-PINACA) is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in forensic samples and is regulated as a Schedule I compound in the United States.[1] It is a potent agonist of both the cannabinoid receptor type 1 (CB1) and type 2 (CB2), with a higher potency observed at the CB1 receptor.[2] This technical guide provides a detailed overview of the molecular characteristics, metabolism, and analytical methodologies related to 5F-AB-PINACA, intended to support research and drug development efforts.

Molecular Profile

This compound, also known as the AB-PINACA 5-fluoro analog, is structurally characterized by an indazole core.[1][3] Its chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₈H₂₅FN₄O₂[1][3][4][5]
Molecular Weight 348.4 g/mol [3][4]
Formal Name N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(5-fluoropentyl)-1H-indazole-3-carboxamide[1][3]
CAS Number 1800101-60-3[1][3][4]
Purity ≥98%[1][3]
Formulation A neat solid[1][3]

Cannabinoid Receptor Activity

5F-AB-PINACA demonstrates high potency as an agonist at both CB1 and CB2 receptors. The fluorination at the 5-pentyl position is a common structural modification in synthetic cannabinoids that generally enhances potency. The table below summarizes the in vitro functional activity of 5F-AB-PINACA at these receptors.

ReceptorEC₅₀ (nM)Source
CB1 0.48[2]
CB2 2.6[2]

In Vitro Metabolism

The metabolism of 5F-AB-PINACA has been investigated using human liver microsomes (HLM) and pooled human hepatocytes.[3][6] These studies have identified several biotransformation pathways.

Key Metabolic Reactions:
  • Oxidative defluorination: This process leads to the formation of 5-hydroxypentyl and pentanoic acid metabolites.[3][6]

  • Carboxamide hydrolysis: This results in the formation of AB-PINACA carboxylic acid.[3]

  • Hydroxylation: Occurs at the pentyl side chain, indazole, and butane substructures.[3]

  • Ketone formation [3][6]

  • Carboxylation [3][6]

  • Epoxide formation with subsequent hydrolysis.[3][6]

A total of 18 metabolites of 5F-AB-PINACA have been identified in vitro.[3][6] The most abundant metabolites observed are AB-PINACA pentanoic acid and 5-hydroxypentyl-AB-PINACA.[3][6]

Metabolic Stability:

The metabolic stability of 5F-AB-PINACA has been assessed in HLM, demonstrating intermediate clearance.[3]

ParameterValueSource
In vitro T₁/₂ 35.9 ± 3.0 min[3]
In vitro CLint, micr 0.019 mL · min⁻¹ · mg⁻¹[3]
Intrinsic Clearance (CLint) 18 mL · min⁻¹ · kg⁻¹[3]
Predicted Hepatic Clearance (CLH) 9.5 mL · min⁻¹ · kg⁻¹[3]
Extraction Ratio 0.5[3]

Experimental Protocols

In Vitro Metabolism Study with Human Hepatocytes
  • Objective: To identify the metabolic pathways of 5F-AB-PINACA.

  • Methodology:

    • 10 μmol/L of 5F-AB-PINACA was incubated with pooled human hepatocytes.

    • Incubations were carried out for up to 3 hours.[3][6]

    • Samples were analyzed by liquid chromatography high-resolution mass spectrometry (LC-HRMS).[3][6]

    • Data analysis was performed using specialized software to identify metabolites based on mass measurement errors.[3]

Cannabinoid Receptor Functional Assay
  • Objective: To determine the potency and efficacy of 5F-AB-PINACA at CB1 and CB2 receptors.

  • Methodology:

    • A fluorometric assay of membrane potential was used to assess receptor activation.[2]

    • Varying concentrations of 5F-AB-PINACA were applied to cells expressing either CB1 or CB2 receptors.

    • The change in membrane potential, indicative of receptor activation, was measured.

    • EC₅₀ values were calculated from the concentration-response curves.

Visualizations

Signaling Pathway of this compound

5F-AB-PINACA_Signaling_Pathway 5F-AB-PINACA 5F-AB-PINACA CB1/CB2 Receptors CB1/CB2 Receptors 5F-AB-PINACA->CB1/CB2 Receptors Agonist Binding G-protein activation G-protein activation CB1/CB2 Receptors->G-protein activation Downstream Cellular Effects Downstream Cellular Effects G-protein activation->Downstream Cellular Effects

Caption: Agonist binding of 5F-AB-PINACA to CB1/CB2 receptors and subsequent signaling cascade.

In Vitro Metabolism Workflow

Metabolism_Workflow cluster_incubation Hepatocyte Incubation cluster_analysis Sample Analysis 5F-AB-PINACA (10 uM) 5F-AB-PINACA (10 uM) Pooled Human Hepatocytes Pooled Human Hepatocytes Incubation (3 hours) Incubation (3 hours) LC-HRMS Analysis LC-HRMS Analysis Incubation (3 hours)->LC-HRMS Analysis Sample Collection Metabolite Identification Metabolite Identification Identified Metabolites 18 Metabolites identified including: - AB-PINACA pentanoic acid - 5-hydroxypentyl-AB-PINACA Metabolite Identification->Identified Metabolites Data Processing

Caption: Experimental workflow for the in vitro metabolism study of this compound.

References

Initial Toxicological Screening of 5-Fluoro-AB-PINACA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial toxicological screening of 5-Fluoro-AB-PINACA (5F-AB-PINACA), a synthetic cannabinoid receptor agonist. The document summarizes key toxicological data, details relevant experimental methodologies, and visualizes associated molecular pathways to facilitate a deeper understanding of its toxicological profile.

Introduction

This compound is an indazole-based synthetic cannabinoid that has been identified in numerous forensic cases and is associated with significant adverse health effects. As a potent agonist of the cannabinoid receptors CB1 and CB2, its toxicological assessment is crucial for understanding its potential harm and for the development of effective countermeasures. This guide synthesizes available data on its metabolism, receptor affinity, and in vitro and in vivo toxicity.

Quantitative Toxicological Data

The following tables summarize the key quantitative data available for this compound, providing a basis for comparative toxicological assessment.

Table 1: Receptor Binding and Activation

ParameterReceptorValueSpeciesReference
EC50CB10.48 nMHuman[1]
EC50CB22.6 nMHuman[1]

Table 2: In Vitro Metabolism

ParameterValueSystemReference
In Vitro Half-life (T1/2)35.9 ± 3.0 minHuman Liver Microsomes[2]
Intrinsic Clearance (CLint, micr)0.019 mL · min−1 · mg−1Human Liver Microsomes[2]
Predicted Hepatic Clearance (CLH)9.5 mL · min−1 · kg−1Human[2]
Predicted Extraction Ratio0.5Human[2]

Table 3: In Vivo Toxicological Effects in Mice

EffectDoseRoute of AdministrationObservationReference
Convulsions10 mg/kgIntraperitonealDose-dependent convulsant effects[3][4]
HypothermiaDose-dependentIntraperitonealElicited dose-dependent hypothermia[5]

Experimental Protocols

This section details the methodologies for key experiments relevant to the toxicological screening of this compound.

In Vitro Metabolism in Human Hepatocytes

The metabolic profile of this compound can be determined by incubating the compound with pooled human hepatocytes.[2]

  • Cell Culture: Cryopreserved human hepatocytes are thawed and suspended in incubation medium.

  • Incubation: this compound (e.g., 10 µmol/L final concentration) is added to the hepatocyte suspension.[2] The mixture is incubated at 37°C, and samples are collected at various time points (e.g., 0, 1, and 3 hours).[2]

  • Sample Preparation: The reaction is stopped by adding a cold organic solvent like acetonitrile. The samples are then centrifuged to precipitate proteins.

  • Analysis: The supernatant is analyzed using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to identify and quantify the parent compound and its metabolites.[2][9]

Cannabinoid Receptor Activation Assay

The potency of this compound at cannabinoid receptors can be assessed using a G-protein coupled receptor (GPCR) activation assay.

  • Cell Lines: Stably transfected cell lines expressing human CB1 or CB2 receptors are used.

  • Assay Principle: The assay measures the recruitment of β-arrestin to the activated GPCR, often using a chemiluminescent reporter system like the PathHunter® β-arrestin assay.[10]

  • Procedure:

    • Cells are seeded in microplates and incubated.

    • Varying concentrations of this compound are added to the wells.

    • After an incubation period, a detection reagent is added, and the chemiluminescent signal is measured using a plate reader.

  • Data Analysis: The EC50 value is calculated from the dose-response curve to determine the potency of the compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.

  • Cell Culture: A suitable cell line (e.g., human lung carcinoma A549 or buccal carcinoma TR146 cells) is seeded in 96-well plates and allowed to adhere overnight.

  • Compound Exposure: The cells are treated with various concentrations of this compound and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell viability) can be determined.

In Vivo Acute Toxicity Study in Mice (Convulsant Effects)

The acute neurotoxic effects of this compound can be assessed by observing convulsant activity in mice.[3][4]

  • Animals: Adult male NIH Swiss mice are commonly used.[4]

  • Drug Administration: this compound is dissolved in a suitable vehicle and administered via intraperitoneal injection at various doses.[4]

  • Observation: Mice are placed in an observation chamber and monitored for convulsant behaviors, which are scored using a rating scale.

  • Data Analysis: The dose-response relationship for the convulsant effects is determined.

Determination of LD50 (General Protocol based on OECD Guidelines)

While a specific LD50 for this compound has not been reported, the following outlines a general procedure based on OECD Guideline 423 (Acute Toxic Class Method).[3]

  • Animals: Typically, rats of a single sex (usually females) are used.

  • Dosing: The substance is administered orally in a stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is chosen based on a preliminary sighting study.

  • Procedure: A small group of animals (e.g., 3) is dosed. The outcome (survival or death) determines the next dose level for another group of animals.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

  • Data Analysis: The LD50 is estimated based on the mortality data and the dose levels tested, allowing for classification of the substance's acute toxicity.

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the toxicology of this compound.

Metabolic Pathway of this compound This compound This compound M1 Carboxamide Hydrolysis This compound->M1 CES1 M2 Hydroxylation This compound->M2 CYP450 M3 Oxidative Defluorination This compound->M3 CYP450 P1 5F-AB-PINACA carboxylic acid M1->P1 P2 Hydroxypentyl metabolites M2->P2 P3 5-hydroxypentyl and pentanoic acid metabolites M3->P3

Metabolic Pathway of this compound

Experimental Workflow for In Vitro Cytotoxicity (MTT Assay) A Seed cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and determine IC50 G->H

Workflow for In Vitro Cytotoxicity (MTT Assay)

CB1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5F-AB-PINACA 5F-AB-PINACA CB1R CB1 Receptor 5F-AB-PINACA->CB1R binds G_protein Gi/o Protein CB1R->G_protein activates beta_arrestin β-Arrestin CB1R->beta_arrestin recruits AC Adenylyl Cyclase G_protein->AC inhibits MAPK MAPK Cascade (e.g., ERK) G_protein->MAPK activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates beta_arrestin->CB1R desensitizes beta_arrestin->MAPK activates

CB1 Receptor Signaling Pathway

Conclusion

The initial toxicological screening of this compound reveals it to be a potent synthetic cannabinoid with significant metabolic activity and the potential for severe in vivo toxic effects, including neurotoxicity. While quantitative data on its lethal dose are still lacking, the available information on its receptor affinity and observed convulsant effects underscore the potential for harm associated with its use. The experimental protocols and pathways detailed in this guide provide a framework for further research and a deeper understanding of the toxicological risks posed by this and similar synthetic cannabinoids. Further studies are warranted to fully characterize its dose-dependent toxicity and to elucidate the complete spectrum of its downstream signaling effects.

References

Methodological & Application

Application Note: Quantification of 5-Fluoro-AB-PINACA and its Metabolite in Human Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Fluoro-AB-PINACA (5F-AB-PINACA) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been identified in forensic and clinical cases. Due to its high potency and rapid metabolism, sensitive and specific analytical methods are required for its detection and quantification in biological matrices like urine. The parent compound is often found at very low concentrations in urine, making the analysis of its more abundant metabolites crucial for confirming exposure. This application note details a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of 5F-AB-PINACA and its major metabolite, 5F-AB-PINACA 4-hydroxypentyl, in human urine.

Principle

The method involves enzymatic hydrolysis of conjugated metabolites in urine, followed by a solid-phase extraction (SPE) clean-up and concentration step. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved using a stable isotope-labeled internal standard to correct for matrix effects and extraction variability.

Experimental Protocols

Materials and Reagents
  • Standards: this compound, this compound N-(4-hydroxypentyl) metabolite, and a suitable deuterated internal standard (e.g., 5F-AB-PINACA-d4). All standards were purchased from a certified reference material supplier.

  • Solvents: LC-MS grade acetonitrile, methanol, and water. Formic acid (reagent grade).

  • Reagents: Ammonium acetate, β-glucuronidase enzyme solution.

  • Consumables: Polypropylene centrifuge tubes (15 mL), SPE cartridges (e.g., Styre Screen® HLD or Bond Elute Plexa PCX), autosampler vials with inserts.[1][2]

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of each analyte and the internal standard (IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions from the stock solutions using a 50:50 methanol:water mixture to create working solutions for calibration curves and QCs.

  • Calibration Standards & QCs: Spike appropriate volumes of the working standard solutions into blank human urine to prepare calibrators and QC samples at low, medium, and high concentrations. For example, QCs could be prepared at 1 ng/mL, 15 ng/mL, and 30 ng/mL.[3]

Sample Preparation Protocol
  • Sample Aliquoting: Pipette 1 mL of urine (calibrator, QC, or unknown sample) into a 15 mL polypropylene tube.

  • Internal Standard Addition: Add the internal standard working solution to each tube and vortex briefly.

  • Hydrolysis: Add 1 mL of ammonium acetate buffer (pH ~5-6) and 50 µL of β-glucuronidase solution. Vortex and incubate in a water bath at 60-70°C for 30 minutes to 1 hour.[4]

  • Centrifugation: After incubation, allow samples to cool to room temperature. Centrifuge at 3500 rpm for 10 minutes.[1]

  • Solid-Phase Extraction (SPE):

    • Condition: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

    • Load: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.[2]

    • Wash: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a 20:80 acetonitrile:water mixture containing 1% formic acid to remove interferences.[2]

    • Dry: Dry the cartridge under full vacuum for 5 minutes.[2]

    • Elute: Elute the analytes with 3 mL of ethyl acetate or another suitable organic solvent into a clean collection tube.[2]

  • Evaporation & Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at < 40°C.[2]

    • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 70:30 Mobile Phase A:Mobile Phase B) and vortex.

  • Final Step: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Instrumentation & Conditions

Liquid Chromatography (LC) Method
  • System: UHPLC system (e.g., Agilent 1290 or equivalent).[1]

  • Column: PFP or C18 column (e.g., Poroshell 120 PFP, 3.0 x 50 mm, 4 µm).[1]

  • Column Temperature: 40°C.[5]

  • Autosampler Temperature: 4°C.[5]

  • Injection Volume: 5 µL.

  • Mobile Phase A: 5 mM Ammonium Formate with 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]

Table 1: LC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.57030
1.00.57030
8.00.5595
9.00.5595
9.10.57030
12.00.57030
Mass Spectrometry (MS/MS) Method
  • System: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6460 or equivalent).[1]

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.[5]

  • Gas Temperature: 320°C.[1]

  • Nebulizer Pressure: 45 psi.[1]

  • Capillary Voltage: 3500 V.[1]

  • Acquisition Mode: Dynamic Multiple Reaction Monitoring (dMRM).[1]

Table 2: MS/MS Parameters (MRM Transitions)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)Declustering Potential (V)Collision Energy (V)
5F-AB-PINACA (Quantifier) 349.2233.1508022
5F-AB-PINACA (Qualifier)349.2304.2508010
5F-AB-PINACA 4-OH (Quantifier) 365.2320.1508016
5F-AB-PINACA 4-OH (Qualifier)365.2249.2508028
5F-AB-PINACA-d4 (IS) 353.2237.1508022

Note: Collision energies and other potentials are instrument-dependent and may require optimization.[1][3][5]

Method Performance & Data

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery according to established forensic toxicology guidelines.

Table 3: Method Validation Summary

Parameter5F-AB-PINACA5F-AB-PINACA 4-hydroxypentyl
Linearity Range 0.1 - 50 ng/mL0.1 - 50 ng/mL
Correlation Coefficient (r²) > 0.995> 0.995
LOD 0.05 ng/mL[1]0.05 ng/mL
LOQ 0.1 ng/mL0.1 ng/mL
Intra-day Precision (%RSD) < 10%< 10%
Inter-day Precision (%RSD) < 15%[3]< 15%[3]
Accuracy / Bias (%) 88 - 110%90 - 108%
Extraction Recovery (%) > 85%[2]> 85%

Workflow Visualization

G Diagram width is responsive to the viewing window (max 760px). cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final Analysis Sample 1. Urine Sample (1 mL) Add_IS 2. Add Internal Standard Sample->Add_IS Hydrolysis 3. Enzymatic Hydrolysis (ß-glucuronidase) Add_IS->Hydrolysis Centrifuge 4. Centrifuge Hydrolysis->Centrifuge SPE_Process 5. SPE Clean-up Centrifuge->SPE_Process Load Load Sample Wash Wash Interferences Elute Elute Analytes Load->Wash Wash->Elute Evaporate 6. Evaporate to Dryness Elute->Evaporate Reconstitute 7. Reconstitute Evaporate->Reconstitute Analysis 8. LC-MS/MS Analysis Reconstitute->Analysis Data 9. Data Processing & Quantification Analysis->Data

Caption: Workflow for urine sample preparation and analysis.

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the sensitive and accurate quantification of this compound and its 4-hydroxypentyl metabolite in human urine. The combination of enzymatic hydrolysis and solid-phase extraction ensures effective sample clean-up and analyte recovery. The method meets the typical validation criteria for forensic and clinical applications, making it suitable for routine analysis in drug testing laboratories.

References

Application Note: Analysis of 5-Fluoro-AB-PINACA using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-AB-PINACA (5F-AB-PINACA) is a potent synthetic cannabinoid that belongs to the indazole-3-carboxamide family. It acts as a full agonist at the CB1 and CB2 cannabinoid receptors, with significantly higher potency than Δ9-tetrahydrocannabinol (THC). The clandestine nature of its production and distribution necessitates robust analytical methods for its identification and quantification in various matrices, including seized materials and biological samples. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of synthetic cannabinoids due to its high sensitivity, selectivity, and ability to provide structural information for unambiguous identification.

This application note provides a detailed protocol for the qualitative and quantitative analysis of this compound by GC-MS. The methodologies outlined are compiled from established practices for the analysis of synthetic cannabinoids and are intended to serve as a comprehensive guide for researchers in forensic science, toxicology, and drug development.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the matrix. The following are general protocols for solid materials and biological samples.

2.1.1. Solid Samples (e.g., Herbal Mixtures, Powders)

  • Homogenization: Ensure the sample is homogenous by grinding or blending.

  • Extraction:

    • Accurately weigh approximately 10-20 mg of the homogenized sample into a centrifuge tube.

    • Add 10 mL of a suitable organic solvent such as methanol, ethanol, or a mixture of dichloromethane and methanol (e.g., 9:1 v/v).

    • Vortex the mixture for 2-3 minutes to ensure thorough extraction.

    • Sonicate the sample for 10-15 minutes to enhance extraction efficiency.

    • Centrifuge the sample at 3000-4000 rpm for 10 minutes to pellet any solid material.

  • Filtration and Dilution:

    • Carefully transfer the supernatant to a clean vial.

    • Filter the extract through a 0.22 µm syringe filter to remove any particulate matter.

    • Dilute the filtered extract with the extraction solvent to a suitable concentration for GC-MS analysis. The final concentration should fall within the linear range of the calibration curve.

2.1.2. Biological Samples (e.g., Blood, Urine)

For biological matrices, a more rigorous extraction and clean-up procedure is required to remove interferences. Solid-phase extraction (SPE) is a commonly employed technique.

  • Pre-treatment (for Urine):

    • To cleave glucuronide conjugates, enzymatic hydrolysis is recommended. Mix 1-2 mL of urine with a β-glucuronidase solution and incubate at an appropriate temperature (e.g., 50-60 °C) for 1-2 hours.[1]

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Loading: Load the pre-treated urine sample or 1 mL of blood/plasma onto the conditioned cartridge.

    • Washing: Wash the cartridge with 3 mL of a weak solvent, such as 5% methanol in water, to remove polar interferences.

    • Drying: Dry the cartridge thoroughly under a stream of nitrogen or by vacuum for 10-15 minutes.

    • Elution: Elute the analyte with 3 mL of a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane and isopropanol (80:20 v/v).[2]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature of approximately 40-45 °C.[2]

    • Reconstitute the dried residue in 50-100 µL of a solvent compatible with the GC-MS system, such as ethyl acetate or methanol.[2]

    • Transfer the reconstituted sample to an autosampler vial for analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound and can be adapted from methods used for similar synthetic cannabinoids.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0-1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1)
Injection Volume 1 µL
Oven Temperature Program Initial temperature: 100-150 °C, hold for 1-2 minRamp: 10-25 °C/min to 300-320 °CFinal hold: 5-10 min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-550) for qualitative analysisSelected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is characterized by specific fragment ions that are crucial for its identification. While a reference mass spectrum should be obtained from a certified standard, the expected fragmentation pattern based on its structure and analysis of similar compounds would include:

  • Molecular Ion ([M]+): The molecular ion may or may not be observed, but its presence at m/z 348 is a key indicator.

  • Key Fragment Ions: Cleavage of the amide bond and fragmentation of the side chains are expected to produce characteristic ions. Common fragments for similar indazole-based synthetic cannabinoids include ions resulting from the loss of the valine-carboxamide moiety and cleavage of the pentyl chain. For 5F-AB-PINACA, characteristic fragments would likely be observed at m/z values corresponding to the indazole core with parts of the side chains.

Quantitative Data

Quantitative analysis of this compound is often performed using LC-MS/MS, which is generally more sensitive for biological matrices.[3] However, GC-MS can be effectively used for quantification, particularly in seized materials. The following table summarizes available quantitative data for this compound and a structurally similar compound, noting the different analytical techniques and matrices.

CompoundAnalytical MethodMatrixLODLOQReference
5F-MDMB-PICAGC-MS/MSBlood0.11 ng/mL0.50 ng/mL[2]
5F-MDMB-PINACAUPLC-MSSeized Paper-0.18 ng/mL[4][5]
5F-ADB (5F-MDMB-PINACA)LC-MS/MSBlood0.01 ng/mL-[6]
5F-ADB (5F-MDMB-PINACA)LC-HRMSUrine25 ppb50 ppb[3]

LOD: Limit of Detection; LOQ: Limit of Quantitation

Experimental Workflow and Signaling Pathways

The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Acquisition (Seized Material/Biological) Homogenization Homogenization (if solid) Sample->Homogenization Extraction Solvent Extraction / SPE Homogenization->Extraction Cleanup Filtration / Clean-up Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Qualitative Qualitative Analysis (Library Matching, Fragmentation) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: GC-MS analytical workflow for this compound.

Conclusion

This application note provides a comprehensive overview and a detailed protocol for the GC-MS analysis of this compound. The described methods for sample preparation and instrumental analysis are robust and can be adapted for various sample matrices. The successful identification and quantification of this compound rely on proper sample handling, optimized chromatographic separation, and careful interpretation of mass spectral data. The provided workflow and parameters serve as a valuable resource for laboratories involved in the analysis of synthetic cannabinoids.

References

Application Note: Solid-Phase Extraction Protocol for 5-Fluoro-AB-PINACA from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-AB-PINACA is a potent synthetic cannabinoid that poses a significant challenge for toxicological and forensic analysis due to its high potency and rapid metabolism. Accurate and reliable quantification of this compound in biological matrices such as plasma is crucial for clinical and forensic investigations. This application note provides a detailed solid-phase extraction (SPE) protocol for the efficient isolation of this compound from plasma samples prior to downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway of this compound

This compound acts as a potent agonist at the cannabinoid receptors CB1 and CB2.[1][2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Activation of CB1 and CB2 receptors also modulates ion channels, including the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[3] These actions collectively alter neuronal excitability and neurotransmitter release.

Caption: Signaling pathway of this compound via CB1/CB2 receptors.

Experimental Protocol: Solid-Phase Extraction of this compound from Plasma

This protocol is based on methodologies developed for the extraction of synthetic cannabinoids from blood and plasma.[4] It utilizes a reversed-phase SPE sorbent for the isolation of this compound.

Materials:

  • Plasma samples

  • Internal Standard (IS) solution (e.g., this compound-d9)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic Acid

  • Reversed-phase SPE cartridges (e.g., Oasis HLB, Strata-X, or equivalent)

  • Centrifuge

  • Vortex mixer

  • SPE manifold

  • Sample collection tubes

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: a. Pipette 1 mL of plasma into a centrifuge tube. b. Add the appropriate amount of internal standard. c. Add 2 mL of cold acetonitrile to precipitate proteins. d. Vortex for 30 seconds. e. Centrifuge at 4000 rpm for 10 minutes. f. Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning: a. Place the SPE cartridges on the manifold. b. Condition the cartridges by passing 3 mL of methanol through them. c. Equilibrate the cartridges by passing 3 mL of HPLC-grade water through them. Do not allow the cartridges to dry.

  • Sample Loading: a. Load the supernatant from the pre-treatment step onto the conditioned SPE cartridges. b. Allow the sample to pass through the sorbent at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing: a. Wash the cartridges with 3 mL of a 40% methanol in water solution to remove interfering substances. b. Dry the cartridges under vacuum for 5-10 minutes.

  • Elution: a. Place clean collection tubes in the manifold. b. Elute the analyte from the cartridges with 3 mL of methanol.

  • Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid). c. Vortex briefly and transfer to an autosampler vial for analysis.

Experimental Workflow

The following diagram illustrates the key steps in the solid-phase extraction protocol for this compound from plasma.

G cluster_start cluster_pretreatment 1. Sample Pre-treatment cluster_spe 2. Solid-Phase Extraction cluster_final 3. Final Preparation cluster_end start Start: Plasma Sample Add_IS Add Internal Standard start->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Vortex_Centrifuge Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge Collect_Supernatant Collect Supernatant Vortex_Centrifuge->Collect_Supernatant Conditioning Condition Cartridge (Methanol & Water) Loading Load Sample Collect_Supernatant->Loading Conditioning->Loading Conditioned Cartridge Washing Wash Cartridge (40% Methanol) Loading->Washing Elution Elute Analyte (Methanol) Washing->Elution Evaporation Evaporate to Dryness (Nitrogen Stream) Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis

Caption: Workflow for the solid-phase extraction of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the analysis of this compound and related synthetic cannabinoids in plasma/blood using SPE-based methods.

AnalyteMatrixSPE SorbentRecovery (%)LOD (ng/mL)LOQ (ng/mL)Reference
5F-AMB (related to 5F-AB-PINACA)Rat PlasmaNot Specified95.4 - 106.80.003 - 0.0040.012 - 0.016[4]
5F-ADB-PINACAPlasmaMagnetic Nanoparticles87.6 - 102.60.010.2[5]
General Synthetic CannabinoidsPlasmaStrata-X RPNot Specified0.1 - 0.5Not Specified[6]
5F-ADBOral FluidHLB76 - 980.82.6[7]

Note: Data for this compound is limited; therefore, data from closely related analogs are included for reference. LOD (Limit of Detection) and LOQ (Limit of Quantification) are dependent on the sensitivity of the analytical instrument.

Conclusion

This application note provides a comprehensive and detailed solid-phase extraction protocol for the isolation of this compound from plasma samples. The described method, coupled with the provided quantitative data and workflow diagrams, offers a robust starting point for researchers and scientists in the development and validation of analytical methods for this and other potent synthetic cannabinoids. The signaling pathway information provides context for the pharmacological effects of this compound. Adherence to this protocol can facilitate accurate and reproducible quantification, which is essential for both clinical and forensic applications.

References

Application Notes and Protocols for the Analysis of 5-Fluoro-AB-PINACA in Hair Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 5-Fluoro-AB-PINACA (5F-AB-PINACA) in human hair samples. The protocols outlined below are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods and are intended to guide researchers in developing and implementing robust analytical procedures.

Introduction

Hair analysis is a valuable tool for monitoring long-term drug exposure due to the extended detection window of many substances within the hair matrix.[1] Synthetic cannabinoids, such as 5F-AB-PINACA, are a class of new psychoactive substances (NPS) that are frequently encountered in forensic and clinical toxicology. Accurate and sensitive analytical methods are crucial for their detection. This document outlines established sample preparation techniques for the extraction and analysis of 5F-AB-PINACA from hair.

Experimental Protocols

Several methods have been successfully employed for the extraction of synthetic cannabinoids from hair. The following protocols are based on published and validated methodologies.

Protocol 1: Methanol-Based Extraction

This protocol is adapted from a method developed for the analysis of various synthetic cannabinoids in hair.[2][3]

1. Sample Decontamination:

  • Wash approximately 20-50 mg of hair twice with methanol and then twice with diethyl ether to remove external contaminants.[4]

  • Allow the hair to dry completely at room temperature.

2. Sample Pulverization and Extraction:

  • Cut the decontaminated hair into small segments (1-3 mm).[4]

  • Pulverize the hair segments using a ball mill or cryo-grinding with methanol at a temperature below 4°C.[2][3]

  • Add 1 mL of methanol to the pulverized hair sample.

  • Sonicate the sample for 2 hours.[2]

  • Centrifuge the sample to pellet the hair debris.

  • Collect the supernatant for analysis.

3. Sample Clean-up and Analysis:

  • The methanolic extract can be directly injected into the LC-MS/MS system or subjected to a clean-up step if necessary.[1]

  • Evaporate the supernatant to dryness under a stream of nitrogen at 35-45°C.[1][5]

  • Reconstitute the residue in a suitable mobile phase, for example, a mixture of 2 mM aqueous ammonium formate and methanol.[1]

  • Analyze the sample using a validated LC-MS/MS method.[2][3]

Protocol 2: Ethanol-Based Extraction

This protocol offers a simplified extraction procedure suitable for screening purposes.[6]

1. Sample Decontamination:

  • Wash approximately 50 mg of hair with dichloromethane.[6]

  • Allow the hair to dry completely.

2. Extraction:

  • Incubate the decontaminated hair in 1.5 mL of ethanol for 3 hours.[6]

  • Transfer 1 mL of the ethanolic solution to a new tube.

3. Sample Preparation for Analysis:

  • Dry the ethanolic extract under a stream of nitrogen.[6]

  • Reconstitute the residue with the mobile phase.[6]

  • Inject the reconstituted sample into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes the quantitative data from various validated methods for the analysis of synthetic cannabinoids, including AB-PINACA and related compounds, in hair samples. This data can be used to compare the performance of different analytical approaches.

Analyte(s)Sample Amount (mg)Extraction SolventAnalytical MethodLOD (pg/mg)LLOQ (pg/mg)Linearity (pg/mg)Recovery (%)Reference
AB-PINACANot SpecifiedNot SpecifiedLC-MS/MS0.51Not SpecifiedNot Specified[7]
5F-MDMB-PICA and metabolites~20MethanolUHPLC-MS/MS0.5 - 51 - 51 - 20061.1 - 93.3[2]
29 Synthetic Cannabinoids20MethanolUPLC-MS/MS0.5 - 51 - 10Not Specified36.1 - 93.3[2]
10 NPS including 5Cl-AB-PINACA~50EthanolHPLC-Ion Trap MS65 - 125Not SpecifiedNot SpecifiedNot Specified[6]
AB-CHMINACA and metabolitesNot SpecifiedMethanolLC-MS/MS0.5 - 102 - 505 - 1000 or 10 - 1000Not Specified[6]
72 Synthetic CannabinoidsNot SpecifiedNot SpecifiedLC-MS/MS0.5 - 5.0Not SpecifiedNot SpecifiedNot Specified[8]

LOD: Limit of Detection; LLOQ: Lower Limit of Quantification

Experimental Workflow

The following diagram illustrates a general workflow for the preparation of hair samples for 5F-AB-PINACA analysis.

HairSamplePrep cluster_collection Sample Collection & Decontamination cluster_extraction Extraction cluster_analysis Sample Preparation & Analysis Collect Collect Hair Sample (~20-50 mg) Wash Wash with Solvents (e.g., Methanol, Diethyl Ether) Collect->Wash Dry1 Air Dry Wash->Dry1 Pulverize Pulverize/Cut Hair Dry1->Pulverize AddSolvent Add Extraction Solvent (e.g., Methanol, Ethanol) Pulverize->AddSolvent Extract Sonication or Incubation AddSolvent->Extract Centrifuge Centrifuge Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: General workflow for hair sample preparation for 5F-AB-PINACA analysis.

References

Application Notes and Protocols for In Vitro Metabolism of 5-Fluoro-AB-PINACA using Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for studying the in vitro metabolism of the synthetic cannabinoid 5-Fluoro-AB-PINACA (5F-AB-PINACA) using human liver microsomes (HLMs). The information compiled is based on published research findings and is intended to guide researchers in designing and executing similar metabolism studies.

Introduction

This compound is a potent synthetic cannabinoid that has been identified in recreational drug products. Understanding its metabolic fate is crucial for forensic toxicology, clinical diagnostics, and for assessing its potential for drug-drug interactions and toxicity. In vitro models, particularly using human liver microsomes, are a valuable tool for identifying the primary metabolic pathways and the enzymes involved in the biotransformation of xenobiotics. HLMs contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of a vast array of compounds.

The primary metabolic transformations of 5F-AB-PINACA observed in vitro include:

  • Oxidative Defluorination: A key pathway for fluorinated synthetic cannabinoids, leading to the formation of hydroxylated and carboxylated metabolites at the 5-fluoropentyl chain.[1][2][3]

  • Carboxamide Hydrolysis: Cleavage of the amide bond, resulting in the formation of a carboxylic acid metabolite.[1]

  • Hydroxylation: Addition of hydroxyl groups to the pentyl side chain, indazole ring, or butane core.[1]

  • Ketone Formation: Oxidation of a secondary alcohol to a ketone.[1][2][3]

  • Glucuronidation: A phase II conjugation reaction, though less prominent in microsomal studies without specific cofactors.[1]

Data Presentation: Metabolites and Metabolic Stability

The following tables summarize the identified metabolites of 5F-AB-PINACA from in vitro studies and its metabolic stability parameters determined in human liver microsomes.

Table 1: Identified Metabolites of this compound in Human Liver Microsomes and Hepatocytes

Metabolite ID (if assigned)Metabolic ReactionObserved m/zElemental CompositionDiagnostic Fragment Ions (if available)
F10 (shared with AB-PINACA)Oxidative Defluorination, Carboxylation---
F11 (shared with AB-PINACA)Oxidative Defluorination, Hydroxylation (5'-hydroxypentyl)---
F18Carboxamide Hydrolysis---
-Hydroxylation (pentyl side chain)---
-Hydroxylation (indazole)---
-Hydroxylation (butane)---
-Epoxide formation with subsequent hydrolysis---
-Glucuronidation---

Data compiled from studies using human hepatocytes, which share many metabolic pathways with HLM. The three most intense metabolites observed were AB-PINACA pentanoic acid (F10), 5'-hydroxypentyl-AB-PINACA (F11), and 5F-AB-PINACA carboxylic acid (F18).[1]

Table 2: Metabolic Stability of this compound in Human Liver Microsomes

ParameterValue
In vitro Half-life (T1/2)35.9 ± 3.0 min
In vitro Intrinsic Clearance (CLint, micr)0.019 mL · min−1 · mg−1
Intrinsic Clearance (CLint)18 mL · min−1 · kg−1
Predicted Hepatic Clearance (CLH)9.5 mL · min−1 · kg−1
Extraction Ratio0.5

These data indicate that 5F-AB-PINACA has an intermediate clearance.[1]

Experimental Protocols

This section provides detailed methodologies for conducting in vitro metabolism studies of 5F-AB-PINACA using human liver microsomes.

Protocol 1: Metabolic Stability Assessment in Human Liver Microsomes

This protocol is designed to determine the rate of metabolism of 5F-AB-PINACA in HLMs.

Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ice-cold)

  • Incubator or shaking water bath (37°C)

  • Centrifuge

  • LC-HRMS system

Procedure:

  • Preparation of Incubation Mixture:

    • In an Eppendorf tube, mix 5F-AB-PINACA solution (in acetonitrile/phosphate buffer) to a final concentration of 1 µM.[1][4][5] The final concentration of the organic solvent should be kept low (e.g., <1%).

    • Add 0.1 M phosphate buffer (pH 7.4).

    • Add the NADPH regenerating system.

    • Pre-warm the mixture at 37°C for 5-15 minutes.[5][6]

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding a pre-determined amount of HLMs (e.g., 0.5-1 mg protein/mL final concentration).[4][5]

  • Incubation:

    • Incubate the mixture at 37°C in a shaking water bath for a time course of up to 60 minutes.[1][4]

    • At specific time points (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the incubation mixture.[4][5]

  • Termination of Reaction:

    • Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile to the withdrawn aliquot.[4] This precipitates the microsomal proteins.

  • Sample Processing:

    • Vortex the samples and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes to pellet the precipitated protein.[4]

    • Transfer the supernatant to a clean vial for analysis.

  • LC-HRMS Analysis:

    • Analyze the supernatant using a validated LC-HRMS method to quantify the remaining amount of 5F-AB-PINACA at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining 5F-AB-PINACA against time.

    • Determine the in vitro half-life (T1/2) from the slope of the linear regression line.

    • Calculate the intrinsic clearance (CLint).

Protocol 2: Metabolite Identification in Human Liver Microsomes

This protocol is for the identification of the metabolites of 5F-AB-PINACA.

Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Acetonitrile (ice-cold)

  • Incubator or shaking water bath (37°C)

  • Centrifuge

  • LC-HRMS system with data-dependent acquisition capabilities

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare an incubation mixture similar to Protocol 1, but with a higher concentration of 5F-AB-PINACA (e.g., 10 µM) to facilitate the detection of metabolites.[1]

  • Initiation and Incubation:

    • Initiate the reaction with HLMs (e.g., 1 mg protein/mL) and incubate at 37°C for a fixed period (e.g., 1-3 hours).[1][4]

  • Termination and Sample Processing:

    • Terminate the reaction with ice-cold acetonitrile and process the sample as described in Protocol 1.

  • Control Samples:

    • Prepare control incubations:

      • A control without HLMs to check for non-enzymatic degradation.[4]

      • A control without 5F-AB-PINACA to identify background peaks from the microsomes and buffer.[4]

      • A control without the NADPH regenerating system to assess the contribution of non-NADPH dependent enzymes.

  • LC-HRMS Analysis:

    • Analyze the samples using a high-resolution mass spectrometer capable of performing full scan MS and data-dependent MS/MS.

    • Use a gradient elution with a suitable mobile phase (e.g., 0.1% formic acid in water and acetonitrile).[1]

  • Data Analysis and Metabolite Identification:

    • Process the acquired data using metabolite identification software (e.g., MetabolitePilot).[1]

    • Compare the chromatograms of the test incubation with the control incubations to identify potential metabolite peaks.

    • Characterize the metabolites based on their accurate mass, isotopic pattern, and fragmentation pattern from the MS/MS spectra.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed metabolic pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis start Start reagents Prepare Reagents (5F-AB-PINACA, HLM, Buffer, NADPH) start->reagents mix Mix Reagents reagents->mix incubate Incubate at 37°C mix->incubate aliquots Take Time-Point Aliquots incubate->aliquots quench Quench with Acetonitrile aliquots->quench centrifuge Centrifuge quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-HRMS Analysis supernatant->lcms data Data Processing & Identification lcms->data end End data->end

Caption: Experimental workflow for in vitro metabolism of 5F-AB-PINACA.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_metabolites Metabolites parent This compound hydrolysis Carboxamide Hydrolysis parent->hydrolysis defluorination Oxidative Defluorination parent->defluorination hydroxylation Hydroxylation parent->hydroxylation acid 5F-AB-PINACA Carboxylic Acid hydrolysis->acid hydroxypentyl 5'-Hydroxypentyl-AB-PINACA defluorination->hydroxypentyl pentanoic_acid AB-PINACA Pentanoic Acid defluorination->pentanoic_acid hydroxylated_metabolites Hydroxylated Metabolites (Pentyl, Indazole, Butane) hydroxylation->hydroxylated_metabolites ketone Ketone Formation ketone_metabolite Ketone Metabolite ketone->ketone_metabolite hydroxylated_metabolites->ketone

Caption: Proposed metabolic pathways of this compound.

References

Application Notes and Protocols: Human Hepatocyte Incubation for 5-Fluoro-AB-PINACA Metabolite Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic cannabinoids represent a significant challenge in clinical and forensic toxicology due to their high potency and rapid metabolic turnover. Understanding the metabolic fate of these compounds is crucial for developing reliable detection methods and for assessing their toxicological profiles. This document provides a detailed protocol for the in vitro metabolism of 5-Fluoro-AB-PINACA (5F-AB-PINACA) using human hepatocytes, a gold-standard model for predicting in vivo drug metabolism. The subsequent identification of metabolites is performed using high-resolution mass spectrometry (HRMS). These application notes are intended to guide researchers in establishing robust methodologies for the metabolite profiling of novel psychoactive substances.

Incubation of parent compounds with human hepatocytes allows for the identification of relevant phase I and phase II metabolites, mimicking the metabolic processes that occur in the human liver.[1][2] For 5F-AB-PINACA, metabolism is extensive, with major biotransformations including carboxamide hydrolysis, hydroxylation, ketone formation, carboxylation, and oxidative defluorination.[3][4] The data generated from these studies are essential for identifying suitable biomarkers of consumption for clinical and forensic urine drug testing.

Experimental Protocols

Human Hepatocyte Incubation

This protocol outlines the incubation of 5F-AB-PINACA with pooled cryopreserved human hepatocytes to generate its metabolites.

Materials:

  • Cryopreserved pooled human hepatocytes

  • Williams' Medium E

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 5F-AB-PINACA solution (in a suitable solvent like methanol or DMSO)

  • Collagen-coated plates

  • Incubator (37°C, 5% CO2, 95% humidity)

  • Centrifuge

Procedure:

  • Thawing of Hepatocytes: Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

  • Cell Seeding: Dilute the thawed hepatocytes in pre-warmed Williams' Medium E supplemented with FBS and Penicillin-Streptomycin. Seed the cells onto collagen-coated plates at a desired density.

  • Cell Culture: Incubate the hepatocytes for 24 hours to allow for attachment and recovery.

  • Incubation with 5F-AB-PINACA: After the recovery period, replace the medium with fresh, serum-free Williams' Medium E containing 10 µmol/L of 5F-AB-PINACA.[3][4]

  • Time Points: Incubate the cells for up to 3 hours, collecting samples at various time points (e.g., 0, 1, and 3 hours) to monitor the metabolic turnover.[3][4]

  • Sample Collection: At each time point, collect the entire cell suspension (media and hepatocytes).

Sample Preparation

This protocol describes the extraction of metabolites from the hepatocyte incubation samples for subsequent analysis.

Materials:

  • Acetonitrile, ice-cold

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid)

Procedure:

  • Protein Precipitation: Add three volumes of ice-cold acetonitrile to the collected hepatocyte suspension to precipitate proteins.

  • Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume of the reconstitution solvent, vortex, and transfer to an autosampler vial for analysis.

Analytical Methodology: LC-HRMS

This protocol provides a general framework for the analysis of 5F-AB-PINACA and its metabolites using liquid chromatography coupled with high-resolution mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)

  • C18 analytical column

LC Parameters (Example):

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over a set time.

  • Flow Rate: Dependent on the column dimensions.

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

MS Parameters (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Full scan with data-dependent MS/MS (ddMS2) or information-dependent acquisition (IDA)

  • Mass Range: m/z 100-1000

  • Collision Energy: Ramped or fixed, to obtain informative fragment spectra.

Data Presentation

The following table summarizes the major metabolites of 5F-AB-PINACA identified after incubation with human hepatocytes. The biotransformations leading to these metabolites are diverse and result in a complex metabolic profile.[3][4]

Metabolite IDBiotransformationFormula Change from Parent
M1Carboxamide hydrolysis+O, -NH3
M2Pentyl hydroxylation+O
M3Ketone formation+O, -2H
M4Carboxylation+O2
M5Oxidative defluorination and hydroxylation+O, -F, +H
M6Oxidative defluorination and carboxylation+O2, -F, +H
M7Dihydroxylation+2O
M8Glucuronidation+C6H8O6

Visualizations

The following diagrams illustrate the experimental workflow for metabolite identification and the proposed metabolic pathway of 5F-AB-PINACA.

experimental_workflow cluster_incubation Hepatocyte Incubation cluster_preparation Sample Preparation cluster_analysis Analysis start Start: Cryopreserved Human Hepatocytes thaw Thawing & Seeding start->thaw culture Cell Culture (24h) thaw->culture incubate Incubation with 5F-AB-PINACA (3h) culture->incubate collect Sample Collection incubate->collect precipitate Protein Precipitation (Acetonitrile) collect->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-HRMS Analysis reconstitute->lcms data Data Processing & Metabolite Identification lcms->data

Caption: Experimental workflow for the identification of 5F-AB-PINACA metabolites.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 5F-AB-PINACA hydrolysis M1 Carboxamide Hydrolysis parent->hydrolysis Hydrolysis hydroxylation M2 Pentyl Hydroxylation parent->hydroxylation Hydroxylation defluorination_oh M5 Oxidative Defluorination + Hydroxylation parent->defluorination_oh Oxidative Defluorination dihydroxylation M7 Dihydroxylation parent->dihydroxylation Hydroxylation glucuronidation M8 Glucuronidation hydrolysis->glucuronidation UGT ketone M3 Ketone Formation hydroxylation->ketone Oxidation carboxylation M4 Carboxylation hydroxylation->carboxylation Oxidation hydroxylation->glucuronidation UGT defluorination_cooh M6 Oxidative Defluorination + Carboxylation defluorination_oh->defluorination_cooh Oxidation

Caption: Proposed metabolic pathway of 5F-AB-PINACA in human hepatocytes.

References

Application of 5-Fluoro-AB-PINACA in Forensic Toxicology Case Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-AB-PINACA (5F-AB-PINACA) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been increasingly implicated in forensic toxicology casework, including driving under the influence (DUI) and death investigations. As a member of the indazole-based synthetic cannabinoids, it mimics the effects of Δ9-tetrahydrocannabinol (THC) by interacting with the human cannabinoid receptors CB1 and CB2. However, its significantly higher potency and unpredictable metabolism pose a considerable risk to users, leading to severe adverse health effects and fatalities.[1][2] This document provides a summary of its application in forensic toxicology through case studies, quantitative data, and detailed analytical protocols for its identification and quantification in biological specimens.

Toxicological Significance and Metabolism

5F-AB-PINACA is known to be a potent agonist of the CB1 receptor, an action that is linked to its psychoactive effects.[2] In forensic investigations, the parent compound is often detected in biological samples; however, its metabolites are also crucial for confirming consumption.[1][3] The primary metabolic pathway for 5F-AB-PINACA involves the enzymatic hydrolysis of the ester linkage, resulting in the formation of 5F-AB-PINACA carboxylic acid (ester hydrolysis metabolite).[1][3][4] This metabolite is often found at significantly higher concentrations in postmortem blood samples compared to the parent drug, making it a valuable analytical target for toxicological screening.[1][3] Other metabolic pathways include hydroxylation of the N-pentyl chain.[4][5]

Quantitative Data from Forensic Case Studies

The following tables summarize the concentrations of 5F-AB-PINACA and its ester hydrolysis metabolite found in blood samples from various forensic case studies. These values can aid toxicologists in the interpretation of analytical results.

Table 1: Concentrations of 5F-AB-PINACA and its Ester Hydrolysis Metabolite in Postmortem Blood Samples

Case TypeMatrix5F-AB-PINACA Concentration (ng/mL)5F-AB-PINACA Ester Hydrolysis Metabolite Concentration (ng/mL)Reference
PostmortemCentral Blood0.010 - 2.22.0 - 166[1][6]
PostmortemPeripheral Blood0.010 - 0.772.0 - 110[1][6]
PostmortemCentral Blood (Average)0.2949[3]
PostmortemPeripheral Blood (Average)0.0521[3]
Death CasesWhole Blood0.11 - 1.92Not Reported[7]

Table 2: Method Detection and Quantification Limits

AnalyteMatrixLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Reference
5F-AB-PINACABlood0.1Not Specified[2]
5F-AB-PINACAUrine0.05Not Specified[2]
5F-AB-PINACAWhole Blood0.0060.04[7]

Experimental Protocols

The following protocols are generalized methodologies for the extraction and analysis of 5F-AB-PINACA and its metabolites from biological matrices, primarily blood and urine. These are based on commonly employed techniques in forensic toxicology laboratories.[8][9][10][11]

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

Objective: To extract 5F-AB-PINACA and its metabolites from blood or urine.

Materials:

  • Blood or urine sample

  • Internal Standard (e.g., 5F-AB-PINACA-d9)

  • Deionized water

  • 20% Glacial Acetic Acid

  • Hexane:Ethyl Acetate:Methyl-tert-butyl ether (MTBE) (80:10:10, v/v/v)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To a glass vial, add 400 µL of the biological sample (blood or urine).

  • Add the internal standard solution.

  • Add 750 µL of deionized water and 200 µL of 20% glacial acetic acid.

  • Add 4 mL of the hexane:ethyl acetate:MTBE extraction solvent.

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 3500 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

Objective: To clean up and concentrate 5F-AB-PINACA and its metabolites from blood or urine.

Materials:

  • Blood or urine sample

  • Internal Standard (e.g., 5F-AB-PINACA-d9)

  • Ice-cold acetonitrile

  • SPE cartridges (e.g., C18)

  • Methanol

  • Ammonium acetate buffer

  • Acetonitrile/Ammonium hydroxide (98:2, v/v)

  • Nitrogen evaporator

Procedure:

  • To a test tube, add 400 µL of the biological sample and the internal standard.

  • Add 1 mL of ice-cold acetonitrile to precipitate proteins.

  • Vortex and then centrifuge the sample.

  • Condition the SPE cartridge with methanol followed by ammonium acetate buffer.

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Wash the cartridge with the ammonium acetate buffer, followed by a water/methanol mixture.

  • Dry the cartridge under vacuum or positive pressure.

  • Elute the analytes with acetonitrile/ammonium hydroxide.

  • Evaporate the eluent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.[2]

Protocol 3: LC-MS/MS Analysis

Objective: To separate, identify, and quantify 5F-AB-PINACA and its metabolites.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC)

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: PFP (Pentafluorophenyl) or C18 analytical column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient program to separate the analytes of interest.

  • Flow Rate: 0.4 - 0.8 mL/min

  • Injection Volume: 5 - 10 µL

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor and Product Ions:

    • 5F-AB-PINACA: e.g., m/z 349.2 → 233.1, 304.2[2]

    • 5F-AB-PINACA Ester Hydrolysis Metabolite: Specific transitions need to be determined based on the exact mass of the metabolite.

Visualizations

Signaling Pathway

The primary mechanism of action for 5F-AB-PINACA involves its agonistic activity at the cannabinoid receptors, primarily the CB1 receptor located in the central nervous system.

G cluster_0 Mechanism of Action 5F_AB_PINACA This compound CB1_Receptor CB1 Receptor (Central Nervous System) 5F_AB_PINACA->CB1_Receptor Agonist CB2_Receptor CB2 Receptor (Peripheral Tissues) 5F_AB_PINACA->CB2_Receptor Agonist Psychoactive_Effects Psychoactive Effects (e.g., euphoria, altered perception) CB1_Receptor->Psychoactive_Effects Activation leads to Immunomodulatory_Effects Immunomodulatory Effects CB2_Receptor->Immunomodulatory_Effects Activation leads to

Caption: Simplified signaling pathway of 5F-AB-PINACA.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of 5F-AB-PINACA in forensic toxicology laboratories.

G cluster_1 Analytical Workflow Sample_Collection Sample Collection (Blood, Urine) Sample_Preparation Sample Preparation (LLE or SPE) Sample_Collection->Sample_Preparation LC_MS_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_MS_Analysis->Data_Analysis Toxicological_Interpretation Toxicological Interpretation Data_Analysis->Toxicological_Interpretation

Caption: General workflow for 5F-AB-PINACA analysis.

Conclusion

This compound represents a significant challenge in forensic toxicology due to its high potency and the severity of its adverse effects. The analytical methods described, particularly LC-MS/MS, are essential for the reliable identification and quantification of this synthetic cannabinoid and its metabolites in biological samples. The provided quantitative data from case studies serves as a reference for interpreting toxicological findings. Continued monitoring and research are crucial to understand the full scope of the public health risks associated with 5F-AB-PINACA and other emerging synthetic cannabinoids.

References

Application Notes and Protocols for the Use of 5-Fluoro-AB-PINACA as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-AB-PINACA is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in illicit products worldwide. As a potent agonist of the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, its presence in forensic and clinical samples requires accurate analytical detection and quantification.[1][2] This document provides detailed application notes and protocols for the use of this compound as a reference standard in analytical chemistry, focusing on methods for its identification and quantification in various biological matrices. This compound is regulated as a Schedule I compound in the United States and is intended for research and forensic applications only.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Formal Name N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(5-fluoropentyl)-1H-indazole-3-carboxamide
Molecular Formula C₁₈H₂₅FN₄O₂
Formula Weight 348.4 g/mol
Purity ≥98%
Formulation A neat solid

Analytical Methods

The primary analytical techniques for the detection and quantification of this compound are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods offer the high sensitivity and selectivity required for the analysis of trace amounts of the compound in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of this compound in biological fluids due to its high sensitivity and specificity.

Sample Preparation: Human Urine

Two common methods for preparing urine samples are supported liquid extraction (SLE) and acid hydrolysis followed by liquid-liquid extraction (LLE).

Protocol 1: Supported Liquid Extraction (SLE) for Unconjugated this compound and Metabolites [3]

  • Dilute 250 µL of urine with 600 µL of 0.4 mol/L ammonium acetate buffer (pH 4.0) and 200 µL of acetonitrile.

  • Centrifuge the sample at 15,000 x g for 5 minutes at 4°C.

  • Load the supernatant onto an Isolute SLE+ cartridge (1 mL).

  • Allow the sample to equilibrate for 2 minutes.

  • Elute the analytes with two 3 mL aliquots of ethyl acetate.

  • Evaporate the eluate to dryness under a stream of nitrogen at 45°C.

  • Reconstitute the residue in 250 µL of the initial mobile phase (e.g., 90:10 v/v mobile phase A:B).

Protocol 2: Acid Hydrolysis and Liquid-Liquid Extraction (LLE) for Total this compound (including glucuronidated metabolites) [4]

  • To 2.5 mL of urine, add 0.3 mL of 20% hydrochloric acid.

  • Heat the sample at 60-70°C for 60 minutes to hydrolyze glucuronide conjugates.

  • After cooling, neutralize the sample to pH 8-9 with 25% aqueous ammonia.

  • Add 10 mL of ethyl acetate and vortex for 3 minutes.

  • Centrifuge to separate the layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent under a stream of nitrogen at or below 45°C.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Sample Preparation: Human Blood

A common method for preparing blood samples is protein precipitation followed by solid-phase extraction (SPE).

Protocol 3: Protein Precipitation and Solid-Phase Extraction (SPE)

  • To 1 mL of whole blood, add 2 mL of acetonitrile to precipitate proteins.

  • Vortex the sample and centrifuge.

  • Dilute the supernatant with an appropriate buffer (e.g., ammonium acetate buffer, pH 4.8).

  • Condition an SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol and buffer.

  • Load the diluted supernatant onto the SPE cartridge.

  • Wash the cartridge with buffer and a water/methanol mixture.

  • Dry the cartridge under vacuum.

  • Elute the analyte with an appropriate solvent (e.g., acetonitrile/ammonium hydroxide, 98:2 v/v).

  • Evaporate the eluate and reconstitute the residue in the initial mobile phase.

LC-MS/MS Instrumental Parameters

The following table provides typical LC-MS/MS parameters for the analysis of this compound.

ParameterTypical Value
LC Column Poroshell 120 PFP (3.0 x 50 mm, 4 µm)[5] or equivalent
Mobile Phase A 5 mM ammonium formate with 0.1% formic acid in water[5]
Mobile Phase B Acetonitrile with 0.1% formic acid[5]
Gradient Isocratic or gradient elution depending on the complexity of the sample and the number of analytes. A typical gradient might start at a low percentage of B, ramp up to a high percentage, and then re-equilibrate.
Flow Rate 0.5 - 0.8 mL/min[5][6]
Injection Volume 1 - 5 µL[5][6]
Column Temperature 40°C[5][6]
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions Precursor Ion (m/z) -> Product Ion (m/z)
349.2 -> 233.1 (Quantifier)[3][5]
349.2 -> 304.2 (Qualifier)[3][5]

Quantitative Data

The following table summarizes quantitative data from various studies.

MatrixAnalyteConcentration Range / LOD / LOQReference
BloodThis compoundLOD: 0.1 ng/mL[5]
UrineThis compoundLOD: 0.05 ng/mL[5]
Postmortem Blood5-Fluoro-ADB0.01 - 10 ng/mL (Linear Range)[1][2]
Postmortem Blood5-Fluoro-ADB Ester Hydrolysis Metabolite10 - 500 ng/mL (Linear Range)[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of this compound, particularly in seized materials.

Sample Preparation: Herbal Material [7]

  • To approximately 100 mg of the herbal material, add 1 mL of a non-polar or medium-polarity solvent (e.g., methanol, ethanol, acetonitrile, ethyl acetate, or acetone).

  • Sonicate the mixture to extract the analytes.

  • Filter or centrifuge the extract to remove solid particles before analysis.

GC-MS Instrumental Parameters

ParameterTypical Value
GC Column HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent
Injector Temperature 250 - 280°C
Oven Temperature Program Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 300°C)
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Ion Trap

Metabolism of this compound

Understanding the metabolism of this compound is crucial for identifying appropriate biomarkers of exposure in toxicological screening. The primary metabolic pathways include:[3]

  • Oxidative defluorination leading to the formation of 5-hydroxypentyl and pentanoic acid metabolites.

  • Hydrolysis of the terminal amide group to form the corresponding carboxylic acid.

  • Hydroxylation at various positions on the molecule.

The most abundant metabolites of 5F-AB-PINACA are reported to be AB-PINACA pentanoic acid and 5-hydroxypentyl-AB-PINACA.[3]

Visualizations

Experimental Workflow for LC-MS/MS Analysis of this compound in Urine

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis urine_sample Urine Sample (250 µL) add_buffer_acn Add Ammonium Acetate Buffer and Acetonitrile urine_sample->add_buffer_acn centrifuge Centrifuge (15,000 x g, 5 min) add_buffer_acn->centrifuge sle Supported Liquid Extraction (SLE) centrifuge->sle elute Elute with Ethyl Acetate sle->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_ms LC-MS/MS System reconstitute->lc_ms Inject Sample data_acquisition Data Acquisition (MRM Mode) lc_ms->data_acquisition data_processing Data Processing and Quantification data_acquisition->data_processing G cluster_0 Cell Membrane cluster_1 Intracellular Signaling scra This compound cb1_cb2 CB1/CB2 Receptor scra->cb1_cb2 Binds to g_protein Gi/o Protein cb1_cb2->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits ion_channels Ion Channels (e.g., K+, Ca2+) g_protein->ion_channels Modulates camp cAMP ac->camp Conversion of ATP cellular_response Cellular Response camp->cellular_response Decreased levels lead to ion_channels->cellular_response Changes in ion flow lead to

References

Application Notes and Protocols for the Development of Immunoassays for 5-Fluoro-AB-PINACA Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-AB-PINACA (5F-AB-PINACA) is a potent synthetic cannabinoid that poses a significant challenge to public health and forensic toxicology. As a member of the indazole-3-carboxamide class, it acts as a strong agonist at the cannabinoid receptors CB1 and CB2. The rapid emergence of new psychoactive substances (NPS) necessitates the development of sensitive and specific detection methods. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and cost-effective solution for screening 5F-AB-PINACA in biological samples.

These application notes provide a comprehensive guide to the development of a competitive immunoassay for the detection of 5F-AB-PINACA. The following sections detail the principles of hapten design, monoclonal antibody production, and the establishment of a competitive ELISA protocol.

Signaling Pathway of this compound

Synthetic cannabinoids like 5F-AB-PINACA mimic the effects of Δ⁹-tetrahydrocannabinol (THC) by binding to and activating cannabinoid receptors. The primary targets are the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). CB1 receptors are predominantly found in the central nervous system, and their activation is responsible for the psychoactive effects. CB2 receptors are mainly located in the peripheral nervous system and immune cells.

Upon binding of 5F-AB-PINACA, the G-protein is activated, leading to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This cascade of events ultimately modulates ion channel activity and neurotransmitter release.

5F-AB-PINACA Signaling Pathway 5F_PINACA 5F-AB-PINACA CB1R CB1/CB2 Receptor 5F_PINACA->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits G_protein->AC cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Ion Channels & Neurotransmitter Release PKA->Cellular_Response

Caption: Simplified signaling pathway of 5F-AB-PINACA via CB1/CB2 receptors.

Experimental Principles and Workflow

The development of an immunoassay for a small molecule like 5F-AB-PINACA, which is not immunogenic on its own, requires it to be conjugated to a larger carrier protein. This complex, known as an immunogen, can then elicit an immune response to produce specific antibodies. The overall workflow involves hapten synthesis, immunogen and coating antigen preparation, antibody production, and finally, the development and validation of a competitive ELISA.

Immunoassay Development Workflow Hapten_Synthesis Hapten Synthesis (5F-AB-PINACA derivative) Immunogen_Prep Immunogen Preparation (Hapten-KLH Conjugate) Hapten_Synthesis->Immunogen_Prep Coating_Antigen_Prep Coating Antigen Preparation (Hapten-BSA Conjugate) Hapten_Synthesis->Coating_Antigen_Prep Immunization Animal Immunization (e.g., mice) Immunogen_Prep->Immunization ELISA_Dev Competitive ELISA Development & Optimization Coating_Antigen_Prep->ELISA_Dev Hybridoma Hybridoma Technology (Cell Fusion & Selection) Immunization->Hybridoma MAb_Production Monoclonal Antibody (MAb) Production & Purification Hybridoma->MAb_Production MAb_Production->ELISA_Dev Validation Assay Validation (Sensitivity, Specificity, etc.) ELISA_Dev->Validation

Caption: Overall workflow for the development of a 5F-AB-PINACA immunoassay.

Experimental Protocols

Hapten Design and Synthesis

To generate antibodies against 5F-AB-PINACA, a hapten containing a reactive functional group (e.g., a carboxyl group) needs to be synthesized. This group allows for conjugation to a carrier protein. The linker should be introduced at a position that is distal from the key antigenic determinants of the 5F-AB-PINACA molecule to ensure the resulting antibodies are specific to the parent compound.

Protocol for a Hypothetical Hapten Synthesis:

  • Objective: Introduce a carboxylic acid linker to the pentyl chain of 5F-AB-PINACA.

  • Starting Material: A suitable precursor of 5F-AB-PINACA.

  • Reaction Steps:

    • Modify the N-pentyl group to a pentanoic acid derivative while protecting other reactive sites.

    • Couple the modified side chain to the indazole core.

    • Deprotect to yield the final hapten.

  • Purification: Purify the synthesized hapten using high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the structure and purity of the hapten using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Preparation of Immunogen and Coating Antigen

Protocol for Hapten-Carrier Protein Conjugation:

  • Materials:

    • Synthesized 5F-AB-PINACA hapten

    • Keyhole Limpet Hemocyanin (KLH) for immunogen

    • Bovine Serum Albumin (BSA) for coating antigen

    • N-Hydroxysuccinimide (NHS)

    • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Dimethylformamide (DMF)

    • Phosphate-buffered saline (PBS)

    • Dialysis tubing (10-14 kDa MWCO)

  • Procedure (Active Ester Method):

    • Dissolve the hapten and NHS in anhydrous DMF.

    • Add DCC or EDC to the solution and stir for several hours at room temperature to form the NHS-ester of the hapten.

    • Dissolve KLH or BSA in PBS.

    • Slowly add the activated hapten solution to the protein solution while stirring.

    • Allow the reaction to proceed overnight at 4°C.

    • Remove unconjugated hapten by dialysis against PBS for 48 hours with several buffer changes.

    • Determine the conjugation ratio by spectrophotometry or MALDI-TOF mass spectrometry.

    • Store the conjugates at -20°C.

Monoclonal Antibody Production

Protocol using Hybridoma Technology:

  • Immunization:

    • Emulsify the 5F-AB-PINACA-KLH immunogen with an equal volume of Freund's complete adjuvant (for the primary injection) or incomplete adjuvant (for booster injections).

    • Immunize BALB/c mice with the emulsion via subcutaneous or intraperitoneal injection at 2-3 week intervals.

    • Monitor the antibody titer in the mouse serum using an indirect ELISA with the 5F-AB-PINACA-BSA coating antigen.

  • Cell Fusion:

    • Once a high antibody titer is achieved, administer a final booster injection without adjuvant.

    • Three days later, sacrifice the mouse and aseptically remove the spleen.

    • Prepare a single-cell suspension of splenocytes.

    • Fuse the splenocytes with myeloma cells (e.g., SP2/0) using polyethylene glycol (PEG).

  • Hybridoma Selection and Screening:

    • Select for fused hybridoma cells by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium. Unfused myeloma cells cannot survive in this medium, and unfused splenocytes have a limited lifespan.

    • Screen the supernatants of the growing hybridoma colonies for the presence of specific antibodies using an indirect ELISA with the 5F-AB-PINACA-BSA coating antigen.

  • Cloning and Expansion:

    • Isolate and clone positive hybridoma cells by limiting dilution to ensure monoclonality.

    • Expand the desired monoclonal antibody-producing hybridoma cell lines in vitro or in vivo (ascites production).

  • Antibody Purification:

    • Purify the monoclonal antibodies from the cell culture supernatant or ascites fluid using protein A or protein G affinity chromatography.

    • Assess the purity and concentration of the purified antibody.

Competitive ELISA Protocol

In a competitive ELISA, free 5F-AB-PINACA in the sample competes with a fixed amount of enzyme-labeled antigen (or the coating antigen on the plate) for binding to a limited amount of specific antibody. The signal generated is inversely proportional to the concentration of 5F-AB-PINACA in the sample.

Materials:

  • 96-well microtiter plates

  • 5F-AB-PINACA-BSA conjugate (coating antigen)

  • Purified anti-5F-AB-PINACA monoclonal antibody

  • Horseradish peroxidase (HRP)-labeled secondary antibody (anti-mouse IgG)

  • 5F-AB-PINACA standard solutions

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash buffer (PBS with 0.05% Tween 20, PBST)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

Procedure:

  • Coating:

    • Dilute the 5F-AB-PINACA-BSA conjugate in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) to an optimized concentration (e.g., 1 µg/mL).

    • Add 100 µL of the diluted coating antigen to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competition:

    • Wash the plate three times with wash buffer.

    • In a separate plate or tubes, pre-incubate 50 µL of the 5F-AB-PINACA standard or sample with 50 µL of the diluted anti-5F-AB-PINACA monoclonal antibody for 30 minutes at room temperature.

    • Transfer 100 µL of this mixture to the coated and blocked plate.

    • Incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of HRP-labeled secondary antibody diluted in blocking buffer to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping and Reading:

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

Data Presentation and Analysis

The data obtained from the competitive ELISA should be analyzed to determine the assay's performance characteristics. A standard curve is generated by plotting the absorbance values against the logarithm of the 5F-AB-PINACA standard concentrations. The concentration of 5F-AB-PINACA in unknown samples is then interpolated from this curve.

Table 1: Typical Performance Characteristics of a 5F-AB-PINACA Immunoassay

ParameterTypical ValueDescription
Antibody Affinity (Kd) 10⁻⁸ to 10⁻¹⁰ MMolar concentration of antigen at which half of the antibody binding sites are occupied.
Limit of Detection (LOD) 0.1 - 1.0 ng/mLThe lowest concentration of 5F-AB-PINACA that can be reliably distinguished from a blank sample.
IC₅₀ (50% Inhibitory Conc.) 1 - 10 ng/mLThe concentration of 5F-AB-PINACA that causes a 50% reduction in the maximum signal.
Dynamic Range 0.5 - 50 ng/mLThe concentration range over which the assay provides accurate and precise measurements.
Intra-assay Precision (%CV) < 10%The coefficient of variation for replicate measurements within the same assay run.
Inter-assay Precision (%CV) < 15%The coefficient of variation for replicate measurements across different assay runs.

Table 2: Cross-Reactivity Profile

Cross-reactivity is a critical parameter that defines the specificity of the immunoassay. It is determined by testing structurally related compounds and calculating the concentration of each compound required to achieve 50% inhibition (IC₅₀) relative to 5F-AB-PINACA.

CompoundStructureIC₅₀ (ng/mL)Cross-Reactivity (%)*
This compound Indazole-3-carboxamide5.0100
AB-PINACAIndazole-3-carboxamide25.020
5F-ADB-PINACAIndazole-3-carboxamide15.033.3
JWH-018Naphthoylindole> 1000< 0.5
THC-COOHDibenzopyran> 1000< 0.5

*Cross-Reactivity (%) = (IC₅₀ of 5F-AB-PINACA / IC₅₀ of competing compound) x 100

Conclusion

The development of a sensitive and specific immunoassay for 5F-AB-PINACA is a multi-step process that requires careful planning and execution from hapten design to assay validation. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to establish a reliable screening method for this potent synthetic cannabinoid. The successful implementation of such an immunoassay will be a valuable tool in clinical and forensic settings for monitoring the abuse of 5F-AB-PINACA and related compounds.

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in 5-Fluoro-AB-PINACA LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of 5-Fluoro-AB-PINACA.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, leading to inaccurate quantification due to matrix effects.

Issue 1: Poor Peak Shape (Broadening, Splitting, or Tailing)

  • Question: My chromatogram for this compound shows poor peak shapes, such as broad or split peaks. What could be the cause and how can I fix it?

  • Answer: Poor peak shape can be indicative of several problems, often related to the sample matrix or chromatographic conditions.

    • Column Overload: The concentration of the analyte or co-eluting matrix components may be too high for the analytical column.

      • Solution: Dilute the sample or inject a smaller volume.

    • Column Contamination: Residual matrix components from previous injections can accumulate on the column, affecting its performance.

      • Solution: Implement a robust column washing protocol between injections. A typical wash may involve a high percentage of strong organic solvent (e.g., isopropanol or acetonitrile).

    • Improper Mobile Phase: The pH or composition of the mobile phase may not be optimal for this compound, which has basic functional groups.

      • Solution: Acidic mobile phases are often used to ensure analytes like this compound are in their protonated form, which can improve peak shape.[1] However, this might decrease retention on reversed-phase columns. A careful balance is needed. Consider adjusting the pH with additives like formic acid or ammonium formate.

    • Injection Technique: Issues with the autosampler can lead to poor peak shape.

      • Solution: Ensure the injection needle is properly seated and that the injection volume is accurate.

Issue 2: Inconsistent Retention Times

  • Question: The retention time for this compound is shifting between injections. What is causing this variability?

  • Answer: Retention time shifts are a common problem in LC-MS/MS analysis and can be caused by:

    • Changes in Mobile Phase Composition: Inconsistent mixing of mobile phase solvents or degradation of mobile phase additives can lead to shifts.

      • Solution: Prepare fresh mobile phase daily and ensure the solvent mixing system of the LC is functioning correctly.

    • Column Temperature Fluctuations: The column temperature needs to be stable for reproducible chromatography.

      • Solution: Use a column oven and ensure it maintains a consistent temperature.

    • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.

      • Solution: Monitor column performance with a quality control (QC) sample and replace the column when performance degrades.

Issue 3: Significant Ion Suppression or Enhancement

  • Question: I am observing significant ion suppression for this compound, leading to low sensitivity and inaccurate results. How can I mitigate this?

  • Answer: Ion suppression is a major matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source. For 5-fluoro ADB (a related compound), ion suppression exceeding 25% has been observed.[2][3]

    • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before the sample is injected into the LC-MS/MS system.

      • Solution: Employ more rigorous sample clean-up techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). These methods are more effective at removing matrix components than simple protein precipitation.

    • Optimize Chromatography: Separate the analyte from the interfering matrix components chromatographically.

      • Solution: Modify the LC gradient to increase the separation between this compound and the region where most matrix components elute. Using a column with a different selectivity can also be beneficial.

    • Use an Internal Standard: An isotopically labeled internal standard (IS) that co-elutes with the analyte can compensate for matrix effects.

      • Solution: Spike all samples, calibrators, and QCs with a stable isotope-labeled internal standard for this compound. The ratio of the analyte peak area to the IS peak area is used for quantification, which corrects for signal suppression or enhancement.

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation method to reduce matrix effects for this compound analysis in biological samples?

A1: The choice of sample preparation method depends on the complexity of the matrix and the required sensitivity. For complex matrices like blood and urine, more extensive clean-up is necessary to minimize matrix effects.

  • Solid-Phase Extraction (SPE): Generally considered a highly effective method for removing matrix interferences for synthetic cannabinoids.[2]

  • Liquid-Liquid Extraction (LLE): Also a robust technique for cleaning up samples and can be optimized to selectively extract this compound while leaving many interfering compounds behind.

  • Protein Precipitation (PPT): A simpler and faster method, but it is less effective at removing matrix components and may lead to more significant ion suppression compared to SPE and LLE.

Data on Sample Preparation Methods for Synthetic Cannabinoids (General)

Sample Preparation MethodMatrixRecoveryMatrix Effect
Solid-Phase Extraction (SPE)Urine69.9% - 118.4%76.7% - 106.1%
Supported Liquid Extraction (SLE)Whole Blood>60%Minimal

Note: This data is for general synthetic cannabinoids and should be used as a guideline. It is recommended to validate the chosen method specifically for this compound in your laboratory.

Q2: What are the recommended LC-MS/MS parameters for the analysis of this compound?

A2: The optimal parameters should be determined empirically on your specific instrument. However, the following table provides a good starting point for method development, based on parameters for the closely related compound 5-fluoro-ADB.

LC-MS/MS Parameters for 5-Fluoro-ADB

ParameterValue
Precursor Ion (m/z) 378.2
Product Ion 1 (Quantifier) (m/z) 233.0
Product Ion 2 (Qualifier) (m/z) 346.2
Fragmentor Voltage (V) 122
Collision Energy (eV) for Product Ion 1 22
Collision Energy (eV) for Product Ion 2 18

Source: Adapted from literature on 5-fluoro-ADB analysis.[2]

Q3: How can I confirm that the issues in my analysis are due to matrix effects?

A3: A post-column infusion experiment is a common method to diagnose matrix effects. This involves infusing a constant flow of a this compound standard solution into the MS source while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal at the retention time where matrix components elute indicates ion suppression.

Q4: My lab is on a tight budget. What is the most cost-effective way to deal with matrix effects?

A4: While more advanced sample preparation techniques like SPE can be costly, there are several budget-friendly strategies:

  • Methodical LLE Optimization: LLE can be very effective and uses common laboratory solvents. Systematically optimizing the extraction solvent and pH can significantly improve clean-up.

  • Sample Dilution: For samples with high concentrations of matrix components, a simple dilution can sometimes be sufficient to reduce matrix effects to an acceptable level, although this will also reduce the analyte concentration.

  • Chromatographic Adjustments: Modifying your LC gradient to better separate your analyte from the bulk of the matrix components is a cost-effective approach that only requires method development time.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Urine

  • Conditioning: Condition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Loading: Load 1 mL of the urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of a 50:50 (v/v) water:methanol solution to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the this compound with two 1 mL aliquots of a 98:2 (v/v) ethyl acetate:methanol solution.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Blood

  • Sample Preparation: To 1 mL of whole blood, add an appropriate volume of an internal standard solution.

  • pH Adjustment: Add 500 µL of a basic buffer (e.g., pH 9) to the sample and vortex briefly.

  • Extraction: Add 3 mL of an organic extraction solvent (e.g., n-butyl chloride or a mixture of hexane and ethyl acetate).

  • Mixing: Vortex the sample for 10 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (e.g., Urine, Blood) is Add Internal Standard start->is extraction Extraction (SPE or LLE) is->extraction evap Evaporation extraction->evap reconstitution Reconstitution evap->reconstitution lcms LC-MS/MS System reconstitution->lcms data Data Acquisition lcms->data quant Quantification data->quant end end quant->end Final Concentration

Caption: General experimental workflow for this compound LC-MS/MS analysis.

troubleshooting_logic cluster_matrix Matrix Effect Investigation cluster_solutions Solutions start Poor Analytical Result (e.g., low sensitivity, poor peak shape) matrix_effect Suspect Matrix Effects? start->matrix_effect post_column Perform Post-Column Infusion Experiment matrix_effect->post_column Yes suppression_observed Ion Suppression Observed? post_column->suppression_observed improve_cleanup Improve Sample Cleanup (e.g., switch to SPE) suppression_observed->improve_cleanup Yes other_issues Investigate Other Issues (e.g., instrument malfunction) suppression_observed->other_issues No optimize_lc Optimize Chromatography (e.g., change gradient) improve_cleanup->optimize_lc use_is Use Isotope-Labeled Internal Standard optimize_lc->use_is

Caption: Troubleshooting logic for addressing suspected matrix effects.

References

Troubleshooting ion suppression for 5-Fluoro-AB-PINACA and its metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential troubleshooting strategies and frequently asked questions (FAQs) for mitigating ion suppression when analyzing 5-Fluoro-AB-PINACA and its metabolites via Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Troubleshooting Guide: Ion Suppression

Problem: I am seeing low signal intensity, poor sensitivity, and high variability for this compound and its metabolites.

  • Possible Cause: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) are likely interfering with the ionization of your target analytes in the mass spectrometer's source, a phenomenon known as ion suppression or matrix effect.[1] This interference can compromise assay sensitivity, accuracy, and reproducibility.[2]

  • Solution Workflow: Follow a systematic approach to identify and mitigate the source of ion suppression. This involves assessing the extent of the effect, optimizing sample preparation, refining chromatographic conditions, and employing appropriate calibration strategies.

cluster_0 Troubleshooting Workflow for Ion Suppression assess Assess Matrix Effect (Post-extraction spike vs. neat solution) suppressed Ion Suppression Confirmed? assess->suppressed Compare peak areas prep Optimize Sample Preparation chrom Optimize Chromatography prep->chrom Suppression persists? cal Refine Calibration Strategy chrom->cal Suppression persists? result Accurate & Reproducible Quantification cal->result suppressed->prep Yes suppressed->result No

Caption: A logical workflow for diagnosing and resolving ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from a sample reduce the ionization efficiency of the analyte of interest (this compound or its metabolites) in the LC-MS ion source.[3][4] This leads to a lower-than-expected signal, which can negatively impact sensitivity, accuracy, and precision.[3] For synthetic cannabinoids, which are often analyzed at low concentrations in complex biological matrices like blood and urine, ion suppression is a significant challenge.[5][6] Studies have documented ion suppression exceeding 25% for some synthetic cannabinoids.[6][7]

Q2: Which metabolites of this compound should I be monitoring, and are they also susceptible to ion suppression?

A2: The most intense and commonly monitored metabolites of 5F-AB-PINACA are AB-PINACA pentanoic acid and 5'-hydroxypentyl-AB-PINACA .[8][9][10] 5F-AB-PINACA carboxylic acid is also a significant hydrolysis product.[8] Like the parent compound, these metabolites are susceptible to ion suppression, and analytical methods must be validated to account for this.[2][7] The detection of metabolites is crucial as the parent compound may be found at very low concentrations in biological samples.[11][12]

Q3: How can I quantitatively assess the degree of ion suppression in my assay?

A3: The most common method is to compare the peak area of an analyte in a blank matrix extract that has been spiked after extraction with the peak area of the analyte in a pure solvent standard at the same concentration.[4]

  • Calculation: Matrix Effect (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) * 100

  • A value < 100% indicates ion suppression.

  • A value > 100% indicates ion enhancement.

Q4: What are the most effective sample preparation techniques to reduce matrix effects?

A4: The goal of sample preparation is to remove interfering matrix components while efficiently extracting the analytes.[1][5] The effectiveness of various techniques can be compared:

Sample Preparation TechniquePrinciple & Effectiveness for Cannabinoid Analysis
Solid-Phase Extraction (SPE) Considered highly effective for cleaning complex samples. It selectively extracts analytes while removing a significant portion of matrix components like phospholipids.[1]
Supported Liquid Extraction (SLE) A faster alternative to LLE that provides good recovery and clean extracts with reduced matrix effects.[1][7]
Liquid-Liquid Extraction (LLE) A conventional method that can be effective but may use more solvent and sometimes results in less clean extracts compared to SPE.[1][5]
Protein Precipitation (PPT) A simple and fast method, but it is the least effective at removing matrix components other than proteins and often leads to more significant ion suppression.[4]

Q5: Can I overcome ion suppression by adjusting my LC method?

A5: Yes. Optimizing chromatographic conditions can separate the analytes from the matrix components causing suppression.[13]

  • Increase Chromatographic Resolution: Using a longer column or a column with a different stationary phase (e.g., C18) can improve separation.[14]

  • Adjust Gradient Elution: Modifying the mobile phase gradient can help to resolve the analyte peak from the region where matrix components elute (often early in the run).[4][14]

  • Use 2D-LC: Two-dimensional liquid chromatography (2D-LC) can significantly reduce matrix effects by transferring a small fraction of the first-dimension separation containing the analyte to a second dimension for further separation, effectively removing interfering compounds.[14]

Q6: How do internal standards help with ion suppression?

A6: Using a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for ion suppression.[3] A SIL-IS is chemically identical to the analyte and will co-elute, meaning it experiences the same degree of ion suppression.[4] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by suppression is normalized, leading to accurate and precise quantification.[3]

Key Experimental Methodologies

Sample Preparation Protocol (Example using SLE)

This protocol is based on methods validated for synthetic cannabinoids in biological fluids.[7]

  • Sample Aliquot: Take 100 µL of the biological sample (e.g., urine, whole blood).

  • Internal Standard: Add the SIL-internal standard solution.

  • Hydrolysis (for Urine): For urine samples, add β-glucuronidase to deconjugate glucuronidated metabolites and incubate.[15]

  • Extraction: Load the sample onto an SLE cartridge and allow it to absorb for 5-10 minutes.

  • Elution: Apply an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to elute the analytes.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[2]

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[2][16]

LC-MS/MS Parameters

These are typical parameters used for the analysis of 5F-AB-PINACA and its metabolites.[2][8][15]

  • LC System: Agilent 1290 Infinity II or equivalent UHPLC system.[14]

  • Column: Agilent Zorbax Eclipse Plus C18 (2.1 mm × 50 mm, 1.8 µm) or Waters XBridge C18 (2.1 × 50 mm, 3.5 μm).[2][7]

  • Mobile Phase A: Water with 0.1% formic acid.[7][8]

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[7][8][16]

  • Gradient: A typical gradient starts at ~95% A, ramping to 95% B over several minutes, followed by a hold and re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • MS System: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495).[14]

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for 5F-AB-PINACA and its key metabolites must be optimized.

Metabolic Pathway of this compound

Understanding the metabolic fate of 5F-AB-PINACA is critical for selecting the correct target analytes for monitoring. The primary metabolic transformations involve hydrolysis, hydroxylation, and oxidative defluorination.[8][9]

cluster_metabolites Primary Metabolic Pathways parent This compound m1 5F-AB-PINACA Carboxylic Acid parent->m1 Amide Hydrolysis m2 5'-hydroxypentyl-AB-PINACA parent->m2 Oxidative Defluorination & Hydroxylation m3 AB-PINACA Pentanoic Acid m2->m3 Further Oxidation

Caption: Simplified metabolic pathway of this compound.

References

Technical Support Center: 5-Fluoro-AB-PINACA Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic peak shape of 5-Fluoro-AB-PINACA.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the chromatographic analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: What are the typical issues observed with the peak shape of this compound?

A1: The most common peak shape problems encountered during the analysis of this compound and other synthetic cannabinoids are peak tailing, peak fronting, and peak broadening. These issues can negatively impact resolution, sensitivity, and the accuracy of quantification.

Q2: My this compound peak is tailing. What are the possible causes and how can I fix it?

A2: Peak tailing, where the latter half of the peak is wider than the front half, is a frequent issue.

  • Cause 1: Secondary Interactions with Stationary Phase: Unwanted interactions between the basic nitrogen atoms in the this compound molecule and active sites (silanols) on the silica-based stationary phase can cause tailing.

    • Solution:

      • Use a modern, high-purity silica column: Columns with low silanol activity are less prone to tailing with basic compounds.

      • Employ an end-capped column: End-capping minimizes the number of free silanols available for secondary interactions.

      • Lower the mobile phase pH: Adding a small amount of an acidic modifier, such as 0.1% formic acid, to the mobile phase can protonate the silanols and the analyte, reducing unwanted interactions.[1][2]

      • Use a different stationary phase: Consider a column with a different chemistry, such as a phenyl-hexyl column, which can offer different selectivity through pi-pi interactions.[3]

  • Cause 2: Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Cause 3: Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.

    • Solution:

      • Implement a robust sample preparation method like solid-phase extraction (SPE) to remove interfering matrix components.[4]

      • Use a guard column to protect the analytical column.

      • Flush the column with a strong solvent or replace it if it's old or has been used extensively.

Q3: I am observing peak fronting for this compound. What could be the reason?

A3: Peak fronting, where the first half of the peak is broader than the second half, is less common than tailing but can still occur.

  • Cause 1: Sample Overload: This is a primary cause of peak fronting.

    • Solution: Dilute the sample or decrease the injection volume.

  • Cause 2: Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, leading to a distorted peak.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, keep the injection volume as small as possible.

Q4: The peak for this compound is broad. How can I improve its sharpness?

A4: Broad peaks can compromise resolution and decrease sensitivity.

  • Cause 1: High Dead Volume: Excessive tubing length or poorly made connections in the HPLC system can contribute to peak broadening.

    • Solution: Use tubing with a small internal diameter and keep the length to a minimum. Ensure all fittings are properly tightened.

  • Cause 2: Sub-optimal Flow Rate: The flow rate of the mobile phase affects chromatographic efficiency.

    • Solution: Optimize the flow rate. A van Deemter plot can be generated to determine the optimal linear velocity for the column.[5]

  • Cause 3: Inefficient Mass Transfer: This can be an issue with larger molecules or columns with large particle sizes.

    • Solution:

      • Increase the column temperature. This reduces the viscosity of the mobile phase and improves mass transfer. A column temperature of around 40°C has been used successfully for this compound analysis.[1]

      • Use a column with smaller particles or a superficially porous particle (SPP) column for improved efficiency.[6]

Chromatographic Conditions for this compound Analysis

The following table summarizes typical HPLC and LC-MS/MS conditions that have been successfully used for the analysis of this compound and related synthetic cannabinoids. These can serve as a starting point for method development and troubleshooting.

ParameterConditionReference
Column Poroshell 120 PFP (3.0 x 50 mm, 4 µm)[7]
Ascentis® Express C18 (15 cm x 2.1 mm, 2 µm)[6]
Supelco Ascentis® Express RP-Amide
Mobile Phase A 0.1% Formic acid in water[1][2]
5 mM Ammonium formate with 0.1% formic acid in water[7]
Mobile Phase B Acetonitrile[1][2]
Acetonitrile with 0.1% formic acid[7]
Gradient 10% B for 0.5 min, ramped to 58% B at 24 min, then to 95% B[1]
Flow Rate 0.8 mL/min[7]
Column Temperature 40°C[1]
Injection Volume 1-10 µL[3]
Detection Mass Spectrometry (ESI+)[1]
Diode Array Detection (DAD) at 214 and 280 nm[3]

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general methodology for the analysis of this compound in biological matrices.

1. Sample Preparation (Human Hepatocytes)

  • Incubation: Incubate 10 µmol/L of this compound with pooled human hepatocytes (5 × 10^5 cells/0.5 mL) at 37°C for up to 3 hours.[1]

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.[1]

  • Centrifugation: Centrifuge the samples to precipitate proteins.

  • Dilution: Dilute the supernatant with mobile phase A before injection.[1]

2. Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer.[1][7]

  • Column: A C18 or PFP column suitable for the analysis of basic compounds.

  • Mobile Phase A: 0.1% formic acid in water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient Program: A suitable gradient to ensure separation from matrix components and metabolites. A typical gradient might start at a low percentage of organic phase, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.[1]

  • Flow Rate: 0.4 - 0.8 mL/min.

  • Column Temperature: 40°C.[1]

  • Injection Volume: 5 - 25 µL.[1]

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan for qualitative analysis.

  • MRM Transitions: For this compound, precursor ion m/z 349.2 can be monitored with product ions such as m/z 233.1 and 304.2.[1][7]

  • Source Parameters: Optimize source parameters such as capillary voltage, gas temperature, and gas flow to achieve maximum sensitivity for this compound.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common chromatographic peak shape issues for this compound.

G Troubleshooting Workflow for this compound Peak Shape Issues A Identify Peak Shape Problem B Peak Tailing A->B C Peak Fronting A->C D Peak Broadening A->D B1 Check for Secondary Interactions B->B1 B2 Check for Column Overload B->B2 B3 Check Column Health B->B3 C1 Check for Sample Overload C->C1 C2 Check Injection Solvent C->C2 D1 Check for High Dead Volume D->D1 D2 Optimize Flow Rate D->D2 D3 Improve Mass Transfer D->D3 B1_sol Use End-capped Column Add 0.1% Formic Acid to Mobile Phase Try Phenyl-Hexyl Column B1->B1_sol B2_sol Reduce Injection Volume or Concentration B2->B2_sol B3_sol Use Guard Column Improve Sample Cleanup (SPE) Flush or Replace Column B3->B3_sol End Peak Shape Improved B1_sol->End B2_sol->End B3_sol->End C1_sol Dilute Sample or Decrease Injection Volume C1->C1_sol C2_sol Dissolve Sample in Mobile Phase Reduce Injection Volume of Strong Solvent C2->C2_sol C1_sol->End C2_sol->End D1_sol Use Shorter, Narrower Tubing Check Fittings D1->D1_sol D2_sol Perform Flow Rate Optimization Study D2->D2_sol D3_sol Increase Column Temperature Use Smaller Particle Size Column (e.g., SPP) D3->D3_sol D1_sol->End D2_sol->End D3_sol->End

Caption: A flowchart outlining the logical steps for diagnosing and resolving common chromatographic peak shape issues encountered during the analysis of this compound.

References

Technical Support Center: 5-Fluoro-AB-PINACA Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 5-Fluoro-AB-PINACA in stored biological samples. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for biological samples containing this compound?

A1: For long-term stability, it is strongly recommended to store biological samples, particularly blood and serum, at -20°C or lower.[1][2] Studies have consistently shown that synthetic cannabinoids, including those with a 5-fluoropentyl moiety like this compound, are most stable under frozen conditions.[3][4] Storage at refrigerated (4°C) or room temperature (approximately 22°C) can lead to significant degradation of the analyte over time.[4]

Q2: How does the stability of this compound differ between blood and urine samples?

A2: this compound is generally more stable in urine than in blood.[5] The degradation process is faster in blood, with one study showing that the content of 5F-AB-PINACA in blood dropped to 30-53% of its initial value after six months of storage, while in urine it remained at 52-77%. This difference in stability is a critical consideration for sample selection and interpretation of results.

Q3: What is the impact of freeze-thaw cycles on the stability of this compound?

A3: While many synthetic cannabinoids exhibit good freeze-thaw stability, some compounds can be sensitive to repeated freezing and thawing.[1][2] For instance, a study on 84 synthetic cannabinoids found that some analogs showed degradation after three freeze-thaw cycles.[1][2] To ensure the integrity of your samples, it is advisable to aliquot samples into smaller volumes before freezing to avoid multiple freeze-thaw cycles.

Q4: Are there any specific recommendations for the type of storage container?

A4: While not extensively studied for this compound specifically, for general cannabinoid stability, polypropylene vials are often preferred over glass to prevent adsorptive loss and breakage.[6] It is crucial to ensure that the storage containers are properly sealed to prevent evaporation and contamination.

Troubleshooting Guide

Issue: Lower than expected concentrations of this compound in my samples.

Possible Causes and Solutions:

  • Improper Storage: Samples may have been stored at temperatures above -20°C, leading to degradation.

    • Recommendation: Always store samples intended for this compound analysis at -20°C or colder immediately after collection.[1][4] Review your sample handling and storage logs to confirm that the cold chain was maintained.

  • Sample Matrix Effects: The stability of this compound is lower in blood compared to urine.

    • Recommendation: If possible, analyze urine samples in addition to blood, as the analyte is likely to be more stable in this matrix. Be aware of the potential for lower recovery in blood samples stored for extended periods.

  • Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to degradation of the analyte.

    • Recommendation: Prepare single-use aliquots of your samples upon collection to minimize the number of freeze-thaw cycles.

Issue: Inconsistent results between different sample aliquots from the same source.

Possible Causes and Solutions:

  • Non-homogenous Sample: The analyte may not be evenly distributed throughout the sample, especially in whole blood.

    • Recommendation: Ensure thorough but gentle mixing of the sample before aliquoting. Vortexing at a low speed can help homogenize the sample without causing excessive foaming or degradation.

  • Degradation During Handling: Exposure of the sample to room temperature for extended periods during processing can lead to degradation.

    • Recommendation: Minimize the time samples are kept at room temperature. Use ice baths to keep samples cool during preparation and extraction steps.

Quantitative Data Summary

The stability of this compound is influenced by the biological matrix, storage temperature, and duration of storage. The following tables summarize the quantitative data from stability studies.

Table 1: Stability of this compound in Spiked Blood and Urine Over 6 Months

Storage TemperatureAnalyte Content Remaining in Blood (%)Analyte Content Remaining in Urine (%)
Room Temperature (24°C)~30%~52%
Refrigerated (5°C)~45%~65%
Frozen (-26°C)~53%~77%

Table 2: General Stability of Synthetic Cannabinoids in Biological Samples

MatrixStorage ConditionDurationStability FindingReference
BloodAmbient (22°C)12 weeksSignificant degradation for some analogs[4]
BloodRefrigerated (4°C)12 weeksSignificant degradation for some analogs[4]
BloodFrozen (-20°C)12 weeksGenerally stable[4]
SerumFrozen (-20°C)At least 1 month82 out of 84 tested cannabinoids were stable[1]
SerumFrozen (-20°C)315 days51 out of 84 tested cannabinoids were stable[1]

Experimental Protocols

A validated and commonly used method for the analysis of this compound in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][7]

Sample Preparation and Extraction (Supported Liquid Extraction - SLE) [3]

  • Sample Pre-treatment: To 200 µL of the biological sample (e.g., whole blood, urine), add an internal standard.

  • Extraction: Load the pre-treated sample onto a supported liquid extraction (SLE) cartridge.

  • Elution: Elute the analyte from the cartridge using an appropriate organic solvent (e.g., a mixture of ethyl acetate and hexane).

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis [3]

  • Chromatographic Separation: Utilize a C18 analytical column with a gradient elution program.

    • Mobile Phase A: Water with a small percentage of formic acid (e.g., 0.1%).

    • Mobile Phase B: Acetonitrile or methanol with a small percentage of formic acid.

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor for specific precursor-to-product ion transitions for this compound and its internal standard in Multiple Reaction Monitoring (MRM) mode.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_extraction Extraction (SLE) cluster_analysis Analysis SampleCollection 1. Biological Sample Collection (Blood, Urine) Aliquoting 2. Aliquoting for Storage and Analysis SampleCollection->Aliquoting Storage 3. Storage at -20°C or below Aliquoting->Storage Pretreatment 4. Sample Pre-treatment (add Internal Standard) Storage->Pretreatment SLE_Loading 5. Load onto SLE Cartridge Pretreatment->SLE_Loading Elution 6. Elute with Organic Solvent SLE_Loading->Elution Evaporation 7. Evaporate to Dryness Elution->Evaporation Reconstitution 8. Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MSMS 9. LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MSMS Data_Analysis 10. Data Analysis and Quantification LC_MSMS->Data_Analysis

Caption: Workflow for the analysis of this compound.

Caption: Key factors influencing the stability of this compound.

References

Preventing degradation of 5-Fluoro-AB-PINACA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 5-Fluoro-AB-PINACA during sample preparation.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, leading to the degradation of this compound.

Issue 1: Low or no detection of this compound in processed samples.

Possible Cause Recommended Solution
Degradation due to improper storage: this compound, like many synthetic cannabinoids, is susceptible to degradation at room or refrigerated temperatures. Analytes with a 5-fluoropentyl moiety can be particularly unstable at room temperature.[1]Store all biological samples (blood, urine, etc.) at -20°C or lower immediately after collection and until analysis. [1] Frozen storage conditions have been shown to preserve and stabilize the compound for extended periods.[1] Avoid repeated freeze-thaw cycles, as this can also contribute to degradation.
Hydrolytic degradation: The amide linkage in this compound is prone to hydrolysis, especially under non-neutral pH conditions. This can lead to the formation of metabolites such as 5F-AB-PINACA carboxylic acid.[2]Maintain a neutral pH during sample preparation whenever possible. If an acidic or alkaline extraction is necessary, minimize the exposure time and temperature. Consider using a validated method with optimized pH conditions.
Oxidative degradation: Oxidative processes can also contribute to the degradation of this compound.Minimize sample exposure to air and light. Use amber vials for storage and during sample processing. Consider degassing solvents prior to use.
Adsorption to container surfaces: Cannabinoids can adsorb to the surface of certain plastics, leading to a loss of analyte.Use glass or polypropylene vials for sample storage and preparation. If using plastic, ensure it is compatible and has been tested for minimal adsorption.

Issue 2: Inconsistent or variable quantification results.

Possible Cause Recommended Solution
Incomplete extraction: The choice of extraction solvent and method can significantly impact the recovery of this compound.Optimize the extraction method. Supported Liquid Extraction (SLE) and Solid-Phase Extraction (SPE) are commonly used and validated methods for synthetic cannabinoids.[3] Ensure the chosen solvent is appropriate for the lipophilic nature of the compound.
Matrix effects in LC-MS/MS analysis: Components of the biological matrix can interfere with the ionization of this compound, leading to ion suppression or enhancement.Incorporate an internal standard. A stable isotope-labeled internal standard is ideal for correcting matrix effects. If unavailable, a structurally similar analog can be used. Optimize the sample cleanup process to remove interfering matrix components. This can include protein precipitation followed by SPE or LLE.
Thermal degradation during GC-MS analysis: High temperatures in the GC inlet can cause degradation of thermally labile compounds like some synthetic cannabinoids.Optimize GC-MS parameters. Use a lower inlet temperature if possible and ensure a clean liner. Derivatization can sometimes improve thermal stability, but this needs to be validated.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

A1: The primary degradation pathways for this compound in biological systems are through metabolism. The main metabolites are formed via two key processes:

  • Amide hydrolysis: This results in the formation of 5F-AB-PINACA carboxylic acid.[2]

  • Oxidative defluorination and hydroxylation: This leads to the formation of hydroxylated metabolites on the pentyl chain, such as 5-hydroxypentyl-AB-PINACA, and subsequently to the formation of AB-PINACA pentanoic acid.[2]

Q2: What are the optimal storage conditions for samples containing this compound?

A2: For long-term stability, biological samples should be stored frozen at -20°C or below.[1] Studies have shown that many synthetic cannabinoids, including those with a 5-fluoropentyl moiety, are most stable under frozen conditions.[1] Storage at refrigerated (4°C) or room temperature can lead to significant degradation over time.[1]

Q3: How does pH affect the stability of this compound during sample preparation?

A3: this compound is susceptible to hydrolysis of its amide bond, a process that can be accelerated by acidic or alkaline conditions. It is recommended to keep the pH of the sample as close to neutral as possible during the preparation steps to minimize this form of degradation.

Q4: Which extraction technique is recommended for this compound from biological matrices?

A4: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) have been successfully used for the extraction of synthetic cannabinoids from biological matrices like blood and urine.[3] The choice of method will depend on the specific matrix, available equipment, and desired level of sample cleanup. A common SPE procedure involves conditioning the cartridge, loading the sample, washing to remove interferences, and eluting the analyte with an appropriate organic solvent.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the stability and analysis of this compound.

Table 1: Metabolic Stability of this compound in Human Liver Microsomes

ParameterValueReference
In vitro half-life (T1/2)35.9 ± 3.0 min[2]
In vitro intrinsic clearance (CLint, micr)0.019 mL · min−1 · mg−1[2]
Predicted hepatic clearance (CLH)9.5 mL · min−1 · kg−1[2]

Table 2: Long-Term Stability of a this compound Metabolite in Urine

Storage ConditionTimeAnalyte Stability (% of initial concentration)Reference
Room Temperature8 daysDecreased[1]
Refrigerator (2-8°C)9 weeksStable[1]
Freezer (-20°C)9 weeksStable[1]

Note: Data is for 5F-AMB-M2, a compound with a similar 5-fluoropentyl moiety, indicating the general instability of such compounds at room temperature.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis of this compound in Whole Blood

This protocol is a general guideline based on common practices for synthetic cannabinoid analysis.[3]

  • Sample Pre-treatment:

    • To 1 mL of whole blood, add an appropriate internal standard.

    • Add 2 mL of 0.1 M ammonium acetate buffer (pH 4.8) and vortex.[3]

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of ammonium acetate buffer.[3]

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with 3 mL of ammonium acetate buffer, followed by 3 mL of a 50:50 (v/v) solution of deionized water and methanol.[3]

    • Dry the cartridge under maximum pressure for 1 minute.[3]

    • Elute the analyte with 1 mL of a 98:2 (v/v) mixture of acetonitrile and ammonium hydroxide.[3]

  • Evaporation and Reconstitution:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.[3]

    • Reconstitute the residue in 100 µL of the initial mobile phase composition for LC-MS/MS analysis.[3]

Protocol 2: Sample Preparation for GC-MS/MS Analysis of this compound in Whole Blood

This protocol is a general guideline and may require optimization.

  • Sample Pre-treatment:

    • To 0.5 mL of whole blood, add an appropriate internal standard.

    • Add 5 mL of 100 mM sodium acetate buffer (pH 5), vortex for 1 minute, and centrifuge at 3000 rpm for 10 minutes.[4]

  • Solid-Phase Extraction (SPE):

    • Condition an ISOLUTE C18 SPE cartridge with 3 mL of methanol.[4]

    • Load the supernatant from the pre-treated sample onto the cartridge.

    • Wash the cartridge with 2 mL of 5% acetonitrile in water.[4]

    • Dry the cartridge for 1 hour.[4]

    • Elute the analyte with 2.5 mL of ethyl acetate.[4]

  • Evaporation and Reconstitution:

    • Evaporate the eluent to dryness at 45°C under a gentle stream of nitrogen.[4]

    • Reconstitute the residue in 50 µL of ethyl acetate for GC-MS/MS analysis.[4]

Visualizations

experimental_workflow cluster_blood Whole Blood Sample Preparation (LC-MS/MS) blood_sample 1. Whole Blood Sample add_is 2. Add Internal Standard blood_sample->add_is add_buffer 3. Add Buffer & Vortex add_is->add_buffer spe 4. Solid-Phase Extraction (SPE) add_buffer->spe elute 5. Elute Analyte spe->elute evaporate 6. Evaporate to Dryness elute->evaporate reconstitute 7. Reconstitute evaporate->reconstitute lcms 8. LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for this compound sample preparation from whole blood for LC-MS/MS analysis.

signaling_pathway cluster_cb1 This compound CB1 Receptor Signaling ligand This compound receptor CB1 Receptor ligand->receptor g_protein Gi/o Protein receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition mapk MAP Kinase Pathway g_protein->mapk Activation ion_channel Ion Channels (K+, Ca2+) g_protein->ion_channel Modulation camp cAMP adenylyl_cyclase->camp Reduced production cellular_response Cellular Response (e.g., altered neurotransmission) camp->cellular_response mapk->cellular_response ion_channel->cellular_response

Caption: Simplified signaling pathway of this compound at the CB1 receptor.

References

Optimizing MS/MS transitions for 5-Fluoro-AB-PINACA detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the detection and optimization of MS/MS transitions for 5-Fluoro-AB-PINACA (5F-AB-PINACA).

Frequently Asked Questions (FAQs)

Q1: What are the primary MS/MS transitions for the detection of 5F-AB-PINACA?

A1: For the detection of 5F-AB-PINACA, the protonated molecule [M+H]⁺ is typically used as the precursor ion. The most common multiple reaction monitoring (MRM) transitions are derived from the fragmentation of this precursor. Based on documented fragmentation patterns, the following transitions are recommended for monitoring.[1]

Q2: How can I determine the optimal collision energy for each transition on my instrument?

A2: The optimal collision energy is instrument-dependent and must be determined empirically. A standard procedure involves infusing a solution of 5F-AB-PINACA directly into the mass spectrometer and performing a product ion scan to identify the most abundant fragments. Subsequently, for each selected precursor-product ion pair, the collision energy is ramped over a range of voltages to identify the energy that produces the maximum signal intensity for the product ion. A detailed protocol for this optimization is provided in the "Experimental Protocols" section.

Q3: What are the expected fragment ions for 5F-AB-PINACA?

A3: The fragmentation of the 5F-AB-PINACA precursor ion ([M+H]⁺ at m/z 349.2) typically involves the sequential loss of neutral molecules. Key reported fragment ions include m/z 332.18, m/z 304.18, and m/z 233.11.[1] The ion at m/z 233.11 is often a result of the cleavage of the amide bond.[2]

Q4: What are some common metabolites of 5F-AB-PINACA that I should be aware of?

A4: Similar to other synthetic cannabinoids, 5F-AB-PINACA undergoes extensive metabolism. Common metabolic pathways include oxidative defluorination followed by carboxylation. Therefore, it is advisable to also monitor for key metabolites, such as the pentanoic acid metabolite, to confirm consumption, as the parent compound may be present at very low concentrations in biological samples.

Troubleshooting Guide

Issue 1: Poor Sensitivity or No Signal for 5F-AB-PINACA

  • Possible Cause 1: Suboptimal MS/MS Parameters. The collision energy and other mass spectrometer source parameters (e.g., spray voltage, gas temperatures) may not be optimized for 5F-AB-PINACA on your specific instrument.

    • Solution: Perform a thorough optimization of all relevant MS parameters. Infuse a standard solution of the analyte and systematically adjust each parameter to maximize the signal intensity.

  • Possible Cause 2: Inefficient Extraction. The method used for sample preparation may not be effectively extracting 5F-AB-PINACA from the sample matrix.

    • Solution: Evaluate your extraction procedure. For biological matrices like urine or blood, consider using solid-phase extraction (SPE) with a suitable sorbent (e.g., C18) or a liquid-liquid extraction (LLE) protocol optimized for compounds with similar physicochemical properties.

  • Possible Cause 3: Analyte Degradation. 5F-AB-PINACA may be degrading during sample storage or preparation.

    • Solution: Ensure proper storage of samples and standards (e.g., at ≤ -20°C) and avoid repeated freeze-thaw cycles. Prepare fresh working solutions regularly.

Issue 2: High Background Noise or Interfering Peaks

  • Possible Cause 1: Matrix Effects. Co-eluting endogenous or exogenous compounds from the sample matrix can suppress or enhance the ionization of 5F-AB-PINACA, leading to inaccurate quantification and poor signal-to-noise.[3][4][5][6] This is a common issue in the analysis of biological samples.[7]

    • Solution: Improve the chromatographic separation to resolve 5F-AB-PINACA from interfering matrix components. Modifying the gradient elution profile or using a different stationary phase can be effective. Additionally, enhance the sample cleanup process to remove a larger portion of the matrix before injection. Diluting the sample, if sensitivity allows, can also mitigate matrix effects.

  • Possible Cause 2: Contamination. The analytical system (LC, MS, or solvents) may be contaminated.

    • Solution: Run blank injections of your mobile phase and extraction solvent to identify the source of contamination. If necessary, clean the injection port, column, and ion source. Use high-purity solvents and reagents.

Issue 3: Inconsistent Retention Time

  • Possible Cause 1: Unstable LC Conditions. Fluctuations in mobile phase composition, flow rate, or column temperature can lead to shifts in retention time.

    • Solution: Ensure that the LC system is properly equilibrated before starting a sequence. Use freshly prepared mobile phases and degas them thoroughly. Maintain a constant column temperature using a column oven.

  • Possible Cause 2: Column Degradation. The performance of the analytical column can deteriorate over time, affecting retention time and peak shape.

    • Solution: Replace the analytical column with a new one of the same type. To prolong column life, use a guard column and ensure that samples are adequately filtered before injection.

Data Presentation

Table 1: Recommended MS/MS Transitions for 5F-AB-PINACA Detection
Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossTransition Type
349.2332.2NH₃Confirmation
349.2304.2C₂H₅NOConfirmation
349.2233.1C₅H₁₀FNOQuantification

Note: The selection of the quantification transition should be based on the transition that provides the best sensitivity and selectivity in the specific sample matrix.

Experimental Protocols

Protocol 1: Optimization of MS/MS Transitions for 5F-AB-PINACA
  • Preparation of Standard Solution: Prepare a 1 µg/mL stock solution of 5F-AB-PINACA in a suitable organic solvent such as methanol or acetonitrile. Further dilute this stock solution to a working concentration of approximately 100 ng/mL with a 50:50 mixture of the initial mobile phase composition (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Direct Infusion and Precursor Ion Identification:

    • Infuse the working standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Perform a full scan in positive electrospray ionization (ESI) mode to confirm the presence and determine the exact mass of the protonated precursor ion, [M+H]⁺, which is expected at m/z 349.2.

  • Product Ion Scan and Fragment Identification:

    • Set the mass spectrometer to product ion scan mode, selecting the identified precursor ion (m/z 349.2).

    • Acquire a product ion spectrum to identify the major fragment ions.

  • Collision Energy Optimization:

    • Select the most intense and specific precursor-product ion pairs for multiple reaction monitoring (MRM).

    • For each selected MRM transition, perform a collision energy optimization experiment. This involves ramping the collision energy across a relevant range (e.g., 5-50 eV) while monitoring the intensity of the product ion.

    • Plot the product ion intensity as a function of collision energy to determine the optimal value that yields the maximum signal.

  • Optimization of Other MS Parameters:

    • While infusing the standard, optimize other relevant source parameters such as capillary voltage, source temperature, and nebulizer gas flow to maximize the signal of the precursor ion.

  • LC-MS/MS Method Finalization:

    • Incorporate the optimized MRM transitions and collision energies into your LC-MS/MS acquisition method.

    • Verify the performance of the method by injecting a series of calibration standards and quality control samples.

Mandatory Visualization

experimental_workflow cluster_prep Standard Preparation cluster_ms_opt MS Optimization cluster_method Method Finalization prep_stock Prepare 1 µg/mL Stock Solution prep_work Dilute to 100 ng/mL Working Solution prep_stock->prep_work infusion Direct Infusion (5-10 µL/min) prep_work->infusion full_scan Full Scan (Q1) Identify Precursor Ion infusion->full_scan source_opt Source Parameter Optimization infusion->source_opt product_scan Product Ion Scan (Q3) Identify Fragments full_scan->product_scan ce_opt Collision Energy Optimization product_scan->ce_opt build_method Build LC-MS/MS Acquisition Method ce_opt->build_method source_opt->build_method validation Method Validation (Calibration & QC) build_method->validation troubleshooting_logic cluster_investigate Initial Checks cluster_solutions Corrective Actions start Start: Poor MS/MS Signal check_ms Are MS parameters optimized? start->check_ms check_extraction Is sample extraction efficient? check_ms->check_extraction Yes optimize_ms Perform full MS parameter optimization check_ms->optimize_ms No check_retention Is retention time stable? check_extraction->check_retention Yes improve_extraction Modify/validate extraction protocol check_extraction->improve_extraction No stabilize_lc Equilibrate LC, check column & mobile phase check_retention->stabilize_lc No mitigate_matrix Improve chromatography & sample cleanup check_retention->mitigate_matrix Yes (Suspect Matrix Effects) optimize_ms->start Re-evaluate improve_extraction->start Re-evaluate stabilize_lc->start Re-evaluate mitigate_matrix->start Re-evaluate

References

Technical Support Center: Enhancing Extraction Recovery of 5-Fluoro-AB-PINACA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to enhance the extraction recovery of 5-Fluoro-AB-PINACA and its metabolites from complex matrices such as blood, urine, and herbal products.

Frequently Asked Questions (FAQs)

Q1: What are the most effective extraction methods for this compound from biological matrices?

A1: Solid-Phase Extraction (SPE) and Supported Liquid Extraction (SLE) are two of the most effective and commonly used methods for extracting this compound from biological matrices like blood and urine.[1][2] Both methods are designed to minimize matrix effects and improve the sensitivity of subsequent analyses.[3]

Q2: Why is the detection of this compound metabolites often more critical than the parent compound in urine samples?

A2: this compound is extensively metabolized in the body. As a result, the parent compound may be present at very low or even undetectable concentrations in urine.[4][5] Its metabolites, such as the N-(4-hydroxypentyl) metabolite, are often found at higher concentrations, making them more reliable markers for consumption.[2]

Q3: What is a common cause of low recovery for this compound during extraction?

A3: A common cause of low recovery is sub-optimal sample preparation. For urine samples, enzymatic hydrolysis (e.g., with β-glucuronidase) is often necessary to cleave glucuronide conjugates before extraction. Forgetting this step can lead to significantly lower recovery of certain metabolites.

Q4: Can I use the same extraction protocol for blood and urine?

A4: While the general principles of SPE or SLE apply to both, protocols are typically optimized for the specific matrix. Blood samples often require a protein precipitation step before extraction, which is not necessary for urine.[2] It is recommended to use a protocol validated for your specific matrix.

Q5: How can I minimize matrix effects in my LC-MS/MS analysis?

A5: Matrix effects, such as ion suppression or enhancement, can be minimized by using an effective sample cleanup method like SPE or SLE. Additionally, incorporating a suitable deuterated internal standard can help to correct for any remaining matrix effects and improve the accuracy of quantification.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue Possible Cause Troubleshooting Step
Low or No Detection of this compound Parent Compound Extensive metabolism of the parent drug.Focus on detecting the major metabolites, such as the N-(4-hydroxypentyl) metabolite, which are likely to be present in higher concentrations.[2]
Inefficient extraction of the lipophilic parent compound.Optimize the extraction solvent. For liquid-liquid extraction, consider solvents like a dichloromethane/n-heptane mixture. For SPE, ensure the appropriate sorbent and elution solvents are used.[2]
Low Recovery of Metabolites Incomplete hydrolysis of conjugated metabolites (in urine).Ensure complete enzymatic hydrolysis by optimizing the incubation time and temperature. A typical procedure involves incubation with β-glucuronidase at 55°C for 1 hour.[6]
Sub-optimal pH during extraction.Adjust the pH of the sample to optimize the extraction of the target analytes. For many synthetic cannabinoids, a slightly acidic to neutral pH is often beneficial.[6]
High Signal-to-Noise Ratio in Chromatogram Insufficient sample cleanup leading to high matrix effects.Refine your SPE or SLE protocol. For SPE, try adding an additional wash step with a weak solvent to remove more interferences.[7] For SLE, ensure the sample is fully absorbed onto the sorbent before elution.
Contamination from lab equipment or reagents.Use high-purity solvents and silanized glassware to minimize background noise.[2]
Inconsistent Results Between Replicates Incomplete homogenization of the sample matrix (especially for tissue or herbal matter).Ensure the sample is thoroughly homogenized before taking an aliquot for extraction.
Pipetting errors, especially with small volumes.Calibrate your pipettes regularly and use reverse pipetting for viscous samples like blood.
Degradation of the analyte during processing.Keep samples on ice or at 4°C during preparation to minimize degradation.[7]

Data Presentation

The following tables summarize expected recovery rates for synthetic cannabinoids using different extraction methods. Note that specific recovery rates for this compound may vary depending on the exact experimental conditions.

Table 1: Supported Liquid Extraction (SLE) Recovery from Whole Blood

AnalyteExpected Recovery (%)
Various Synthetic Cannabinoids> 60[1][8]

Table 2: Solid-Phase Extraction (SPE) Recovery from Urine

AnalyteSpike Level (ng/mL)Expected Recovery (%)
11 Synthetic Cannabinoids1, 10, 10069.90 - 118.39[9]

Table 3: Solvent Extraction Recovery from Herbal Products

AnalyteExtraction MethodNumber of ExtractionsExpected Recovery (%)
5F-MDMB-PINACAMethanol Extraction183 - 86[3][10][11]
5F-MDMB-PINACAMethanol Extraction398 - 99[3][10][11]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) from Whole Blood

This protocol is adapted from a method used for the extraction of synthetic cannabinoids from blood.[2]

  • Sample Preparation:

    • To 1 mL of whole blood, add an internal standard.

    • Perform protein precipitation by adding 1 mL of cold acetonitrile and vortexing.

    • Centrifuge at 3500 rpm for 10 minutes at -10°C.

    • Transfer the supernatant to a clean tube.

    • Add 2 mL of 0.1 M ammonium acetate buffer (pH 4.8) and vortex.

  • SPE Cartridge Conditioning:

    • Condition a Bond Elute Plexa PCX SPE cartridge with 1 mL of methanol, followed by 1 mL of ammonium acetate buffer.

  • Sample Loading:

    • Load the prepared sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of ammonium acetate buffer.

    • Wash the cartridge with 3 mL of a 50:50 (v/v) mixture of deionized water and methanol.

  • Drying:

    • Dry the cartridge for 1 minute at maximum pressure.

  • Elution:

    • Elute the analytes with 1 mL of a 98:2 (v/v) mixture of acetonitrile and ammonium hydroxide.

  • Evaporation and Reconstitution:

    • Evaporate the eluent at 40°C under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Supported Liquid Extraction (SLE) from Urine

This protocol is based on a method for the analysis of synthetic cannabinoid metabolites in urine.[6]

  • Sample Hydrolysis (for conjugated metabolites):

    • To 250 µL of urine, add 600 µL of 0.4 M ammonium acetate buffer (pH 4.0).

    • Add 40 µL of β-glucuronidase.

    • Incubate at 55°C for 1 hour.

    • Add 200 µL of acetonitrile to stop the reaction.

  • Sample Preparation (for non-hydrolyzed samples):

    • Dilute 250 µL of urine with 600 µL of 0.4 M ammonium acetate buffer (pH 4.0).

    • Add 200 µL of acetonitrile.

  • Extraction:

    • Centrifuge the sample at 15,000 x g for 5 minutes at 4°C.

    • Decant the supernatant onto an Isolute SLE+ 1 mL cartridge and allow it to absorb for 2 minutes.

    • Elute the analytes with 2 x 3 mL of ethyl acetate.

  • Evaporation and Reconstitution:

    • Dry the eluent under nitrogen at 45°C.

    • Reconstitute the residue in 250 µL of a 90:10 (v/v) mixture of mobile phase A and B.

Protocol 3: Extraction from Herbal Matrices

This protocol is a general method for extracting synthetic cannabinoids from herbal products.[12][13]

  • Sample Preparation:

    • Weigh 100 mg of the homogenized herbal material into a tube.

    • Add 10 mL of acetonitrile.

  • Extraction:

    • Vortex the mixture for 30 seconds.

    • Sonicate for 10 minutes.

    • Centrifuge at 3000 rpm for 5 minutes.

  • Dilution and Analysis:

    • Transfer the supernatant to a new tube.

    • Dilute an aliquot of the supernatant with the initial mobile phase for LC-MS/MS analysis.

Visualizations

SPE_Workflow start Start: Whole Blood Sample add_is Add Internal Standard start->add_is protein_precip Protein Precipitation (Cold Acetonitrile) add_is->protein_precip centrifuge1 Centrifuge protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant add_buffer Add Ammonium Acetate Buffer (pH 4.8) supernatant->add_buffer load_sample Load Sample onto SPE Cartridge add_buffer->load_sample condition_spe Condition SPE Cartridge (Methanol, Buffer) condition_spe->load_sample wash1 Wash 1: Ammonium Acetate Buffer load_sample->wash1 wash2 Wash 2: Water/Methanol wash1->wash2 dry_spe Dry Cartridge (Nitrogen) wash2->dry_spe elute Elute with Acetonitrile/ Ammonium Hydroxide dry_spe->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end LC-MS/MS Analysis reconstitute->end

Caption: Solid-Phase Extraction (SPE) Workflow for this compound from Blood.

SLE_Workflow start Start: Urine Sample hydrolysis Optional: Enzymatic Hydrolysis (β-glucuronidase) start->hydrolysis add_buffer_acn Add Buffer (pH 4.0) & Acetonitrile start->add_buffer_acn w/o hydrolysis hydrolysis->add_buffer_acn centrifuge Centrifuge add_buffer_acn->centrifuge load_sle Load Supernatant onto SLE Cartridge centrifuge->load_sle absorb Allow to Absorb (2 min) load_sle->absorb elute Elute with Ethyl Acetate (2x) absorb->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end LC-MS/MS Analysis reconstitute->end

Caption: Supported Liquid Extraction (SLE) Workflow for this compound from Urine.

References

Technical Support Center: Analysis of 5-Fluoro-AB-PINACA and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the challenges associated with the analysis of 5-Fluoro-AB-PINACA, with a specific focus on isomeric interference.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound that can interfere with its analysis?

A1: The most prevalent isomeric interference arises from the 2-alkyl-2H-indazole regioisomer . This isomer is a common byproduct of improper purification during the clandestine synthesis of the target 1-alkyl-1H-indazole compound (this compound).[1][2][3][4][5] Other potential isomers include those with the fluorine atom at different positions on the pentyl chain, such as the N-(2-fluoropentyl) and N-(4-fluoropentyl) isomers.[6]

Q2: Why is it critical to differentiate between this compound and its isomers?

A2: Differentiating between these isomers is crucial for several reasons. Firstly, the pharmacological activity can vary significantly between isomers. For instance, the 2-alkyl-2H-indazole regioisomers of several synthetic cannabinoids, including 5F-AB-PINACA, have been shown to have significantly lower potency as cannabinoid receptor agonists compared to the 1-alkyl-1H-indazole form.[1][2][3][4][5] Secondly, for forensic and toxicological applications, accurate identification is essential for legal proceedings and for understanding the physiological effects of the consumed substance.

Q3: What are the primary analytical techniques used to resolve this compound from its isomers?

A3: The primary techniques for resolving this compound from its isomers are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) .[1][7][8] GC-MS can effectively distinguish the 1-alkyl and 2-alkyl regioisomers based on their distinct fragmentation patterns.[1][2][3][4][5] LC-MS/MS is particularly useful for separating various positional isomers that may co-elute in GC systems and provides high sensitivity and selectivity.[8] High-resolution mass spectrometry (HRMS) is also a powerful tool for the identification of metabolites and can assist in isomer differentiation. For unequivocal structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[1][2][3][4][9]

Q4: Can isomeric interference affect the quantitative analysis of this compound?

A4: Yes, co-elution of isomers can lead to inaccurate quantification. If the isomers are not chromatographically separated and share common fragment ions in the mass spectrometer, the resulting signal will be a composite of all co-eluting isomers, leading to an overestimation of the this compound concentration. Therefore, chromatographic separation or the use of unique fragment ions for each isomer is essential for accurate quantification.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor chromatographic separation of isomers (co-elution) Inadequate column chemistry or dimensions.Optimize the stationary phase (e.g., use a different column chemistry like phenyl-hexyl or biphenyl for alternative selectivity). Increase the column length or decrease the internal diameter for higher resolution.
Suboptimal mobile phase composition or gradient.For LC, adjust the organic modifier, pH, or gradient slope. For GC, optimize the temperature program (e.g., use a slower ramp rate).
Identical mass spectra for different isomers Isomers produce similar fragment ions under standard electron ionization (EI) conditions.Utilize alternative ionization techniques such as chemical ionization (CI) which may produce different fragmentation patterns. Employ tandem mass spectrometry (MS/MS) to isolate and fragment specific precursor ions, which can reveal subtle structural differences. High-resolution mass spectrometry (HRMS) can help differentiate isomers by providing accurate mass measurements of fragment ions.
Ion suppression or enhancement in LC-MS analysis Matrix effects from the sample (e.g., biological fluids, herbal matrices).Improve sample preparation to remove interfering matrix components (e.g., use solid-phase extraction or liquid-liquid extraction). Use a matrix-matched calibration curve or an isotopically labeled internal standard to compensate for matrix effects.
Inability to confirm the identity of a suspected isomer Lack of a certified reference material for the suspected isomer.Synthesize the suspected isomer to obtain a reference standard for comparison of retention time and mass spectrum.[1][2][3][4] Utilize NMR spectroscopy for definitive structural elucidation of the unknown compound.[1][2][3][4][9]

Quantitative Data

The following table summarizes analytical data for this compound and related compounds from various studies. Direct comparison of retention times between different methods is not always possible due to variations in chromatographic conditions.

Compound Analytical Method Retention Time (min) Precursor Ion (m/z) Product Ions (m/z) LOD/LOQ Reference
This compoundLC-MS/MS16.29349.2233.1, 304.2Not Reported[7]
This compoundLC-MS/MSNot Reported349.2233.1, 304.20.1 ng/mL (LOD, blood), 0.05 ng/mL (LOD, urine)[10]
5F-MDMB-PINACAUPLC-QDa-MS3.99Not ReportedNot Reported0.059 ng/mL (LOD), 0.18 ng/mL (LOQ)[11]
5F-ADB (5F-MDMB-PINACA)LC-HRMS11.99Not Reported251.12, 213.10, 145.04, 233.11, 318.2025 ppb (LOD), 50 ppb (LOQ)[12]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Regioisomer Differentiation

This protocol is adapted from methodologies described for the analysis of synthetic cannabinoids and their regioisomers.[1]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., ion trap or quadrupole).

  • Column: Phenomenex ZB-Wax column (30 m x 0.25 mm internal diameter, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.3 mL/min.

  • Injector Temperature: 200 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, and hold for 10 min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

  • Expected Outcome: The 1-alkyl-1H-indazole (this compound) and the 2-alkyl-2H-indazole regioisomer will exhibit different fragmentation patterns, allowing for their differentiation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isomer Separation

This protocol is a generalized procedure based on methods for the analysis of this compound and its metabolites.[7]

  • Instrumentation: High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient might start at 10% B, ramp to 95% B over 20-25 minutes, hold for a few minutes, and then return to initial conditions for equilibration. The exact gradient should be optimized for the specific isomers being analyzed.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan with data-dependent MS/MS for untargeted analysis.

    • MRM Transitions (for this compound): 349.2 -> 233.1 and 349.2 -> 304.2.

  • Expected Outcome: Baseline or near-baseline separation of positional isomers, allowing for their individual detection and quantification.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis & Confirmation Sample Sample (e.g., Seized Material, Biological Fluid) Extraction Extraction (e.g., SPE, LLE) Sample->Extraction Concentration Concentration & Reconstitution Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS LCMSMS LC-MS/MS Analysis Concentration->LCMSMS Frag_Pattern Fragmentation Pattern Analysis GCMS->Frag_Pattern Ret_Time Retention Time Comparison LCMSMS->Ret_Time Quant Quantification Frag_Pattern->Quant Ret_Time->Quant NMR NMR Confirmation (if necessary) Quant->NMR troubleshooting_workflow Start Isomer Peak Resolution Issue Check_Chroma Check Chromatography? Start->Check_Chroma Optimize_GC Optimize GC Temperature Program Check_Chroma->Optimize_GC Yes (GC) Optimize_LC Optimize LC Gradient/Mobile Phase Check_Chroma->Optimize_LC Yes (LC) Check_MS Check Mass Spectrum? Check_Chroma->Check_MS No Optimize_GC->Check_MS Optimize_LC->Check_MS Use_Alt_Ionization Use Alternative Ionization (e.g., CI) Check_MS->Use_Alt_Ionization Yes Final_Check Resolution Achieved? Check_MS->Final_Check No Use_MSMS Utilize MS/MS for Unique Fragments Use_Alt_Ionization->Use_MSMS Use_MSMS->Final_Check cannabinoid_receptor_signaling cluster_membrane Cell Membrane CB1R CB1/CB2 Receptor G_protein Gi/o Protein CB1R->G_protein AC Adenylate Cyclase G_protein->AC MAPK MAPK Pathway G_protein->MAPK Ion_Channel Ion Channels G_protein->Ion_Channel SC This compound (or Isomer) SC->CB1R cAMP ↓ cAMP AC->cAMP Cell_Response Cellular Response cAMP->Cell_Response MAPK->Cell_Response Ion_Channel->Cell_Response

References

Technical Support Center: Minimizing Carryover in High-Throughput 5-Fluoro-AB-PINACA Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing analyte carryover during high-throughput screening of 5-Fluoro-AB-PINACA and related synthetic cannabinoids using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is sample carryover in LC-MS/MS analysis?

A1: Sample carryover refers to the appearance of an analyte signal in a sample run (typically a blank) immediately following the analysis of a sample with a high concentration of that same analyte.[1][2] This phenomenon can lead to false-positive results or inaccurate quantification of subsequent samples. Carryover is a significant concern in high-throughput screening where rapid analysis of many samples is required.

Q2: What are the primary sources of carryover in an LC-MS/MS system?

A2: Carryover can originate from various components of the LC-MS/MS system. The most common sources include:

  • Autosampler: The injection needle, sample loop, and valve rotor seals are frequent culprits.[3][4] Residual sample can adhere to these surfaces and be introduced into subsequent injections.

  • LC Column: The column, including the frits and stationary phase, can retain "sticky" compounds like synthetic cannabinoids.[1][3]

  • Tubing and Fittings: Connectors and tubing throughout the fluidic path can have sites where analytes may be retained.

  • Mass Spectrometer Ion Source: While less common for sample-to-sample carryover, contamination of the ion source can lead to persistent background signals.[4]

Q3: Are synthetic cannabinoids like this compound particularly prone to carryover?

A3: Yes, synthetic cannabinoids are known to be "sticky" compounds. Their chemical properties can lead to adsorption onto various surfaces within the LC-MS/MS system, making them more susceptible to carryover issues, especially at high concentrations.

Q4: How can I distinguish between carryover and system contamination?

A4: To differentiate between carryover and system contamination, a systematic approach is recommended. Inject a series of blank samples after a high-concentration sample.

  • Classic Carryover: The analyte peak area will decrease with each subsequent blank injection.

  • System Contamination: A consistent analyte peak area will be observed across all blank injections, suggesting a contaminated solvent, reagent, or system component.

Troubleshooting Guide

Issue 1: Persistent analyte signal in blank injections after a high-concentration sample.

Possible Cause: Analyte carryover from the autosampler or LC column.

Troubleshooting Steps:

  • Optimize Wash Solution:

    • Ensure your wash solution is strong enough to solubilize this compound effectively. A good starting point is a mixture of organic solvents like methanol, acetonitrile, and isopropanol with a small percentage of formic acid or ammonium hydroxide to disrupt secondary interactions.

    • Increase the volume and number of needle washes in your autosampler method.

  • Implement Blank Injections:

    • Inject one or two blank samples after high-concentration standards or samples to monitor and mitigate carryover.[5] For concentrations of synthetic cannabinoids at 250 ng/mL, carryover can be in the range of 0.1-0.3%, and at 1000 ng/mL, it can be 0.4-1.0%.[5] It is suggested to use two blank injections between samples at high concentrations.[5]

  • Column Washing:

    • Incorporate a robust column wash at the end of each analytical run. Cycling between high and low organic mobile phases can be more effective than a continuous high organic wash.[1]

    • If carryover persists, dedicate a column for high-concentration samples and another for low-concentration samples.

  • Hardware Maintenance:

    • Regularly inspect and replace autosampler components like the needle, needle seat, and rotor seal, as these are common sources of carryover.[3]

Issue 2: Carryover is observed even with an optimized wash method.

Possible Cause: The carryover may be originating from the LC column itself.

Troubleshooting Steps:

  • Column Flush:

    • Disconnect the column from the mass spectrometer and flush it with a strong solvent mixture. A reversed-phase column can be flushed with 100% acetonitrile or a mixture of isopropanol and acetonitrile.

  • Column Replacement:

    • If flushing does not resolve the issue, the column may be irreversibly contaminated or degraded. Replace the column with a new one of the same type.

  • Alternative Column Chemistry:

    • Consider using a column with a different stationary phase that may have less affinity for this compound.

Issue 3: A low-level, consistent signal is present in all samples, including blanks.

Possible Cause: System contamination.

Troubleshooting Steps:

  • Solvent and Reagent Check:

    • Prepare fresh mobile phases and wash solutions using high-purity solvents and reagents.

    • Analyze a "null injection" (a run without an injection) to see if the contamination is coming from the mobile phase.

  • System Cleaning:

    • If fresh solvents do not solve the problem, a systematic cleaning of the entire LC system may be necessary. This includes flushing all tubing, the injection valve, and potentially cleaning the mass spectrometer's ion source.

Data Presentation

Table 1: Observed Carryover for Synthetic Cannabinoids at Various Concentrations

Analyte Concentration (ng/mL)Observed Carryover (%)Recommendation
< 50Not DetectedOne blank injection is sufficient.
2500.1 - 0.3One to two blank injections recommended.
10000.4 - 1.0Two blank injections are strongly suggested.

Data synthesized from a study on 24 synthetic and natural cannabinoids.[5]

Experimental Protocols

Protocol 1: General High-Throughput Screening of this compound with Minimized Carryover

This protocol outlines a general approach for LC-MS/MS analysis designed to minimize carryover.

1. Sample Preparation:

  • Perform a protein precipitation or solid-phase extraction (SPE) to remove matrix components.
  • Reconstitute the final extract in a solution that is compatible with the initial mobile phase conditions to ensure good peak shape.

2. LC-MS/MS System:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A C18 reversed-phase column is commonly used for synthetic cannabinoid analysis.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
  • Gradient: A rapid gradient from a low to a high percentage of Mobile Phase B to elute the analyte, followed by a high organic wash and re-equilibration.
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.

3. Autosampler Wash Protocol:

  • Wash Solution: A mixture of 50:50 (v/v) isopropanol and acetonitrile.
  • Wash Steps:
  • Pre-injection needle wash: 1 cycle with 500 µL of wash solution.
  • Post-injection needle wash: 2 cycles with 500 µL of wash solution each.

4. Carryover Evaluation:

  • Inject the highest concentration calibrator.
  • Immediately follow with two to three blank injections (reconstitution solvent).
  • The carryover in the first blank should be less than 0.1% of the peak area of the highest calibrator.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_wash Carryover Minimization Sample Biological Sample Extraction Protein Precipitation or SPE Sample->Extraction Reconstitution Reconstitute in Initial Mobile Phase Extraction->Reconstitution Injection Inject High-Concentration Sample Reconstitution->Injection LC_Separation LC Separation (C18 Column) Injection->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Post_Wash Optimized Autosampler Wash MS_Detection->Post_Wash Blank_Injection Inject Blank Sample(s) Post_Wash->Blank_Injection Column_Wash High Organic Column Wash Blank_Injection->Column_Wash Column_Wash->Injection Next Sample

Caption: Experimental workflow for minimizing carryover.

troubleshooting_flowchart Start Carryover Suspected (Signal in Blank) Check_Pattern Inject Multiple Blanks. Does Signal Decrease? Start->Check_Pattern Classic_Carryover Classic Carryover Check_Pattern->Classic_Carryover Yes Contamination System Contamination Check_Pattern->Contamination No Troubleshoot_Autosampler Optimize Wash Solution & Increase Wash Volume Classic_Carryover->Troubleshoot_Autosampler Troubleshoot_Solvents Prepare Fresh Mobile Phases Contamination->Troubleshoot_Solvents Troubleshoot_Column Implement Stronger Column Wash Troubleshoot_Autosampler->Troubleshoot_Column Hardware_Check Inspect/Replace Needle, Rotor Seal Troubleshoot_Column->Hardware_Check System_Flush Flush Entire LC System Troubleshoot_Solvents->System_Flush

Caption: Troubleshooting logic for identifying carryover source.

signaling_pathway cluster_receptor Cannabinoid Receptor Activation cluster_signaling Downstream Signaling Ligand This compound CB1 CB1 Receptor Ligand->CB1 CB2 CB2 Receptor Ligand->CB2 G_Protein Gi/o Protein Activation CB1->G_Protein CB2->G_Protein AC Adenylyl Cyclase (Inhibition) G_Protein->AC MAPK MAPK Pathway (Activation) G_Protein->MAPK Ion_Channel Ion Channel Modulation (K+, Ca2+) G_Protein->Ion_Channel CB1 Only cAMP ↓ cAMP AC->cAMP Cellular_Response Psychoactive & Physiological Effects cAMP->Cellular_Response Altered Gene Expression, Neurotransmitter Release, etc. MAPK->Cellular_Response Ion_Channel->Cellular_Response

Caption: General cannabinoid receptor signaling pathway.[6][7]

References

Selection of appropriate internal standards for 5-Fluoro-AB-PINACA quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of appropriate internal standards for the accurate quantification of 5-Fluoro-AB-PINACA (5F-AB-PINACA) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for this compound quantification?

A1: The gold standard for an internal standard in mass spectrometry-based quantification is a stable isotope-labeled (e.g., deuterated or ¹³C-labeled) version of the analyte, in this case, this compound.[1] A stable isotope-labeled internal standard co-elutes with the analyte and has nearly identical ionization and fragmentation patterns, which allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects.

Q2: Are stable isotope-labeled internal standards for this compound commercially available?

A2: While analytical reference standards for this compound are available from suppliers like Cayman Chemical, a dedicated stable isotope-labeled internal standard for this compound may not be readily available.[2][3] In such cases, researchers often use a stable isotope-labeled analog of a structurally similar synthetic cannabinoid.

Q3: What are suitable alternative internal standards if a dedicated stable isotope-labeled version of this compound is unavailable?

A3: When a dedicated stable isotope-labeled internal standard is not available, the next best choice is a deuterated analog of a closely related synthetic cannabinoid. Based on available literature, compounds like AB-PINACA-d9, AB-FUBINACA-d4, or JWH-018-d9 have been used for the analysis of synthetic cannabinoid panels that include 5F-AB-PINACA.[4][5] The chosen analog should have similar chemical properties and chromatographic behavior to this compound.

Q4: Should I be concerned about the metabolism of this compound when selecting an internal standard?

A4: Yes, understanding the metabolism of this compound is crucial, especially when analyzing biological samples. 5F-AB-PINACA is extensively metabolized, and its parent form may be present at very low concentrations in matrices like urine and blood.[6][7] Common metabolic pathways include hydrolysis of the ester group and oxidative defluorination.[8][9] If you are quantifying the parent compound, an internal standard for the parent is appropriate. However, if you are targeting metabolites, specific internal standards for those metabolites would be ideal.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing for Analyte and/or Internal Standard 1. Inappropriate LC column chemistry.2. Suboptimal mobile phase composition or pH.3. Column degradation.1. Use a column suitable for basic compounds, such as a C18 with end-capping or a phenyl-hexyl column.2. Optimize the mobile phase, for example, by adjusting the percentage of organic solvent or the concentration of additives like formic acid.3. Replace the column and use a guard column to extend its lifetime.
High Variability in Internal Standard Response 1. Inconsistent sample extraction or reconstitution.2. Degradation of the internal standard during sample processing or storage.3. Precipitation of the internal standard in the final extract.1. Ensure precise and consistent pipetting and vortexing at each step. Optimize the evaporation and reconstitution steps.2. Check the stability of the internal standard under your experimental conditions. Prepare fresh stock solutions regularly.3. Ensure the reconstitution solvent is compatible with the internal standard and the mobile phase.
Significant Matrix Effects (Ion Suppression or Enhancement) 1. Co-elution of matrix components with the analyte and internal standard.2. Inefficient sample cleanup.1. Optimize the chromatographic separation to resolve the analyte and internal standard from interfering matrix components.2. Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE) instead of simple protein precipitation.3. Evaluate a different internal standard that may be less susceptible to matrix effects in your specific matrix.
Internal Standard Does Not Compensate for Analyte Variability 1. The chemical and physical properties of the internal standard are too different from this compound.2. The internal standard is not added at the very beginning of the sample preparation process.1. Select an internal standard that is structurally more similar to this compound.2. The internal standard should be added to the sample before any extraction or cleanup steps to account for variability throughout the entire process.

Quantitative Data

The following table summarizes typical LC-MS/MS parameters for the quantification of this compound and potential internal standards. Note that these parameters should be optimized on the specific instrument being used.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound 349.2233.122
304.210
AB-PINACA-d9 (example IS) 339.2215.1~25-35
295.2~10-15
JWH-018-d9 (example IS) 351.2155.1~20-30
266.1~10-15

Note: The collision energies are approximate and require optimization for your specific mass spectrometer.

Experimental Protocols

Sample Preparation: Protein Precipitation for Whole Blood

This protocol is a general guideline for the extraction of this compound from whole blood samples.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of whole blood sample, calibrator, or quality control sample.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., AB-PINACA-d9 at 100 ng/mL in methanol) to each tube.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet any remaining particulates.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting conditions for the chromatographic separation and mass spectrometric detection of this compound.

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) using the transitions listed in the quantitative data table.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample 1. Aliquot Sample (e.g., 100 µL Whole Blood) add_is 2. Add Internal Standard sample->add_is precipitate 3. Protein Precipitation (e.g., Cold Acetonitrile) add_is->precipitate vortex 4. Vortex precipitate->vortex centrifuge1 5. Centrifuge vortex->centrifuge1 transfer 6. Transfer Supernatant centrifuge1->transfer evaporate 7. Evaporate to Dryness transfer->evaporate reconstitute 8. Reconstitute evaporate->reconstitute centrifuge2 9. Final Centrifuge reconstitute->centrifuge2 to_vial 10. Transfer to Vial centrifuge2->to_vial inject 11. Inject into LC-MS/MS to_vial->inject separate 12. Chromatographic Separation inject->separate detect 13. Mass Spectrometric Detection separate->detect quantify 14. Data Quantification detect->quantify

Caption: Experimental workflow for the quantification of this compound.

Caption: Decision tree for selecting an appropriate internal standard.

References

Validation & Comparative

Navigating the Detection of 5-Fluoro-AB-PINACA in Whole Blood: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of synthetic cannabinoids like 5-Fluoro-AB-PINACA in whole blood is a critical challenge. This guide provides a comparative overview of validated analytical methods, presenting key performance data, detailed experimental protocols, and a visual workflow to aid in methodological selection and implementation.

The ever-evolving landscape of novel psychoactive substances (NPS) necessitates robust and sensitive analytical methods for their identification in biological matrices. This compound, a potent synthetic cannabinoid, has been associated with adverse health effects, making its detection in whole blood a focal point for forensic and clinical toxicology. This guide compares the primary analytical techniques employed for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Performance Comparison of Analytical Methods

The choice of analytical methodology can significantly impact the sensitivity, specificity, and throughput of this compound analysis. The following table summarizes the quantitative performance of various validated methods, offering a clear comparison for researchers.

ParameterLC-MS/MS Method ALC-MS/MS Method BGC-MS/MS Method
Limit of Detection (LOD) 0.1 ng/mL[1]6 pg/mL[2][3]0.11 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL40 pg/mL[2][3]0.50 ng/mL[4]
Linearity / Calibration Range 0.01 - 10 ng/mL[5][6]0.04 - 4 ng/mL[2][3]Not explicitly stated
Intra-day Precision (%RSD) Not explicitly stated0.9 - 4.8%[2][3]4.6 - 7.7%[4]
Inter-day Precision (%RSD) Not explicitly stated1.1 - 6.6%[2][3]6.4 - 8.3%[4]
Accuracy / Bias Met requirements[5][6]-1.1 to 2.9%[2][3]3.9 - 7.3%[4]
Recovery Not explicitly stated94.6 - 98.1%[2][3]82.54 - 91.40% (depending on extraction)[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are outlines of typical experimental protocols for the sample preparation and analysis of this compound in whole blood.

Sample Preparation: Supported Liquid Extraction (SLE)

Supported Liquid Extraction is a streamlined alternative to traditional liquid-liquid extraction and solid-phase extraction (SPE), offering high analyte recoveries with reduced sample handling.[7]

  • Pre-treatment: A simple pre-treatment of whole blood samples with water is performed.[7]

  • Loading: The pre-treated sample is loaded onto an ISOLUTE SLE+ cartridge.[7]

  • Elution: The analytes are eluted from the cartridge using a suitable organic solvent, such as ethyl acetate.[7]

  • Evaporation and Reconstitution: The eluate is then evaporated to dryness and reconstituted in a solvent compatible with the analytical instrument.[7]

This method is noted for its speed, with the ability to process a significant number of samples in about an hour, including the evaporation step.[7] Recoveries for synthetic cannabinoids using this method are generally above 60%.[7]

Analytical Instrumentation: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry is a widely used technique for the analysis of synthetic cannabinoids due to its high sensitivity and selectivity.

  • Chromatographic Separation: An Agilent 1290 HPLC system equipped with a Poroshell 120 PFP column (3.0 × 50 mm, 4 µm particle size) can be used for separation.[1]

  • Mobile Phase: A gradient elution is typically employed using a mobile phase consisting of 5 mM ammonium formate with 0.1% formic acid in water (A) and acetonitrile with 0.1% formic acid (B).[1]

  • Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer, such as the Agilent 6460, operating in dynamic multiple reaction monitoring (MRM) mode.[1][8] This mode allows for the simultaneous detection and identification of multiple compounds.[8]

Analytical Instrumentation: GC-MS/MS

Gas Chromatography-Mass Spectrometry is another powerful technique for the analysis of volatile and semi-volatile compounds like synthetic cannabinoids.

  • Extraction: A solid-phase extraction (SPE) method is often developed to extract the analytes from the blood samples.[4]

  • Gas Chromatography: The extracted sample is injected into a gas chromatograph where the compounds are separated based on their volatility and interaction with the stationary phase. The injection port temperature is typically set to 250°C with a splitless injection.[9]

  • Mass Spectrometry: The separated compounds are then introduced into a mass spectrometer for detection and quantification, often using chemical ionization and monitoring specific multiple reaction monitoring (MRM) transitions.[4]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of this compound in whole blood, from sample collection to data interpretation.

Analytical Workflow for this compound in Whole Blood cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Whole Blood Sample Pretreatment Pre-treatment (e.g., with water) Sample->Pretreatment Extraction Extraction (SLE or SPE) Pretreatment->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS GC_MS GC-MS/MS Analysis Reconstitution->GC_MS Data_Acquisition Data Acquisition LC_MS->Data_Acquisition GC_MS->Data_Acquisition Quantification Quantification & Identification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

References

Comparative Guide to the Cross-Reactivity of 5-Fluoro-AB-PINACA in Cannabinoid Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of 5-Fluoro-AB-PINACA (5F-AB-PINACA), a potent synthetic cannabinoid, in commercially available cannabinoid immunoassays. The data presented is intended to assist researchers and drug development professionals in selecting appropriate screening tools and interpreting results.

Introduction

5F-AB-PINACA is a synthetic cannabinoid that has been identified in forensic cases worldwide. Due to its structural similarity to other synthetic cannabinoids, understanding its cross-reactivity in commonly used immunoassays is crucial for accurate drug screening and toxicological analysis. Immunoassays are often the first line of screening for drugs of abuse; however, their effectiveness in detecting emerging synthetic compounds can vary significantly. This guide summarizes available experimental data on the performance of different immunoassays in detecting 5F-AB-PINACA and its major metabolites.

The metabolism of 5F-AB-PINACA is a key factor in its detection. The primary metabolites are often more abundant in urine samples than the parent compound. Major metabolic pathways include hydroxylation of the pentyl side chain and hydrolysis of the carboxamide group, leading to metabolites such as 5-hydroxypentyl-AB-PINACA and AB-PINACA pentanoic acid.[1] The cross-reactivity of these metabolites is as critical as that of the parent drug for a comprehensive screening assay.

Comparative Performance of Cannabinoid Immunoassays

The following tables summarize the quantitative cross-reactivity of 5F-AB-PINACA and its related compounds in two commercially available synthetic cannabinoid immunoassay kits. Cross-reactivity is a measure of how effectively an assay designed to detect one substance can detect other, structurally similar compounds. It is typically expressed as a percentage relative to the target analyte of the assay.

Table 1: Cross-Reactivity Data for Thermo Fisher Scientific CEDIA® AB-PINACA Assay

The CEDIA® AB-PINACA Assay is a homogeneous enzyme immunoassay intended for the qualitative and semi-quantitative detection of AB-PINACA and its metabolites in human urine. The following data is based on a cutoff concentration of 20 ng/mL.

CompoundConcentration Tested (ng/mL)Observed Concentration (ng/mL)Cross-Reactivity (%)
5F-AB-PINACA 1420.8149%
5F-AB-PINACA N-(4-hydroxypentyl) metabolite 2824.286%
AB-PINACA pentanoic acid2020100%
AB-PINACA2520.180%

Table 2: Cross-Reactivity Data for ARK™ Diagnostics, Inc. AB-PINACA Assay

The ARK™ AB-PINACA Assay is a homogeneous enzyme immunoassay for the qualitative determination of AB-PINACA and its metabolites in human urine at a cutoff concentration of 5 ng/mL.

CompoundConcentration to Produce a Positive Result (ng/mL)Cross-Reactivity (%)
5-fluoro AB-PINACA 3.5142.86%
AB-PINACA pentanoic acid5.0100.00%
AB-PINACA N-(5-hydroxypentyl)4.0125.00%
AB-PINACA N-(4-hydroxypentyl)4.2119.05%

Experimental Protocols

The data presented in this guide is derived from competitive immunoassay methodologies. The general principle involves the competition between the drug in the sample and a drug-enzyme conjugate for a limited number of antibody binding sites.

General Protocol for Competitive Enzyme Immunoassay

A standard protocol for determining cross-reactivity in a competitive enzyme immunoassay involves the following steps:

  • Preparation of Reagents: All reagents, including calibrators, controls, and drug-enzyme conjugates, are brought to room temperature.

  • Sample Preparation: The synthetic cannabinoid of interest (e.g., 5F-AB-PINACA or its metabolites) is spiked into drug-free urine at various concentrations.

  • Assay Procedure:

    • Antibody/Substrate Reagent is added to a reaction vessel.

    • The prepared urine sample (containing the analyte) is added to the reaction vessel.

    • Drug-enzyme conjugate is added, initiating the competitive reaction.

    • The mixture is incubated, allowing the antibody to bind to either the free drug from the sample or the drug-enzyme conjugate.

    • The enzyme's activity is measured spectrophotometrically. The change in absorbance is proportional to the concentration of the drug in the sample.

  • Calculation of Cross-Reactivity: The concentration of the cross-reactant that produces a response equivalent to the assay's cutoff calibrator is determined. The percent cross-reactivity is then calculated using the following formula:

    % Cross-Reactivity = (Concentration of Calibrator / Concentration of Cross-Reactant giving the same response) x 100

Below are diagrams illustrating the key processes described.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents samples Spike Samples reagents->samples add_sample Add Sample samples->add_sample add_ab Add Antibody/ Substrate add_ab->add_sample add_conjugate Add Enzyme Conjugate add_sample->add_conjugate incubation Incubate add_conjugate->incubation measure Measure Absorbance incubation->measure calc Calculate Cross-Reactivity measure->calc

Experimental workflow for determining immunoassay cross-reactivity.

G cluster_high_conc High Drug Concentration in Sample Antibody Antibody Bound Complex (Signal) Bound Complex (Signal) Antibody->Bound Complex (Signal) Low Signal Drug (Sample) Drug (Sample) Drug (Sample)->Antibody Binds Drug-Enzyme Conjugate Drug-Enzyme Conjugate Drug-Enzyme Conjugate->Antibody Binds Unbound Drug-Enzyme Unbound Drug-Enzyme Drug-Enzyme Conjugate->Unbound Drug-Enzyme Remains Free Unbound Drug-Enzyme->Bound Complex (Signal) High Signal

Principle of competitive immunoassay for drug detection.

Summary and Conclusion

The data indicates that both the Thermo Fisher Scientific CEDIA® AB-PINACA Assay and the ARK™ Diagnostics, Inc. AB-PINACA Assay exhibit significant cross-reactivity with 5F-AB-PINACA, with reported values of 149% and 142.86%, respectively. This high degree of cross-reactivity suggests that these assays, while primarily designed for AB-PINACA, are effective at detecting 5F-AB-PINACA.

Furthermore, the CEDIA assay shows good cross-reactivity (86%) with the 5F-AB-PINACA N-(4-hydroxypentyl) metabolite, a key metabolic product. The ARK assay also demonstrates strong cross-reactivity with hydroxylated metabolites of AB-PINACA, which are structurally similar to the major metabolites of 5F-AB-PINACA.

It is important to note that immunoassays are screening tests, and all presumptive positive results should be confirmed by a more specific method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice of immunoassay should be guided by the specific synthetic cannabinoids prevalent in the tested population and the cross-reactivity profile of the assay. The information provided in this guide can aid in making informed decisions for the detection of 5F-AB-PINACA and related compounds.

References

A Comparative Guide to the Metabolism of 5-Fluoro-AB-PINACA and AB-PINACA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the metabolic pathways of two synthetic cannabinoids, 5-Fluoro-AB-PINACA (5F-AB-PINACA) and AB-PINACA. The information is intended for researchers, scientists, and professionals in drug development, offering insights into the biotransformation of these compounds, supported by experimental data.

Executive Summary

The metabolism of AB-PINACA and its fluorinated analog, 5F-AB-PINACA, proceeds through similar biotransformation pathways, including carboxamide hydrolysis, hydroxylation, and ketone formation. However, the presence of a fluorine atom on the pentyl chain of 5F-AB-PINACA introduces a key metabolic difference: oxidative defluorination. This leads to a distinct metabolite profile for 5F-AB-PINACA, with 5-hydroxypentyl and pentanoic acid metabolites being particularly prominent. For AB-PINACA, metabolism is predominantly characterized by carboxamide hydrolysis and hydroxylation at other positions of the pentyl chain.

Comparative Analysis of Metabolites

Studies utilizing human hepatocytes have revealed a significant number of metabolites for both compounds, with 23 identified for AB-PINACA and 18 for 5F-AB-PINACA.[1][2][3] The primary metabolic reactions for both substances involve carboxamide hydrolysis, hydroxylation, ketone formation, carboxylation, and epoxide formation with subsequent hydrolysis.[1][2][3]

A crucial distinction in the metabolism of 5F-AB-PINACA is the process of oxidative defluorination, which results in the formation of 5-hydroxypentyl and pentanoic acid metabolites that are also observed for AB-PINACA.[1][2][3] The most abundant metabolites for AB-PINACA are its carboxylic acid derivative, a carbonyl metabolite, and a hydroxypentyl metabolite, likely hydroxylated at the 4-position.[1][2][3] In contrast, the most prevalent metabolites of 5F-AB-PINACA are the AB-PINACA pentanoic acid and 5-hydroxypentyl-AB-PINACA.[1][2][3]

FeatureThis compoundAB-PINACAReference
Number of Identified Metabolites (Human Hepatocytes) 1823[1][2][3]
Major Metabolic Pathways Oxidative defluorination, Carboxamide hydrolysis, Hydroxylation, Ketone formation, Carboxylation, Epoxide formationCarboxamide hydrolysis, Hydroxylation, Ketone formation, Carboxylation, Epoxide formation[1][2][3]
Most Intense Metabolites AB-PINACA pentanoic acid, 5-hydroxypentyl-AB-PINACAAB-PINACA carboxylic acid, Carbonyl-AB-PINACA, 4-hydroxypentyl AB-PINACA[1][2][3]
Key Differentiating Reaction Oxidative defluorinationN/A[1][2][3]

Metabolic Pathways

The metabolic pathways of 5F-AB-PINACA and AB-PINACA are illustrated below. These diagrams depict the major biotransformations these compounds undergo.

AB_PINACA_Metabolism cluster_phase1 Phase I Metabolism parent AB-PINACA hydrolysis AB-PINACA carboxylic acid parent->hydrolysis Carboxamide hydrolysis hydroxylation Hydroxypentyl AB-PINACA (e.g., 4-OH) parent->hydroxylation Hydroxylation ketone Carbonyl-AB-PINACA parent->ketone Ketone formation epoxide Epoxide Formation + Hydrolysis parent->epoxide Epoxidation carboxylation Carboxylation parent->carboxylation Carboxylation

Diagram 1: Proposed metabolic pathway of AB-PINACA.

5F_AB_PINACA_Metabolism cluster_phase1 Phase I Metabolism parent 5F-AB-PINACA defluorination_hydroxylation 5-hydroxypentyl AB-PINACA parent->defluorination_hydroxylation Oxidative defluorination hydrolysis 5F-AB-PINACA carboxylic acid parent->hydrolysis Carboxamide hydrolysis other_hydroxylation Other Hydroxylated Metabolites parent->other_hydroxylation Hydroxylation defluorination_carboxylation AB-PINACA pentanoic acid defluorination_hydroxylation->defluorination_carboxylation Oxidation

Diagram 2: Proposed metabolic pathway of 5F-AB-PINACA.

Experimental Protocols

The following experimental designs are commonly employed for the in vitro metabolism studies of 5F-AB-PINACA and AB-PINACA.

Metabolite Profiling with Human Hepatocytes:

  • Incubation: The synthetic cannabinoid (typically 10 μmol/L) is incubated with pooled human hepatocytes.

  • Time Points: Samples are collected at various time points, often up to 3 hours, to monitor the progression of metabolism.[1][2]

  • Analysis: The samples are analyzed using liquid chromatography high-resolution mass spectrometry (LC-HRMS) to identify the formed metabolites.[1][2]

Metabolic Stability with Human Liver Microsomes (HLM):

  • Incubation: A lower concentration of the compound (e.g., 1 μmol/L) is incubated with HLM for up to 1 hour.[1][2]

  • Purpose: This assay is used to determine the metabolic clearance of the drug.[1]

  • Analysis: Similar to hepatocyte studies, LC-HRMS is used for sample analysis.[1]

The workflow for a typical metabolism study is outlined below.

Experimental_Workflow start Start with Parent Compound incubation Incubation with Human Hepatocytes or HLM start->incubation sampling Sample Collection at Time Points incubation->sampling analysis LC-HRMS Analysis sampling->analysis data_processing Data Processing and Metabolite Identification analysis->data_processing end Metabolic Profile Determination data_processing->end

Diagram 3: General experimental workflow for in vitro metabolism studies.

References

Potency of 5-Fluoro-AB-PINACA and Other Synthetic Cannabinoids: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the relative potency of synthetic cannabinoid receptor agonists (SCRAs) is critical for both therapeutic development and for addressing the public health challenges posed by their illicit use. This guide provides an objective comparison of 5-Fluoro-AB-PINACA's performance against other notable synthetic cannabinoids, supported by experimental data and detailed methodologies.

Synthetic cannabinoids are a broad class of compounds designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. However, many of these synthetic analogues exhibit significantly higher binding affinities for and efficacy at the cannabinoid receptors, CB1 and CB2, leading to greater potency and, in many cases, more severe adverse effects.[1][2][3] this compound is an indazole-based synthetic cannabinoid that has been identified in numerous forensic cases and is known for its high potency.[4] This guide will compare its in vitro potency with other SCRAs and Δ⁹-THC.

Quantitative Potency Comparison

The potency of a synthetic cannabinoid is primarily determined by its binding affinity (Ki) to the CB1 and CB2 receptors and its functional activity (EC50) in cell-based assays. The CB1 receptor, highly expressed in the central nervous system, is responsible for the psychoactive effects, while the CB2 receptor is predominantly found in the immune system.[5][6] A lower Ki value indicates a higher binding affinity, and a lower EC50 value signifies greater potency in eliciting a functional response.

The following table summarizes the in vitro potency data for this compound and a selection of other synthetic cannabinoids, along with Δ⁹-THC for reference.

CompoundChemical ClassCB1 Ki (nM)CB2 Ki (nM)CB1 EC50 (nM)Reference(s)
This compound Indazole-3-carboxamide0.32 - 2.95-0.24 - 0.43[7][8][9]
Δ⁹-THC Phytocannabinoid34 - 89.920.3250[2][6][10]
JWH-018 Naphthoylindole---[11]
AB-PINACA Indazole-3-carboxamide---[11][12]
5F-ADB (5F-MDMB-PINACA) Indazole-3-carboxamide0.17 - 0.427.50.59[4][6][10]
MDMB-4en-PINACA Indazole-3-carboxamide0.280.2130.993 - 1.88[6]
ADB-4en-PINACA Indazole-3-carboxamide0.17-1.45 - 3.43[6]
PB-22 Quinolinyl ester--5.1[2]
AMB-FUBINACA Indazole-3-carboxamide--0.029 (ED50, mg/kg)[13]
MDMB-CHMICA Indole-3-carboxamide--0.010 (ED50, mg/kg)[13]
XLR-11 Indole-3-carboxamide---[11]

Note: Ki and EC50 values can vary between studies due to different experimental conditions and cell lines used.

As the data indicates, synthetic cannabinoids like this compound and 5F-ADB exhibit significantly higher affinity and functional potency at the CB1 receptor compared to Δ⁹-THC. For instance, 5F-ADB is reported to be up to 300 times more potent than THC.[4] This heightened potency is a key factor in the increased toxicity and adverse health events associated with these compounds.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the potency of synthetic cannabinoids.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a receptor.

Objective: To measure the ability of an unlabeled synthetic cannabinoid (the "competitor") to displace a radiolabeled ligand from the CB1 or CB2 receptor.

Materials:

  • Cell membranes expressing the human CB1 or CB2 receptor.

  • Radiolabeled ligand (e.g., [³H]CP55,940).

  • Unlabeled test compounds (e.g., this compound).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

  • Wash Buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., incubate for 60-90 minutes at 30°C).

  • Separation: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[7]

cAMP Inhibition Functional Assay

This assay measures the functional potency (EC50) of a cannabinoid agonist by quantifying its ability to inhibit the production of cyclic AMP (cAMP).

Objective: To determine the agonist activity of a synthetic cannabinoid at the Gαi-coupled CB1 receptor.

Materials:

  • CHO-K1 or HEK-293 cells stably expressing the human CB1 receptor.

  • Test compounds (e.g., this compound).

  • Forskolin (an adenylyl cyclase activator).

  • cAMP assay kit (e.g., HTRF, ELISA, or BRET-based).

  • Cell culture medium and assay buffer.

Procedure:

  • Cell Plating: Seed the CB1-expressing cells into 96-well plates and incubate for 24 hours.

  • Compound Addition: Wash the cells with assay buffer and add serial dilutions of the test compound.

  • Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production.

  • Incubation: Incubate the plate at 37°C for a specified time (typically 15-30 minutes).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.[14][15][16]

  • Data Analysis: Generate a concentration-response curve by plotting the inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration. Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal effect) from the curve using non-linear regression. The maximal effect (Emax) can also be determined to classify the compound as a full or partial agonist.[14][17]

Mandatory Visualizations

CB1 Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of the CB1 receptor, a G-protein coupled receptor (GPCR).

CB1_Signaling cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein (αβγ) CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC α-subunit inhibits cAMP cAMP AC->cAMP Converts SCRA Synthetic Cannabinoid (e.g., 5F-AB-PINACA) SCRA->CB1 Binds & Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response Leads to

Caption: CB1 receptor activation by a synthetic cannabinoid inhibits adenylyl cyclase via Gi/o protein.

Experimental Workflow: Competitive Radioligand Binding Assay

This diagram outlines the key steps in determining the binding affinity (Ki) of a test compound.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Cell Membranes with CB1/CB2 Receptors D Incubate Membranes, Radioligand & Test Compound A->D B Prepare Radiolabeled Ligand (e.g., [3H]CP55,940) B->D C Prepare Serial Dilutions of Test Compound C->D E Separate Bound from Free Ligand (Filtration) D->E F Measure Radioactivity (Scintillation Counting) E->F G Plot Competition Curve (% Binding vs. [Compound]) F->G H Determine IC50 Value G->H I Calculate Ki Value (Binding Affinity) H->I

References

A Comparative Pharmacological Analysis of 5-Fluoro-AB-PINACA and 5F-ADB for the Research Community

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two potent synthetic cannabinoid receptor agonists, this guide provides researchers, scientists, and drug development professionals with a comparative analysis of the pharmacological effects of 5-Fluoro-AB-PINACA and 5F-ADB. This report synthesizes in vitro and in vivo data to offer a comprehensive overview of their receptor binding, functional activity, and metabolic stability.

This publication aims to provide an objective comparison to support further research and development in the field of cannabinoid pharmacology. The following sections present quantitative data in structured tables, detailed experimental methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows.

In Vitro Pharmacological Profile: A Head-to-Head Comparison

This compound and 5F-ADB are both potent agonists of the cannabinoid receptors CB1 and CB2. Their activity at these receptors is the primary driver of their pharmacological effects. The following tables summarize their in vitro binding affinities and functional potencies.

CompoundReceptorBinding Affinity (Ki, nM)
This compound CB10.32
CB20.88
5F-ADB CB10.42[1]
CB2Not available

Table 1: Comparative Receptor Binding Affinities of this compound and 5F-ADB.

CompoundReceptorFunctional Potency (EC50, nM)
This compound CB11.8
CB24.0
5F-ADB CB10.24
CB20.88

Table 2: Comparative Functional Potencies of this compound and 5F-ADB in a Fluorometric Membrane Potential Assay.

In Vivo Pharmacological Effects

The in vivo effects of these synthetic cannabinoids are consistent with their potent CB1 receptor agonism. The cannabinoid tetrad, a series of four assays (hypolocomotion, catalepsy, hypothermia, and analgesia), is a standard method for assessing the in vivo cannabimimetic activity of compounds.

CompoundAssayEffect
This compound HypothermiaDose-dependent decrease in body temperature
5F-ADB Cannabinoid TetradInduces hypomotility, catalepsy, hypothermia, and analgesia

Table 3: Summary of In Vivo Pharmacological Effects.

Metabolic Stability

The metabolic stability of a compound is a critical factor in determining its duration of action and potential for accumulation. In vitro studies using human liver microsomes provide valuable insights into the metabolic fate of these substances.

CompoundIn Vitro Half-life (t1/2, min)Intrinsic Clearance (CLint, mL/min/kg)
This compound 35.918
5F-ADB 3.1[2]256.2[2]

Table 4: Comparative In Vitro Metabolic Stability in Human Liver Microsomes.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

G Cannabinoid Receptor 1 (CB1) Signaling Pathway SC Synthetic Cannabinoid (5F-AB-PINACA / 5F-ADB) CB1R CB1 Receptor SC->CB1R Binds and Activates Gi Gi Protein CB1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK Pathway Gi->MAPK Activates cAMP ↓ cAMP AC->cAMP Gene Gene Expression MAPK->Gene

CB1 Receptor Signaling Pathway

G Experimental Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane Cell Membranes with CB Receptors Incubate Incubate membranes, radioligand, and varying concentrations of test compound Membrane->Incubate Radioligand Radiolabeled Ligand ([3H]CP55,940) Radioligand->Incubate TestCompound Test Compound (5F-AB-PINACA or 5F-ADB) TestCompound->Incubate Filter Rapid Filtration to separate bound and free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Measure Quantify radioactivity on filters Wash->Measure Analyze Determine IC50 and Ki values Measure->Analyze

Radioligand Binding Assay Workflow

G Experimental Workflow for Cannabinoid Tetrad Assay cluster_admin Administration cluster_tests Behavioral and Physiological Tests Admin Administer Test Compound or Vehicle to Mice Locomotion Hypolocomotion (Open Field Test) Admin->Locomotion Catalepsy Catalepsy (Bar Test) Admin->Catalepsy Hypothermia Hypothermia (Rectal Probe) Admin->Hypothermia Analgesia Analgesia (Hot Plate Test) Admin->Analgesia

Cannabinoid Tetrad Assay Workflow

Detailed Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compounds for CB1 and CB2 receptors.

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors.

  • Radioligand: [³H]CP55,940.

  • Test compounds: this compound and 5F-ADB.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4.

  • 96-well filter plates.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well filter plate, add cell membranes, [³H]CP55,940 (at a concentration near its Kd), and varying concentrations of the test compound or vehicle.

  • Incubate at 30°C for 60 minutes.

  • Rapidly filter the contents of each well and wash with ice-cold wash buffer to separate bound from free radioligand.

  • Add scintillation fluid to the filters and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the competition curves.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fluorometric Membrane Potential Assay

Objective: To determine the functional potency (EC50) of the test compounds at CB1 and CB2 receptors.

Materials:

  • Cells stably expressing human CB1 or CB2 receptors.

  • Membrane potential-sensitive fluorescent dye (e.g., from a FLIPR Membrane Potential Assay Kit).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds: this compound and 5F-ADB.

  • Fluorescence plate reader (e.g., FLIPR or FlexStation).

Procedure:

  • Plate cells in a 96- or 384-well plate and culture overnight.

  • Load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Measure the baseline fluorescence of the cells in the plate reader.

  • Add the test compound dilutions to the wells and immediately begin recording the fluorescence signal over time.

  • The change in fluorescence intensity reflects the change in membrane potential upon receptor activation.

  • Generate dose-response curves by plotting the change in fluorescence against the log concentration of the test compound.

  • Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

In Vitro Metabolic Stability Assay

Objective: To determine the in vitro half-life and intrinsic clearance of the test compounds.

Materials:

  • Pooled human liver microsomes (HLMs).

  • NADPH regenerating system.

  • Phosphate buffer (pH 7.4).

  • Test compounds: this compound and 5F-ADB.

  • Acetonitrile (for reaction termination).

  • LC-MS/MS system for analysis.

Procedure:

  • Pre-incubate HLMs in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and terminate the reaction by adding ice-cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of the remaining parent drug against time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) as 0.693/k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg microsomal protein/mL incubation).

This comparative guide provides a foundational understanding of the pharmacological properties of this compound and 5F-ADB. The presented data and protocols are intended to aid researchers in the design and interpretation of their studies and to contribute to the broader scientific knowledge of synthetic cannabinoid receptor agonists.

References

Differentiating 5-Fluoro-AB-PINACA from its Positional Isomers: A Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The proliferation of synthetic cannabinoids presents a significant challenge for forensic and research laboratories, primarily due to the constant emergence of new analogs and positional isomers designed to circumvent legislation. Differentiating these isomers is critical for accurate identification, toxicological assessment, and drug development. This guide provides a detailed comparison of analytical techniques for distinguishing 5-Fluoro-AB-PINACA (5F-AB-PINACA) from its key positional isomers, supported by experimental data and protocols.

Introduction to 5F-AB-PINACA and its Isomers

5F-AB-PINACA, or (S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide, is a potent synthetic cannabinoid receptor agonist (SCRA) that has been identified in forensic casework worldwide.[1] Like other indazole-based cannabinoids, its synthesis can result in various positional isomers. One of the most common isomeric impurities is the 2-alkyl-2H-indazole regioisomer, which forms as a byproduct during the alkylation of the indazole ring.[1][2] While both isomers may have similar molecular weights, their structural differences lead to distinct analytical profiles and pharmacological activities. 5F-AB-PINACA is a high-potency agonist at both CB1 and CB2 receptors, whereas its 2H-indazole regioisomer exhibits significantly lower potency.[1][2]

Analytical Differentiation Techniques

Several analytical methods can be employed to differentiate 5F-AB-PINACA from its positional isomers. The most effective techniques rely on subtle differences in chromatographic behavior, mass spectral fragmentation patterns, and nuclear magnetic resonance environments.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique in forensic laboratories. While isomers often co-elute or have very similar retention times, their differentiation is achievable by analyzing their mass spectral fragmentation patterns.[1][2] The electron ionization (EI) mass spectra of 5F-AB-PINACA and its 2H-indazole regioisomer show key differences that allow for their unambiguous identification.

Table 1: Key Differentiating GC-MS Fragments for 5F-AB-PINACA Isomers

CompoundKey Fragment Ion (m/z)Description
5F-AB-PINACA (1H-indazole) 145Indazole nucleus fragment
233Fragment from cleavage of the amide bond
304Loss of the valinamide side chain
2-alkyl-2H-indazole regioisomer 173Characteristic fragment for the 2H-indazole structure
261Alternative fragmentation pathway due to alkylation at N2

Data synthesized from published fragmentation patterns.[1][2]

A standard GC-MS protocol for the analysis of synthetic cannabinoids is outlined below.

  • Sample Preparation: A 1 mg/mL solution of the analyte is prepared in a suitable organic solvent such as methanol or acetonitrile.

  • Injection: 1 µL of the sample is injected into the GC inlet, typically in splitless mode.

  • Chromatographic Separation:

    • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 300°C at a rate of 20°C/min, and hold for 5 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: The resulting mass spectra are compared against reference spectra to identify characteristic fragment ions that differentiate the isomers.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for isomer differentiation, often through techniques like energy-resolved mass spectrometry (ERMS).[3] By varying the collision energy in the collision cell of a triple quadrupole mass spectrometer, different fragmentation patterns and ion ratios can be produced for positional isomers, even if they are chromatographically inseparable. While specific data for 5F-AB-PINACA isomers is limited, the methodology applied to similar compounds like AB-FUBINACA demonstrates the principle's effectiveness.[3][4]

Table 2: Representative LC-MS/MS Differentiation of Synthetic Cannabinoid Isomers

Isomer TypePrecursor Ion (m/z)Differentiating Product Ions (m/z)Observation at Varied Collision Energies
Fluorine Positional Isomers [M+H]+Varies (e.g., 109, 253 for AB-FUBINACA isomers)The ratio of product ion abundances changes predictably with increasing collision energy, allowing for clear differentiation.[4]
Alkyl Positional Isomers [M+H]+Varies (e.g., 243, 251, 271 for AB-FUBINACA isomers)Specific isomers yield unique product ions or highly differentiated ion ratios at the MS3 stage or under specific collision energies.[3]

The following protocol is a representative method for isomer differentiation.

  • Sample Preparation: Prepare a 100 ng/mL solution of the analyte in a 50:50 mixture of mobile phase A and B.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Product Ion Scan or Multiple Reaction Monitoring (MRM).

    • Collision Energy: Ramped across a range (e.g., 10-50 eV) to observe changes in fragmentation.

  • Data Analysis: Analyze the resulting spectra to identify unique product ions or create plots of product ion abundance ratios versus collision energy to distinguish between isomers.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information, making it highly effective for differentiating positional isomers.[5][6][7] The chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to their local electronic environment. The different placement of the alkyl chain on the indazole nitrogen in 5F-AB-PINACA and its 2H-regioisomer results in distinct chemical shifts for the protons on the indazole ring.

Table 3: Differentiating ¹H NMR Chemical Shifts for 5F-AB-PINACA Isomers

CompoundProton on Indazole RingRepresentative Chemical Shift (ppm)
5F-AB-PINACA (1H-indazole) H-4~8.3 ppm
H-7~8.1 ppm
2-alkyl-2H-indazole regioisomer H-4~7.8 ppm
H-7~7.7 ppm

Note: Chemical shifts are approximate and can vary based on the solvent and instrument used. Data synthesized from published studies.[1][2]

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or d₆-acetone) in an NMR tube.[5]

  • Data Acquisition:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Experiment: Standard ¹H NMR experiment.

    • Parameters: Acquire 16-32 scans with a relaxation delay of 1-5 seconds.

  • Data Analysis: Process the spectrum (Fourier transform, phase, and baseline correction). Identify the chemical shifts of the aromatic protons of the indazole ring and compare them to reference data to determine the position of alkylation. Two-dimensional NMR techniques like COSY can further confirm assignments.[6][8]

Visualizing Workflows and Pathways

To further clarify the concepts discussed, the following diagrams illustrate a typical analytical workflow, the mechanism of action for 5F-AB-PINACA, and the logic of isomer differentiation.

G cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_result Identification Sample Seized Material or Biological Sample Extraction Solvent Extraction Sample->Extraction Dilution Dilution to Working Concentration Extraction->Dilution GCMS GC-MS Dilution->GCMS LCMSMS LC-MS/MS Dilution->LCMSMS NMR NMR Dilution->NMR Frag Fragmentation Pattern Analysis GCMS->Frag LCMSMS->Frag Retention Retention Time Comparison LCMSMS->Retention Shifts Chemical Shift Analysis NMR->Shifts ID Isomer Identification (e.g., 5F-AB-PINACA) Frag->ID Retention->ID Shifts->ID

Caption: General experimental workflow for the differentiation of synthetic cannabinoid isomers.

G SC 5F-AB-PINACA CB1 CB1 Receptor SC->CB1 Binds & Activates Gi Gαi/o Protein CB1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK Pathway Gi->MAPK Activates Ion Ion Channels Gi->Ion Modulates cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., altered neurotransmission) cAMP->Response MAPK->Response Ion->Response G Start Unknown Sample (Correct Molecular Weight) GCMS Analyze via GC-MS Start->GCMS CheckFrag Key Fragment m/z 145 Present? GCMS->CheckFrag NMR Analyze via NMR CheckShift Aromatic Protons Downfield (~8.3 ppm)? NMR->CheckShift CheckFrag->NMR Yes Isomer2H Identified as 2H-Regioisomer CheckFrag->Isomer2H No Isomer1H Identified as 5F-AB-PINACA (1H) CheckShift->Isomer1H Yes Inconclusive Inconclusive Data Requires Further Analysis CheckShift->Inconclusive No

References

Inter-laboratory Comparison of 5-Fluoro-AB-PINACA Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The primary analytical technique for the quantification of 5-Fluoro-AB-PINACA and its metabolites in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2] This method offers high sensitivity and selectivity, which is crucial for detecting the low concentrations often found in forensic and clinical samples.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is also utilized, particularly for the analysis of herbal products.[5]

Quantitative Performance of Analytical Methods

The following table summarizes the key quantitative parameters from various studies on the determination of this compound in different biological matrices. This allows for a cross-study comparison of the limits of detection (LOD), limits of quantification (LOQ), and linearity of the analytical methods.

MatrixMethodLOD (ng/mL)LLOQ (ng/mL)Linearity (ng/mL)Reference
BloodLC-MS/MS0.1--[3]
BloodLC-MS/MS--0.01-10[4][6]
UrineLC-MS/MS0.05--[3]
UrineUHPLC-QTOF-MS-0.50.5-40[7]

LOD: Limit of Detection; LLOQ: Lower Limit of Quantification. A hyphen (-) indicates the value was not specified in the cited study.

Experimental Protocols

The methodologies for quantifying this compound typically involve sample preparation followed by chromatographic separation and mass spectrometric detection.

1. Sample Preparation:

  • Solid-Phase Extraction (SPE): This is a common technique for extracting synthetic cannabinoids from biological matrices like blood and urine.[3] It helps to remove interfering substances and concentrate the analyte of interest.

  • Liquid-Liquid Extraction (LLE): LLE is another frequently used method for sample cleanup, particularly for herbal materials.[5]

  • Protein Precipitation: For blood samples, proteins are often precipitated using a cold solvent like acetonitrile before further extraction.[3]

2. Chromatographic Separation:

  • Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate this compound from other compounds in the sample.[3][8]

    • Columns: Reversed-phase columns, such as C18 or PFP (Pentafluorophenyl), are commonly employed.[3]

    • Mobile Phases: A gradient of an aqueous phase (e.g., ammonium formate with formic acid in water) and an organic phase (e.g., acetonitrile with formic acid) is typically used for elution.[3]

  • Gas Chromatography (GC): GC is also used, often for the analysis of non-biological samples like herbal blends.[5]

3. Mass Spectrometric Detection:

  • Tandem Mass Spectrometry (MS/MS): This is the most prevalent detection method, often using a triple quadrupole mass spectrometer.[3] It provides high selectivity and sensitivity through multiple reaction monitoring (MRM) of specific precursor and product ion transitions.

  • High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (QTOF) mass spectrometry are also employed, which can be useful for identifying unknown metabolites.[8][9]

Visualizations

Experimental Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantification of this compound in biological samples using LC-MS/MS.

Quantification Workflow Figure 1: Analytical Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological Sample (Blood/Urine) Precipitation Protein Precipitation (if blood) Sample->Precipitation Extraction Solid-Phase Extraction (SPE) Sample->Extraction Precipitation->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation Evaporation->LC MS MS/MS Detection LC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting Signaling_Pathway Figure 2: Simplified Cannabinoid Receptor Signaling Pathway cluster_membrane Cell Membrane CB_Receptor CB1/CB2 Receptor G_Protein Gi/o Protein CB_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits MAPK ↑ MAPK Signaling G_Protein->MAPK Ca_Channels Inhibition of Ca2+ Channels G_Protein->Ca_Channels K_Channels Activation of K+ Channels G_Protein->K_Channels cAMP ↓ cAMP AC->cAMP SC This compound SC->CB_Receptor Response Cellular Response cAMP->Response MAPK->Response Ca_Channels->Response K_Channels->Response

References

A Comparative Guide to the In Vivo Effects of 5-Fluoro-AB-PINACA and JWH-018 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo effects of two potent synthetic cannabinoids, 5-Fluoro-AB-PINACA (5F-AB-PINACA) and JWH-018, based on available experimental data from animal models. The information is intended to assist researchers in understanding the pharmacological and toxicological profiles of these compounds.

Comparative Overview of In Vivo Effects

5F-AB-PINACA and JWH-018 are both potent agonists of the cannabinoid type 1 (CB1) and type 2 (CB2) receptors and elicit a range of physiological and behavioral effects characteristic of cannabinoids.[1][2] While both compounds produce classic cannabinoid effects, studies in animal models reveal significant differences in their potency and propensity to induce adverse effects such as convulsions.

Physiological Effects

The primary physiological effects observed in animal models following administration of 5F-AB-PINACA and JWH-018 include hypothermia, bradycardia, and hypotension. These effects are primarily mediated through the activation of CB1 receptors.[2]

Physiological EffectThis compoundJWH-018Animal ModelKey Findings
Hypothermia Dose-dependent induction of hypothermia.[3][4]Potent induction of hypothermia, often used as a benchmark for cannabimimetic activity.[2][3][5]Mice, RatsBoth compounds produce significant drops in core body temperature. JWH-018 has been extensively characterized for this effect.[2][3][4][5]
Cardiovascular Effects Associated with bradycardia.Induces bradycardia and hypotension.[2][6]RatsJWH-018 has been shown to cause a decrease in heart rate and blood pressure.[2][6] Data for 5F-AB-PINACA is less specific but indicates similar cardiovascular depressant effects.
Behavioral Effects

Behavioral studies in animal models have demonstrated that both 5F-AB-PINACA and JWH-018 produce a tetrad of effects characteristic of cannabinoids: suppression of locomotor activity, catalepsy, antinociception, and hypothermia.[5][7][8] However, a critical distinction lies in their convulsant effects.

Behavioral EffectThis compoundJWH-018Animal ModelKey Findings
Locomotor Activity Suppression of spontaneous locomotor activity.Can cause both suppression and, at lower doses, an increase in locomotor activity.[5][7][9]MiceThe effects on locomotor activity can be complex and dose-dependent.[9]
Catalepsy Induces catalepsy.Induces catalepsy, particularly after injection.[5][7][8]MiceBoth compounds produce a state of immobility.
Antinociception Produces analgesic effects.Elicits significant antinociceptive (analgesic) responses.[5][7]MiceBoth compounds reduce the sensation of pain in a dose-dependent manner.[5][7]
Convulsions Potently elicits convulsions.[10][11]Elicits convulsions, and this effect is mediated by CB1 receptors.[3][10][11][12]MiceBoth synthetic cannabinoids are more likely to induce convulsions compared to THC, with this effect being a significant safety concern.[10] The convulsant effects of both are attenuated by the CB1 antagonist rimonabant.[10][12]
Drug Discrimination Substitutes for the discriminative stimulus effects of Δ⁹-THC.[13]Fully substitutes for the discriminative stimulus effects of Δ⁹-THC.[8]Mice, RatsThis indicates that both compounds produce subjective effects similar to those of THC.

Experimental Protocols

Cannabinoid Tetrad Assay

The cannabinoid tetrad is a battery of four tests used to assess the cannabimimetic activity of a compound in rodents.

  • Hypothermia: Core body temperature is measured using a rectal probe or radiotelemetry before and at various time points after drug administration.[3][5]

  • Antinociception (Tail-flick or Hot-plate test): The latency of the animal to withdraw its tail from a radiant heat source or to lick its paw on a heated surface is measured. An increase in latency indicates an analgesic effect.[5]

  • Suppression of Locomotor Activity: Animals are placed in an open-field arena, and their movement is tracked using automated systems. A decrease in the distance traveled or the number of movements indicates locomotor suppression.[5][7]

  • Catalepsy (Bar test): The animal's forepaws are placed on a raised horizontal bar, and the time it remains in this immobile posture is recorded. An increased duration of immobility signifies catalepsy.[5][7]

  • Animal Model: Typically male mice (e.g., NIH Swiss or CD-1) or rats.[6]

  • Administration: Intraperitoneal (i.p.) injection is a common route. The compounds are usually dissolved in a vehicle such as a mixture of ethanol, Kolliphor, and saline.[8]

  • Dosing: Doses are determined based on pilot studies and are administered in a dose-dependent manner to establish a dose-response curve.

Convulsion Assessment
  • Observation: Following drug administration, animals are placed in an observation chamber and monitored for convulsive behaviors.[3][10]

  • Rating Scale: A rating scale is often used to quantify the severity of the convulsions, ranging from mild tremors to full tonic-clonic seizures.[3]

  • Electroencephalography (EEG): To confirm seizure activity in the brain, EEG recordings can be performed. However, some studies have shown that the observable convulsions from these synthetic cannabinoids are not always associated with electroencephalographic seizures.[4][12]

  • Animal Model: Mice are frequently used for these studies.[3][10]

  • Administration and Dosing: Similar to the tetrad assay, with doses often being higher to elicit the convulsant effect.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for both 5F-AB-PINACA and JWH-018 is the activation of cannabinoid receptors, which are G-protein coupled receptors.[14][15]

Cannabinoid_Signaling_Pathway Activation of the CB1 receptor by synthetic cannabinoids (SCs) leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels and modulation of ion channel activity. cluster_0 Cell Membrane CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates PKA->Ion_Channel Phosphorylates SC 5F-AB-PINACA or JWH-018 SC->CB1R Binds and Activates

Caption: Simplified CB1 Receptor Signaling Pathway.

Comparative_Experimental_Workflow A typical workflow for the in vivo comparison of synthetic cannabinoids in animal models. cluster_subjects Animal Subjects cluster_treatment Treatment Groups cluster_assays In Vivo Assays Animal_Model Rodent Models (Mice or Rats) Vehicle Vehicle Control Animal_Model->Vehicle Random Assignment JWH018 JWH-018 Animal_Model->JWH018 Random Assignment 5F-AB-PINACA 5F-AB-PINACA Animal_Model->5F-AB-PINACA Random Assignment Tetrad Cannabinoid Tetrad Vehicle->Tetrad Administration Convulsion Convulsion Assessment Vehicle->Convulsion Administration Cardio Cardiovascular Monitoring Vehicle->Cardio Administration Discrimination Drug Discrimination Vehicle->Discrimination Administration JWH018->Tetrad Administration JWH018->Convulsion Administration JWH018->Cardio Administration JWH018->Discrimination Administration 5F-AB-PINACA->Tetrad Administration 5F-AB-PINACA->Convulsion Administration 5F-AB-PINACA->Cardio Administration 5F-AB-PINACA->Discrimination Administration Data_Analysis Data Collection and Statistical Analysis Tetrad->Data_Analysis Convulsion->Data_Analysis Cardio->Data_Analysis Discrimination->Data_Analysis

Caption: Comparative In Vivo Experimental Workflow.

Logical_Relationship_of_Effects The high-efficacy agonism at CB1 receptors by these synthetic cannabinoids underlies both their potential therapeutic and their wide range of adverse effects. SC Synthetic Cannabinoids (5F-AB-PINACA & JWH-018) CB1R_Activation High-Efficacy CB1R Agonism SC->CB1R_Activation Therapeutic Potential Therapeutic Effects (e.g., Analgesia) CB1R_Activation->Therapeutic Adverse Adverse Effects (e.g., Hypothermia, Catalepsy) CB1R_Activation->Adverse Severe_Adverse Severe Adverse Effects (e.g., Convulsions) CB1R_Activation->Severe_Adverse

Caption: Relationship between Receptor Activation and In Vivo Effects.

References

A Head-to-Head Comparison: LC-MS/MS vs. GC-MS for the Analysis of 5-Fluoro-AB-PINACA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Method Selection

The emergence of novel psychoactive substances (NPS) presents a continuous challenge for forensic, clinical, and research laboratories. Among these, synthetic cannabinoid receptor agonists (SCRAs) like 5-Fluoro-AB-PINACA require robust and sensitive analytical methods for their detection and quantification. The two most powerful techniques employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a head-to-head comparison of these methodologies for the analysis of this compound, supported by experimental data to inform your analytical strategy.

Executive Summary

Both LC-MS/MS and GC-MS are capable of identifying and quantifying this compound. However, they offer distinct advantages and disadvantages. LC-MS/MS generally provides higher sensitivity and is better suited for the analysis of thermally labile and polar compounds, including the metabolites of this compound, without the need for derivatization. GC-MS, a well-established and robust technique, can also be employed, particularly for the parent compound, but may require derivatization to improve chromatographic performance and can be susceptible to thermal degradation of the analyte. The choice between the two will ultimately depend on the specific requirements of the analysis, such as the desired sensitivity, the sample matrix, and the need to analyze metabolites concurrently.

Quantitative Performance: A Comparative Overview

The following tables summarize the key quantitative performance parameters for the analysis of this compound and its related compounds using LC-MS/MS and a representative GC-MS method for a similar synthetic cannabinoid, AB-PINACA. Direct comparative studies for this compound on GC-MS are limited in published literature.

Table 1: LC-MS/MS Quantitative Performance for this compound

ParameterBiological MatrixValueReference
Limit of Detection (LOD)Blood0.1 ng/mL[1]
Urine0.05 ng/mL[1]
Limit of Quantitation (LOQ)Urine0.03 ng/mL[2]
Linearity (r²)Blood & Urine>0.99[1][2]
Precision (%RSD)Urine<15%[2]
Accuracy/RecoveryUrine69.90-118.39%[2]

Table 2: Representative GC-MS Performance for AB-PINACA (as a proxy for this compound)

ParameterSample TypeValueReference
Sample PreparationSolid MaterialDilution in Methanol
Retention Time-17.220 min
Mass Scan Range-30-550 amu

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of either technique. Below are representative experimental protocols for the analysis of this compound and its analogs.

LC-MS/MS Experimental Protocol

This protocol is a composite based on validated methods for the quantification of synthetic cannabinoids in biological fluids.[1][2]

1. Sample Preparation (Urine/Blood):

  • Enzymatic Hydrolysis (for urine): To account for conjugated metabolites, urine samples can be subjected to enzymatic hydrolysis using β-glucuronidase.

  • Protein Precipitation (for blood/plasma): Addition of a cold organic solvent like acetonitrile to precipitate proteins.

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): To further clean up the sample and concentrate the analyte. LLE using solvents like hexane and ethyl acetate, or SPE with appropriate cartridges (e.g., C18) are common.

  • Reconstitution: The dried extract is reconstituted in a suitable mobile phase for injection.

2. Liquid Chromatography:

  • Column: A reversed-phase column, such as a C18 or PFP (Pentafluorophenyl) column, is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Flow Rate: Typically in the range of 0.3-0.6 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

3. Tandem Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is commonly used.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

  • MRM Transitions: For 5-fluoro AB-PINACA, precursor ion [M+H]⁺ m/z 349.2 with product ions such as m/z 233.1 and 304.2 are monitored.[1]

GC-MS Experimental Protocol

This protocol is based on a method for the analysis of AB-PINACA and can be adapted for this compound.

1. Sample Preparation (Solid Samples/Extracts):

  • Extraction: The sample is extracted with a suitable organic solvent like methanol.

  • Dilution: The extract is diluted to an appropriate concentration within the calibration range.

  • Derivatization (Optional): While not always necessary, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS can improve peak shape and thermal stability.

2. Gas Chromatography:

  • Column: A non-polar capillary column, such as a DB-1 MS or HP-5MS (30 m x 0.25 mm x 0.25 µm), is commonly used.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: Typically set high, around 250-280°C, which can be a source of thermal degradation for some compounds.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, an initial temperature of 100°C held for 1 minute, then ramped to 300°C at 12°C/min and held for 9 minutes.

3. Mass Spectrometry:

  • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

  • Acquisition Mode: Full scan mode is often used for identification, while Selected Ion Monitoring (SIM) can be used for quantification to enhance sensitivity.

  • Mass Scan Range: A typical range is 30-550 amu.

Visualizing the Workflow and Metabolic Pathway

To better illustrate the analytical process and the biological fate of this compound, the following diagrams have been generated.

Analytical Workflow for this compound cluster_lcms LC-MS/MS cluster_gcms GC-MS lc_sample Sample (Blood/Urine) lc_prep Sample Preparation (LLE/SPE) lc_sample->lc_prep lc_analysis LC-MS/MS Analysis lc_prep->lc_analysis lc_data Data Analysis lc_analysis->lc_data gc_sample Sample (Solid/Extract) gc_prep Sample Preparation (Extraction/Derivatization) gc_sample->gc_prep gc_analysis GC-MS Analysis gc_prep->gc_analysis gc_data Data Analysis gc_analysis->gc_data

Analytical workflow comparison.

Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound hydroxylation Hydroxylation parent->hydroxylation CYP450 oxidative_defluorination Oxidative Defluorination parent->oxidative_defluorination CYP450 carboxamide_hydrolysis Carboxamide Hydrolysis parent->carboxamide_hydrolysis Esterases glucuronidation Glucuronidation hydroxylation->glucuronidation UGTs

References

A Comparative Guide to the Metabolic Pathways of Fluorinated and Non-Fluorinated PINACA Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic pathways of fluorinated and non-fluorinated PINACA analogs, a prominent class of synthetic cannabinoids. Understanding these metabolic differences is crucial for predicting pharmacokinetics, identifying unique biomarkers of consumption, and developing effective analytical detection methods. The information presented herein is supported by experimental data from in vitro studies utilizing human liver microsomes and hepatocytes.

Introduction

The introduction of a fluorine atom to the pentyl chain of PINACA analogs significantly alters their metabolic fate. While non-fluorinated analogs undergo metabolism at various positions along the alkyl chain, fluorination directs metabolism towards specific pathways, primarily oxidative defluorination. This guide will delve into the specifics of these pathways, present comparative quantitative data, and provide detailed experimental protocols for researchers.

Key Metabolic Differences at a Glance

FeatureNon-Fluorinated PINACA Analogs (e.g., AB-PINACA)Fluorinated PINACA Analogs (e.g., 5F-AB-PINACA)
Primary Metabolic Site Pentyl side chain, without a clear positional preference.[1][2][3]Primarily at the 5-position of the fluoropentyl chain.[1][2][3]
Major Metabolic Reactions Hydrolysis, hydroxylation at various pentyl positions, ketone formation, and carboxylation.[1][2][4][5]Oxidative defluorination leading to 5-hydroxypentyl and pentanoic acid metabolites, alongside hydrolysis.[1][2][4][5]
Characteristic Metabolites A variety of hydroxylated and carboxylated metabolites of the pentyl chain.[1][2][4]5-hydroxypentyl and pentanoic acid derivatives.[1][2][3][4]
Metabolic Clearance Generally exhibit intermediate clearance.[4]Also show intermediate clearance, though the specific rates can vary.[4]

Metabolic Pathways

The metabolic pathways of PINACA analogs are primarily governed by phase I enzymes, particularly the cytochrome P450 (CYP) superfamily.[6][7][8] The presence or absence of a terminal fluorine on the pentyl chain dictates the predominant enzymatic reactions.

Non-Fluorinated PINACA Analogs

Non-fluorinated PINACA analogs, such as AB-PINACA, are extensively metabolized through several pathways. The primary routes of metabolism involve modifications to the N-pentyl side chain and hydrolysis of the amide bond.[1][4]

dot

Metabolic Pathway of Non-Fluorinated PINACA Analogs (e.g., AB-PINACA) Parent Non-Fluorinated PINACA Analog (e.g., AB-PINACA) M1 Hydrolysis (AB-PINACA Carboxylic Acid) Parent->M1 Amidase/Esterase M2 Hydroxylation (Hydroxypentyl-AB-PINACA) Parent->M2 CYP450 M3 Ketone Formation (Oxo-AB-PINACA) M2->M3 CYP450 M4 Carboxylation (Carboxypentyl-AB-PINACA) M3->M4 CYP450

Caption: Metabolic pathway of a non-fluorinated PINACA analog.

Fluorinated PINACA Analogs

The introduction of a fluorine atom at the terminal position of the pentyl chain, as seen in 5F-AB-PINACA, creates a specific target for metabolism. The dominant metabolic pathway is oxidative defluorination, which proceeds through an initial hydroxylation at the terminal carbon, followed by the elimination of hydrogen fluoride to form an aldehyde, which is then further oxidized to a carboxylic acid.[1][2][9][10]

dot

Metabolic Pathway of Fluorinated PINACA Analogs (e.g., 5F-AB-PINACA) Parent Fluorinated PINACA Analog (e.g., 5F-AB-PINACA) M1 Oxidative Defluorination (5-Hydroxypentyl-AB-PINACA) Parent->M1 CYP450 M3 Hydrolysis (5F-AB-PINACA Carboxylic Acid) Parent->M3 Amidase/Esterase M2 Further Oxidation (AB-PINACA Pentanoic Acid) M1->M2 ADH/ALDH

Caption: Metabolic pathway of a fluorinated PINACA analog.

Quantitative Data Comparison

The following tables summarize quantitative data from in vitro metabolic studies of AB-PINACA and 5F-AB-PINACA.

Table 1: Metabolic Stability in Human Liver Microsomes (HLM)

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference
AB-PINACAIntermediateNot explicitly stated[4]
5F-AB-PINACAIntermediateNot explicitly stated[4]
5F-ADB< 60Not explicitly stated[9][10]

Note: Specific quantitative values for half-life and intrinsic clearance of AB-PINACA and 5F-AB-PINACA were not consistently reported across the reviewed literature, with studies often categorizing them as having "intermediate clearance".[4] One study on 5F-ADB, a related fluorinated analog, reported that less than 3.3% of the parent compound remained after 1 hour of incubation with HLMs.[9][10]

Table 2: Number of Metabolites Identified in Human Hepatocytes

CompoundNumber of Metabolites IdentifiedMajor MetabolitesReference
AB-PINACA23AB-PINACA carboxylic acid, carbonyl-AB-PINACA, 4-hydroxypentyl-AB-PINACA[2][4][5]
5F-AB-PINACA18AB-PINACA pentanoic acid, 5-hydroxypentyl-AB-PINACA[2][4][5]
5F-ADB205F-ADB carboxylic acid, monohydroxypentyl-5F-ADB, carboxypentyl-ADB carboxylic acid[9][10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro metabolism studies. Below are representative protocols for experiments using human liver microsomes and hepatocytes.

In Vitro Metabolism with Human Liver Microsomes (HLM)

This protocol is designed to identify phase I metabolites of PINACA analogs.

dot

Experimental Workflow for In Vitro HLM Metabolism Study cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare reaction mixture: - Phosphate buffer (pH 7.4) - Human Liver Microsomes (e.g., 0.5 mg/mL) - PINACA analog (e.g., 1-10 µM) P2 Pre-incubate at 37°C for 5 min R1 Initiate reaction by adding NADPH regenerating system P2->R1 R2 Incubate at 37°C with shaking (e.g., for 0, 15, 30, 60, 120 min) A1 Terminate reaction with ice-cold acetonitrile R2->A1 A2 Centrifuge to precipitate proteins A1->A2 A3 Analyze supernatant by LC-HRMS A2->A3 A4 Identify metabolites based on accurate mass and fragmentation patterns A3->A4

Caption: Workflow for in vitro metabolism study using HLM.

Detailed HLM Incubation Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine pooled human liver microsomes (final concentration, e.g., 0.5 mg/mL) and the test compound (e.g., 1-10 µM) in phosphate buffer (100 mM, pH 7.4).[5][9][10]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination: Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial for analysis by liquid chromatography-high-resolution mass spectrometry (LC-HRMS).[4][9][10]

In Vitro Metabolism with Human Hepatocytes

This protocol provides a more comprehensive metabolic profile, including both phase I and phase II metabolites.

Detailed Hepatocyte Incubation Protocol:

  • Cell Culture: Plate cryopreserved human hepatocytes in collagen-coated plates and allow them to attach.

  • Dosing: Remove the plating medium and add fresh culture medium containing the test compound (e.g., 10 µM).[4][5]

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for up to 3 hours.[4][5]

  • Sample Collection: At designated time points, collect aliquots of the incubation medium.

  • Sample Preparation: Quench the metabolic activity by adding ice-cold acetonitrile. Centrifuge the samples to remove cell debris.

  • Analysis: Analyze the supernatant using LC-HRMS to identify metabolites.

Conclusion

The metabolic pathways of fluorinated and non-fluorinated PINACA analogs show distinct differences, primarily driven by the presence of the fluorine atom. Non-fluorinated analogs undergo more varied and less specific metabolism on the pentyl side chain. In contrast, fluorination directs metabolism towards a more predictable pathway of oxidative defluorination, leading to the formation of characteristic 5-hydroxypentyl and pentanoic acid metabolites. These differences are critical for the development of targeted analytical methods for forensic and clinical toxicology, as the identification of specific metabolites can confirm the ingestion of a particular analog. The provided experimental protocols offer a foundation for researchers to conduct further comparative metabolism studies in this important class of synthetic cannabinoids.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 5-Fluoro-AB-PINACA

Author: BenchChem Technical Support Team. Date: December 2025

I. Core Principle: Treat as Hazardous Waste

5-Fluoro-AB-PINACA, a synthetic cannabinoid, should be managed as a hazardous chemical waste due to its unknown toxicological and environmental properties. Under no circumstances should this compound be disposed of via standard trash or sanitary sewer systems.[1][2][3][4] Improper disposal can lead to legal repercussions and environmental contamination.[2]

II. Standard Disposal Protocol for this compound

The following step-by-step process outlines the general procedure for the safe disposal of this compound and associated contaminated materials.

Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure appropriate PPE is worn, including:

  • Safety goggles or face shield

  • Chemical-resistant gloves

  • Lab coat or chemical-resistant apron

Step 2: Waste Collection and Segregation

  • Primary Container: Collect waste this compound, including pure compound, solutions, and contaminated consumables (e.g., pipette tips, weighing paper), in a designated, leak-proof, and chemically compatible container.[1][5] Plastic containers are often preferred over glass to minimize the risk of breakage.[4]

  • Original Container: Whenever possible, use the original container for the disposal of unwanted stock material. Ensure the label is intact and legible.[5]

  • Segregation: Do not mix this compound waste with other incompatible chemical waste streams.[1][5] Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[3]

Step 3: Labeling of Hazardous Waste Properly label the waste container immediately upon the first addition of waste.[3] The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • An accurate list of all constituents and their approximate concentrations

  • The date accumulation started

  • The name and contact information of the responsible researcher or lab supervisor

Step 4: Storage of Hazardous Waste

  • Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment, such as a plastic tub or bin, to contain any potential leaks or spills.[1][3]

  • Storage Location: Store the waste container in a cool, dry, and well-ventilated area, away from heat sources or ignition.[1] The storage area should be under the control of the waste generator.[3]

  • Container Integrity: Keep the waste container securely closed at all times, except when adding waste.[1]

Step 5: Arranging for Disposal

  • Contact EHS: Once the waste container is full or has reached the institution's time limit for satellite accumulation, contact your institution's EHS department to schedule a waste pickup.[1][4]

  • Documentation: Complete any required waste disposal forms or tags provided by your EHS office.[4]

III. Decontamination Procedures

For spills or contaminated surfaces, the following general decontamination procedure should be followed:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Containment: If safe to do so, contain the spill using appropriate absorbent materials.

  • Decontamination: The specific solvent and cleaning procedure for decontamination should be determined in consultation with your institution's EHS office.

  • Waste Disposal: All materials used for spill cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste following the procedures outlined above.[1]

IV. Logical Workflow for Disposal

The following diagram illustrates the general workflow for the disposal of hazardous chemical waste like this compound.

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_EHS Environmental Health & Safety (EHS) Coordination cluster_Disposal Final Disposal Start Waste Generation (this compound) PPE Wear Appropriate PPE Start->PPE CollectWaste Collect Waste in Designated Container PPE->CollectWaste Segregate Segregate from Incompatible Wastes CollectWaste->Segregate Label Label Container as Hazardous Waste Segregate->Label Store Store in Secondary Containment in SAA Label->Store ContactEHS Contact EHS for Waste Pickup Store->ContactEHS Pickup Scheduled Waste Pickup by EHS ContactEHS->Pickup Transport Transport to Licensed Hazardous Waste Facility Pickup->Transport FinalDisposal Proper Disposal via Incineration or other Approved Method Transport->FinalDisposal

Caption: General workflow for hazardous chemical waste disposal.

V. Data Presentation and Experimental Protocols

Due to the absence of specific public-domain literature on the disposal of this compound, there is no quantitative data to summarize in a table or detailed experimental protocols to provide. The disposal of this compound falls under the general category of chemical hazardous waste management, which is procedural rather than experimental. Researchers are advised to develop lab-specific standard operating procedures (SOPs) for the handling and disposal of this compound in consultation with their institution's EHS professionals.

References

Safe Handling and Disposal of 5-Fluoro-AB-PINACA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 5-Fluoro-AB-PINACA is a potent synthetic cannabinoid and is regulated as a Schedule I controlled substance in the United States and other jurisdictions.[1][2][3] Its physiological and toxicological properties have not been fully elucidated.[2] This document provides guidance on personal protective equipment (PPE) and procedures for its handling and disposal in a controlled laboratory setting for research and forensic applications. All operations must be conducted in strict accordance with local, state, and federal regulations and institutional policies. Personnel must be highly trained and familiar with the potential hazards before handling this compound.

Hazard Profile and Essential Safety Data

Due to the limited toxicological data on this compound, a conservative approach based on the Globally Harmonized System (GHS) classifications for similar compounds is essential. The primary routes of exposure are inhalation, dermal contact, and ingestion.[4][5]

Hazard ClassificationGHS Hazard StatementRecommended Controls & Precautions
Acute Toxicity (Oral, Dermal, Inhalation) H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled[4]Use only in a certified chemical fume hood or ventilated enclosure. Avoid creating dust or aerosols. Prevent all skin and eye contact.
Serious Eye Damage/Irritation H319: Causes serious eye irritation[4]Wear chemical safety goggles and a full-face shield.
Reproductive Toxicity H360: May damage fertility or the unborn child[4]Personnel who are pregnant, planning to become pregnant, or breastfeeding should not handle this compound.
Specific Target Organ Toxicity H371: May cause damage to the central nervous system and visual organs[4]Handle with extreme caution. Be aware of potential psychoactive and physiological effects.[5]
Flammability (if in solvent) H225: Highly flammable liquid and vapor[4]Store away from heat, sparks, and open flames. Use intrinsically safe equipment.

This data is based on a Safety Data Sheet for a solution containing synthetic cannabinoids, including this compound.[4]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure. No part of the body should be exposed when handling this compound.

2.1. Primary Engineering Control: Ventilated Enclosure

  • All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed inside a certified chemical fume hood, Class II Biosafety Cabinet, or a powder containment hood to prevent inhalation of airborne particles.[6]

2.2. Required Personal Protective Equipment

  • Gloves: Double-gloving is required. Use two pairs of nitrile gloves, with the outer glove having a thickness of at least 8 mils.[7] Check chemical resistance charts for compatibility with any solvents used.[8][9] Gloves must be changed immediately if contamination is suspected and disposed of as hazardous waste.

  • Body Protection: A disposable, solid-front, back-closing chemical-resistant gown or coverall (e.g., Tyvek) with tight-fitting cuffs is required.[10] A disposable apron made of chemically resistant material should be worn over the gown.

  • Eye and Face Protection: Chemical splash goggles that seal around the eyes are mandatory.[10] A full-face shield must be worn over the goggles to protect against splashes.

  • Respiratory Protection: When handling the neat (solid) powder outside of a containment hood, or in case of a spill, a NIOSH-approved respirator is required.[11] A full-face respirator with P100 (particulate) and organic vapor cartridges is recommended. All personnel must be fit-tested and trained in respirator use.

  • Footwear: Closed-toe, non-slip shoes are required. Disposable, chemical-resistant shoe covers must be worn and removed before exiting the designated handling area.

Operational Plan: Handling and Use Protocol

This protocol outlines the standard procedure for handling the solid form of this compound and preparing a stock solution.

3.1. Preparation and Decontamination

  • Designate Area: Cordon off a specific area within the laboratory for handling this compound. Post warning signs indicating the presence of a highly potent and hazardous substance.

  • Assemble Materials: Before bringing the compound into the fume hood, ensure all necessary equipment (spatulas, weigh paper, vials, solvents, vortexer, waste bags) is inside the hood.

  • Pre-Label: All vials and containers must be clearly labeled with the compound name, concentration, solvent, date, and appropriate hazard symbols before use.

  • Decontamination Solution: Prepare a fresh decontamination solution (e.g., 10% bleach solution followed by a 70% ethanol rinse, or another validated method) to decontaminate surfaces and equipment after use.

3.2. Weighing and Solution Preparation (Inside Fume Hood)

  • Don PPE: Put on all required PPE in the correct sequence (shoe covers, inner gloves, gown, outer gloves, face shield/goggles, respirator if needed).

  • Tare Balance: Place a tared weigh boat or paper on the analytical balance inside the fume hood.

  • Dispense Solid: Carefully dispense the required amount of this compound powder onto the weigh boat using a dedicated spatula. Avoid any sudden movements that could create airborne dust.

  • Transfer to Vial: Carefully transfer the weighed powder into a pre-labeled vial.

  • Add Solvent: Using a calibrated pipette, add the desired solvent to the vial to reconstitute the compound to the target concentration.

  • Seal and Mix: Securely cap the vial. Mix gently by vortexing or inversion until the solid is fully dissolved.

  • Immediate Cleanup: Dispose of the used weigh boat, pipette tips, and any contaminated wipes into a dedicated hazardous waste bag located inside the fume hood.

3.3. Post-Handling Procedure

  • Decontaminate: Thoroughly wipe down the balance, spatula, and all surfaces inside the fume hood with the prepared decontamination solution.

  • Doff PPE: Remove PPE in the reverse order of donning, ensuring not to touch the outside of contaminated items. The outer gloves should be removed first. Dispose of all disposable PPE as hazardous chemical waste.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water immediately after the procedure is complete.

Disposal Plan

Disposal of this compound and all associated waste must be handled by a licensed hazardous waste disposal service in accordance with all regulations.[3][12]

4.1. Waste Segregation

  • Solid Waste: All disposable items that have come into contact with this compound (gloves, gowns, shoe covers, weigh boats, pipette tips, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.[13]

  • Liquid Waste: Unused solutions or solvent rinses containing this compound must be collected in a dedicated, sealed, and properly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.[13]

  • Sharps Waste: Needles or glass slides contaminated with the compound must be placed in a designated, puncture-resistant sharps container for hazardous waste.[13]

4.2. Final Disposal Procedure

  • Render Unusable: Where required by regulations for controlled substances, the material may need to be rendered non-retrievable before disposal. This often involves mixing the compound or its solutions with an equal volume of a denaturing agent (e.g., a mixture of sand or cat litter and a caustic solution) within the waste container.[9] Consult your institution's Environmental Health and Safety (EHS) department for approved methods.

  • Secure Storage: Store all sealed hazardous waste containers in a secure, designated, and ventilated area away from incompatible materials until they can be collected by the licensed disposal service.

  • Documentation: Maintain a detailed log of all waste generated, including the compound name, quantity, and date of disposal.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the proper handling and disposal of this compound in a research environment.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Phase plan Review SOP & Assess Risks area Designate & Secure Handling Area plan->area 1. Site Control ppe Assemble & Inspect All Required PPE area->ppe 2. Equipment Ready don_ppe Don Full PPE ppe->don_ppe Proceed to Handling weigh Weigh Compound (Neat Solid) don_ppe->weigh 3. Personnel Protection dissolve Prepare Solution weigh->dissolve 4. Formulation decon Decontaminate Surfaces & Equipment dissolve->decon 5. Experiment Complete seg_waste Segregate & Contain All Waste decon->seg_waste 6. Neutralize doff_ppe Doff & Dispose of PPE seg_waste->doff_ppe 7. Waste Stream dispose Store for Licensed Disposal doff_ppe->dispose 8. Final Step

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.